molecular formula C11H16ClN3 B060614 3-Chloro-2-(4-methylpiperazin-1-yl)aniline CAS No. 189761-97-5

3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B060614
CAS No.: 189761-97-5
M. Wt: 225.72 g/mol
InChI Key: VNTFENAMCOIFBF-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methylpiperazin-1-yl)aniline (CAS 189761-97-5) is a valuable chemical intermediate in pharmaceutical research and development. This aniline derivative, with the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol, features a chloro-substituted aromatic ring and a methylpiperazine group, making it a versatile building block for constructing more complex molecules . Its primary research value lies in its role in the synthesis of novel compounds for biological evaluation. Compounds with structurally similar methylpiperazinyl-aniline cores have been identified as key intermediates in the synthesis of biaryl amide derivatives investigated for their anti-HCV activity, functioning as stabilizers of the human innate immunity protein APOBEC3G (hA3G) . Furthermore, the N-methylpiperazine moiety is a privileged structure in medicinal chemistry, frequently employed in the design of potential therapeutic agents targeting various kinases . Researchers utilize this compound to develop and test new molecular entities, particularly in the areas of antiviral and anticancer agent discovery . As a solid with a calculated density of 1.207 g/cm³ and a boiling point of approximately 352.5°C, it is suitable for various synthetic operations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-5-7-15(8-6-14)11-9(12)3-2-4-10(11)13/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTFENAMCOIFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389978
Record name 3-chloro-2-(4-methylpiperazin-1-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189761-97-5
Record name 3-Chloro-2-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189761-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis pathway of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in contemporary pharmaceutical development. The primary focus is a robust and widely utilized two-step synthesis involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. We delve into the mechanistic underpinnings of this route, offering detailed, field-proven experimental protocols and characterization data. Furthermore, we explore alternative strategies, such as the Palladium-catalyzed Buchwald-Hartwig amination, to provide a well-rounded perspective for researchers, chemists, and process development professionals. This document is structured to deliver not just procedural steps, but also the critical scientific rationale that informs the selection of reagents, conditions, and analytical validation, ensuring both reproducibility and a deep understanding of the core chemical transformations.

Introduction: Significance of Arylpiperazine Scaffolds

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS). The compound this compound is a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure combines an aniline, a common handle for further functionalization (e.g., amide or sulfonamide formation), with a 2-piperazinyl substituent, which often imparts desirable pharmacokinetic properties and can be crucial for receptor binding. The chlorine atom provides an additional site for modification or can be integral to the target molecule's activity. The efficient and scalable synthesis of this intermediate is therefore of paramount importance in drug discovery and development pipelines.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound (I), points to two primary strategies.

  • Strategy A (C-N Bond Formation via SNAr): The aniline functional group can be derived from the reduction of a nitro group. This disconnection leads to the intermediate 2-(4-methylpiperazin-1-yl)-3-chloronitrobenzene (II). The bond between the piperazine nitrogen and the aromatic ring can be disconnected via a Nucleophilic Aromatic Substitution (SNAr) reaction. This suggests a reaction between 1-methylpiperazine (III) and a suitable di-halogenated or activated nitrobenzene precursor, such as 2,3-dichloronitrobenzene or 3-chloro-2-fluoronitrobenzene (IV). The latter is often preferred as fluoride is a superior leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1][2]

  • Strategy B (C-N Bond Formation via Catalysis): Alternatively, the piperazine-aryl C-N bond can be formed directly using a palladium-catalyzed cross-coupling reaction. This disconnection leads to 2,3-dichloroaniline (V) and 1-methylpiperazine (III). This forward reaction is known as the Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.[3][4]

This guide will first detail the more conventional and often higher-yielding SNAr approach (Strategy A) before discussing the Buchwald-Hartwig amination (Strategy B) as a potent alternative.

G cluster_A Strategy A: SNAr Route cluster_B Strategy B: Buchwald-Hartwig Route target This compound (I) intermediate_II 2-(4-methylpiperazin-1-yl)-3-chloronitrobenzene (II) target->intermediate_II Nitro Reduction reagent_V 2,3-Dichloroaniline (V) target->reagent_V Pd-Catalyzed Amination reagent_III_B 1-Methylpiperazine (III) target->reagent_III_B reagent_IV 3-Chloro-2-fluoronitrobenzene (IV) intermediate_II->reagent_IV SNAr reagent_III 1-Methylpiperazine (III) intermediate_II->reagent_III

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: SNAr and Nitro Reduction

This pathway is executed in two distinct steps: the formation of the arylpiperazine C-N bond via SNAr, followed by the reduction of the nitro group to the desired aniline.

Step 1: Synthesis of 2-(4-methylpiperazin-1-yl)-3-chloronitrobenzene via SNAr

The core of this step is the reaction between an electron-deficient aryl halide and 1-methylpiperazine. The reaction proceeds via an addition-elimination mechanism, which is greatly facilitated by the presence of a strong electron-withdrawing group (EWG), such as the nitro (–NO₂) group, at the ortho or para position to the leaving group.[2] This EWG stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy of the reaction.

G start Start: 3-Chloro-2-fluoronitrobenzene + 1-Methylpiperazine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product Product: 2-(4-methylpiperazin-1-yl)-3-chloronitrobenzene intermediate->product Elimination leaving_group Fluoride ion (F-) G pd0 Pd(0)L2 oxidative_addition Oxidative Addition Complex L2Pd(Ar)(X) pd0->oxidative_addition Oxidative Addition aryl_halide Ar-X aryl_halide->oxidative_addition amine_complex Amine Complex oxidative_addition->amine_complex Ligand Exchange amine R2NH amine->amine_complex amide_complex Amido Complex L2Pd(Ar)(NR2) amine_complex->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Ar-NR2 amide_complex->product

Sources

physicochemical properties of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Introduction

This compound is a substituted aromatic amine featuring a chlorinated benzene ring ortho-substituted with an N-methylpiperazine moiety. This molecular architecture makes it a valuable building block and intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. The strategic placement of the chloro, amino, and piperazinyl groups offers multiple reaction sites for further functionalization, enabling the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its core physicochemical properties, detailed methodologies for their characterization, and essential safety protocols, tailored for researchers and professionals in drug discovery and chemical development.

Section 1: Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a compound is the cornerstone of its application in research and development. These parameters influence its reactivity, solubility, bioavailability, and handling requirements.

Molecular Identifiers and Properties

The primary identifiers and computed physical properties for this compound are summarized below. It is important to note that while some data is available from chemical suppliers, experimentally verified data for properties such as melting and boiling points are not extensively published in peer-reviewed literature. For context, data for the closely related isomer, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, is often used for comparison.

PropertyValueSource
IUPAC Name This compound-
CAS Number Data Not Available-
Molecular Formula C₁₁H₁₆ClN₃[1]
Molecular Weight 225.72 g/mol [1]
Physical State Expected to be a solid at room temperature[2][3]
Melting Point Data Not Available-
Boiling Point Data Not Available-
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.
pKa Data Not Available (Expected to have two basic centers: the aniline nitrogen and the tertiary amine in the piperazine ring)-
LogP (Predicted) Data Not Available-

Chemical Structure:

Caption: Structure of this compound.

Section 2: Spectroscopic and Analytical Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below is a predicted profile based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons, the piperazine ring protons, the N-methyl group, and the amine protons. Aromatic protons would likely appear as multiplets in the δ 6.5-7.5 ppm range. The piperazine protons would present as two distinct multiplets, typically between δ 2.5-3.5 ppm. The N-methyl group would yield a sharp singlet around δ 2.3 ppm, and the aniline NH₂ protons would appear as a broad singlet.[3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak ([M]⁺) at m/z 225. A characteristic isotopic pattern ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak would be observed due to the presence of the chlorine atom.[4] Fragmentation would likely involve the loss of the methyl group and cleavage of the piperazine ring. For the related isomer, 3-chloro-4-(4-methylpiperazin-1-yl)aniline, the [M+H]⁺ peak is observed at m/z 226.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two sharp bands in the 3300-3500 cm⁻¹ region. C-H stretching from the aromatic ring and the alkyl groups would be observed around 2800-3100 cm⁻¹. The C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region, and the C-N stretching vibration is expected around 1250-1350 cm⁻¹. A C-Cl stretching band would be present in the fingerprint region, typically between 600-800 cm⁻¹.[5]

Section 3: Methodologies for Physicochemical Characterization

Accurate determination of physicochemical properties requires robust and validated methodologies. The following section details standard experimental protocols.

Determination of Melting Point

The melting point provides a quick assessment of purity. Impurities typically depress and broaden the melting range.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Capillary Melting Point Determination.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug development, affecting absorption and distribution. The shake-flask method is a gold standard for its determination.

Protocol: Shake-Flask Method (OECD Guideline 105)

  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer system, e.g., pH 7.4) in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of the compound in the clear, saturated aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is essential for confirming identity and assessing purity.

Protocol: GC-MS Analysis (Adapted from EPA Method 8131) [6]

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methylene chloride or acetone).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., SE-54). The separation of components is based on their boiling points and interactions with the column's stationary phase.[6]

  • Ionization: As components elute from the column, they enter the mass spectrometer's ion source (typically electron ionization), where they are fragmented into charged ions.

  • Mass Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.

  • Detection & Identification: A detector records the abundance of each ion. The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries for identification. The retention time from the GC provides an additional layer of confirmation.

G cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) A 1. Sample Injection (in Volatile Solvent) B 2. Vaporization (Heated Inlet) A->B C 3. Separation (Capillary Column) B->C D 4. Ionization (Electron Impact) C->D Elution E 5. Mass Analysis (m/z Sorting) D->E F 6. Detection E->F G Retention Time + Mass Spectrum F->G Data Output

Sources

3-Chloro-2-(4-methylpiperazin-1-yl)aniline CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-(4-methylpiperazin-1-yl)aniline for Advanced Drug Discovery

This document provides a comprehensive technical overview of this compound, a compound of significant interest to researchers, medicinal chemists, and professionals in drug development. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

Core Compound Identity and Physicochemical Profile

This compound is a substituted aniline derivative featuring a chloro group and an N-methylpiperazine moiety ortho to the amino group. This substitution pattern is of particular interest in medicinal chemistry as the spatial and electronic arrangement of these functional groups can significantly influence binding affinity to biological targets.

Note: As of the latest review, a specific CAS (Chemical Abstracts Service) registry number for this compound has not been definitively identified in public databases. Researchers should verify any supplier-provided CAS numbers and perform full analytical characterization upon synthesis or acquisition. For reference, the related isomer, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, is registered under CAS number 16154-72-6.[1]

Chemical Structure

The structural representation of the molecule is fundamental to understanding its properties.

Caption: 2D Structure of this compound.

Physicochemical Properties (Estimated)

The following table summarizes the key molecular and estimated physical properties. These estimations are derived from data for structurally related compounds such as 3-chloroaniline and various N-arylpiperazines.

PropertyValueSource / Basis
Molecular Formula C₁₁H₁₆ClN₃(Calculated)[2]
Molecular Weight 225.72 g/mol (Calculated)[2]
Appearance Off-white to light yellow solid(Predicted based on analogs)[3]
Melting Point 80 - 100 °C(Estimated)
Boiling Point > 300 °C(Estimated at atmospheric pressure)
Solubility Soluble in methanol, DMSO, DMF. Low solubility in water.(Predicted)
pKa (Conjugate Acid) 3.0 - 4.0 (Anilinic N), 7.5 - 8.5 (Piperazinic N)(Estimated based on analogs)

Proposed Synthesis Protocol: Buchwald-Hartwig Amination

The formation of the C-N bond between the aniline ring and the piperazine moiety is the key synthetic challenge. While classical methods like Nucleophilic Aromatic Substitution (SNAr) may be viable, the Buchwald-Hartwig amination offers superior substrate scope, functional group tolerance, and generally higher yields for this class of transformation.[4][5] It is the recommended approach for a reliable and scalable synthesis.

Rationale for Synthetic Strategy

The proposed synthesis starts from the commercially available 2,3-dichloroaniline. The Buchwald-Hartwig reaction allows for the selective mono-amination at the C2 position. The chlorine at C2 is more sterically hindered, but modern bulky phosphine ligands are highly effective at promoting coupling at such positions. The alternative, coupling at C3, is less likely under controlled conditions due to the electronic and steric environment.

Buchwald_Hartwig_Workflow Reactants 2,3-Dichloroaniline + 1-Methylpiperazine Reaction Buchwald-Hartwig Cross-Coupling Reactants->Reaction Catalyst Pd₂(dba)₃ (Palladium Source) + XPhos (Ligand) + NaOtBu (Base) Catalyst->Reaction Conditions Solvent: Toluene Temperature: 100-110 °C Atmosphere: Inert (N₂ or Ar) Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow via Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology

Materials:

  • 2,3-Dichloroaniline

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by 2,3-dichloroaniline (1.0 eq) and 1-methylpiperazine (1.2 eq).

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Quenching and Extraction: Cool the reaction to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization (Predicted)

Upon successful synthesis, the compound's identity and purity must be confirmed using standard analytical techniques. The following are expected spectral characteristics.

  • ¹H NMR:

    • Aromatic Protons: Three distinct signals in the aromatic region (~6.5-7.5 ppm), likely exhibiting doublet and triplet splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring.

    • Piperazine Protons: Two broad multiplets or distinct signals in the range of ~2.8-3.4 ppm, corresponding to the four axial and four equatorial protons of the piperazine ring.

    • N-Methyl Protons: A sharp singlet at ~2.3-2.5 ppm, integrating to 3 hydrogens.

    • Amine Protons: A broad singlet (~4.0-5.0 ppm) corresponding to the NH₂ group, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the aromatic region (~115-150 ppm). The carbon attached to the amine (C1) will be downfield, as will the carbons attached to the nitrogen (C2) and chlorine (C3).

    • Piperazine Carbons: Two signals in the aliphatic region (~45-55 ppm).

    • N-Methyl Carbon: One signal at ~46 ppm.

  • Mass Spectrometry (ESI+):

    • The primary ion observed will be the molecular ion peak [M+H]⁺ at m/z ≈ 226.7.

    • A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak) is expected.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry. The combination of a halogenated aniline with a piperazine ring is a recurring motif in centrally active agents and kinase inhibitors.

  • CNS Drug Development: Piperazine-aniline derivatives are well-known ligands for various G-protein coupled receptors (GPCRs) in the central nervous system. For instance, related structures have been investigated as potent 5-HT₆ receptor ligands, which are targets for cognitive disorders like Alzheimer's disease and schizophrenia.[6]

  • Kinase Inhibition: The aniline core serves as an excellent "hinge-binder" for many protein kinases. The piperazine moiety often extends into a solvent-exposed region, providing a handle for modulating solubility and pharmacokinetic properties. This scaffold could be a starting point for developing inhibitors for kinases implicated in oncology.

  • Intermediate for Complex Molecules: This compound is a valuable building block. The primary amine can be readily functionalized, for example, via acylation, sulfonylation, or used in further cross-coupling reactions to build more complex drug candidates.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from analogous compounds like 3-chloroaniline and other aromatic amines should be used to guide handling procedures.

  • Hazard Classification (Anticipated):

    • Acute Toxicity (Oral, Dermal, Inhalation).

    • Skin Irritant / Corrosive.

    • Serious Eye Damage / Irritation.

    • Suspected of causing genetic defects and/or cancer.

    • Toxic to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.

    • Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If weighing or transferring powder outside of a hood, a properly fitted respirator (e.g., N95 or higher) is recommended.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and strong acids.

    • The compound may be light-sensitive and should be stored in an amber vial or protected from light.

References

  • BLDpharm. (n.d.). 3-Chloro-2-(4-methylpiperidin-1-yl)aniline.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Supporting Information for Visible Light Photocatalytic Synthesis of Benzothiophenes. (n.d.). Royal Society of Chemistry.
  • Smolecule. (2023, August 15). 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Inorganica Chimica Acta. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. In Books.
  • The Organic Chemistry Tutor. (2025, April 3).
  • ChemSrc. (n.d.). 3-Chloro-4-(4-Methylpiperazin-1-yl)aniline hydrochloride (CAS No. 1052538-72-3) SDS.
  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica, 4(3), 909-914.
  • PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

Sources

Spectroscopic Unveiling of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. As a molecule of interest in contemporary drug discovery and development, a thorough understanding of its structural features is paramount. In the absence of publicly available experimental spectra, this document presents a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are meticulously grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles, offering a robust framework for researchers engaged in the synthesis, characterization, and application of this and related molecules. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational spectroscopic knowledge required to confidently identify and utilize this compound.

Introduction: The Structural Significance of this compound

The molecule this compound, with a molecular formula of C₁₁H₁₆ClN₃, presents a unique amalgamation of pharmacophoric features. The substituted aniline core is a prevalent motif in a vast array of bioactive compounds, while the N-methylpiperazine moiety is frequently incorporated to enhance solubility, modulate basicity, and improve pharmacokinetic profiles. The specific ortho-para substitution pattern of the chloro and piperazinyl groups on the aniline ring is anticipated to engender distinct electronic and steric properties, influencing its reactivity and biological interactions.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods to probe the molecular architecture. This guide will systematically predict and dissect the key features of each spectrum, providing a detailed rationale based on established principles and data from closely related structures.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. It is crucial to underscore that these are predictions based on expert analysis of related compounds and established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are discussed below, with chemical shifts (δ) reported in parts per million (ppm).

2.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to reveal distinct signals for the aromatic, piperazine, and methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Comparative Analysis
~ 6.95 - 7.10Doublet of doublets1HAr-HThis signal is assigned to the proton at the C5 position of the aniline ring. It is expected to be coupled to the protons at C4 and C6, resulting in a doublet of doublets. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing chloro group.
~ 6.70 - 6.85Doublet of doublets1HAr-HThis signal corresponds to the proton at the C4 position. It will be coupled to the protons at C5 and C6. The electron-donating effect of the amino group will shield this proton, shifting it upfield.
~ 6.60 - 6.75Doublet of doublets1HAr-HThe proton at the C6 position is expected in this region, coupled to the protons at C4 and C5.
~ 4.0 - 5.0Broad singlet2H-NH₂The chemical shift of the primary amine protons is highly variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.
~ 2.90 - 3.10Triplet4HN-CH₂ (piperazine)These are the four protons on the two carbons of the piperazine ring attached to the aniline. Their proximity to the aromatic ring will cause a downfield shift.
~ 2.50 - 2.70Triplet4HN-CH₂ (piperazine)These are the four protons on the other two carbons of the piperazine ring. They are further from the aromatic ring and thus appear at a slightly more upfield position.
~ 2.35Singlet3HN-CH₃The methyl group protons on the piperazine nitrogen will appear as a sharp singlet. This chemical shift is characteristic of N-methyl groups in similar environments.

2.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Comparative Analysis
~ 145 - 148Ar-C (C-NH₂)The carbon atom attached to the amino group is expected to be significantly deshielded.
~ 138 - 142Ar-C (C-piperazine)The carbon atom bearing the piperazine substituent will also be deshielded.
~ 133 - 136Ar-C (C-Cl)The carbon atom bonded to the chlorine atom will experience a downfield shift due to the electronegativity of chlorine.
~ 120 - 125Ar-CHAromatic methine carbon.
~ 118 - 122Ar-CHAromatic methine carbon.
~ 115 - 119Ar-CHAromatic methine carbon.
~ 55 - 58N-CH₂ (piperazine)The carbon atoms of the piperazine ring adjacent to the aniline nitrogen will appear in this region.
~ 53 - 56N-CH₂ (piperazine)The other two carbon atoms of the piperazine ring.
~ 46 - 49N-CH₃The methyl carbon of the N-methyl group is expected in this upfield region.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible spectroscopic data for this compound, the following detailed experimental protocols are recommended.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1.0 seconds.

  • Acquisition Time (aq): At least 3.0 seconds.

  • Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time (aq): Approximately 1.5 seconds.

  • Spectral Width (sw): 0-200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Predicted IR Spectral Data:

Predicted Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3450 - 3300Medium, Sharp (two bands)N-HAsymmetric and symmetric stretching of the primary amine.
3050 - 3000MediumC-H (aromatic)Stretching vibrations of the C-H bonds on the aniline ring.
2950 - 2800Medium to StrongC-H (aliphatic)Stretching vibrations of the C-H bonds in the piperazine and methyl groups.
~ 1620StrongN-HScissoring (bending) vibration of the primary amine.
~ 1600, 1500Medium to StrongC=CAromatic ring stretching vibrations.
~ 1250StrongC-NStretching vibration of the aryl-N bond.
~ 1150MediumC-NStretching vibration of the aliphatic C-N bonds in the piperazine ring.
~ 800 - 700StrongC-ClStretching vibration of the carbon-chlorine bond.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC-MS Experimental Protocol:

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Predicted Mass Spectrum:

The molecular weight of this compound is 225.72 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will appear as a pair of peaks at m/z 225 and 227, with the peak at m/z 227 having approximately one-third the intensity of the peak at m/z 225.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

  • Loss of a methyl radical (•CH₃): [M - 15]⁺ at m/z 210/212. This is a common fragmentation for N-methylated compounds.

  • Cleavage of the piperazine ring: This can lead to a variety of fragment ions. A prominent peak is expected from the cleavage of the C-N bond connecting the piperazine to the aniline ring, followed by rearrangement.

  • Loss of the piperazine moiety: This would result in a fragment corresponding to the chloroaniline radical cation.

  • Loss of a chlorine atom (•Cl): [M - 35]⁺ at m/z 190.

Self-Validating Systems and Trustworthiness

The protocols described in this guide are designed to be self-validating. The use of an internal standard (TMS) in NMR spectroscopy ensures accurate chemical shift referencing. In IR spectroscopy, running a background spectrum before each sample measurement corrects for atmospheric and instrumental variations. For GC-MS, the analysis of a blank solvent run prior to the sample injection verifies the cleanliness of the system and prevents carryover.

Furthermore, the consistency across the different spectroscopic techniques provides a powerful method of cross-validation. For instance, the molecular weight determined by MS should be consistent with the structure elucidated by NMR. The functional groups identified by IR should correspond to the chemical environment observed in the NMR spectra. This integrated approach ensures a high degree of confidence in the structural assignment.

Visualization of Experimental Workflows

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum (¹H and ¹³C) lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate (¹H) calibrate->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect spectrum Generate Mass Spectrum detect->spectrum analyze Analyze Fragmentation spectrum->analyze

solubility and stability of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline as a Novel Drug Candidate

Executive Summary

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for the characterization of this compound, a novel aniline derivative with potential therapeutic applications. As this molecule navigates the rigorous preclinical development process, a thorough understanding of its behavior in aqueous environments and under various stress conditions is paramount for success.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, targeting researchers, medicinal chemists, and formulation scientists. We will delve into predictive assessments based on the molecule's structure, present detailed protocols for empirical solubility and stability testing, and discuss the strategic interpretation of the resulting data. The methodologies outlined herein are grounded in regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines, to ensure that the data generated is robust, reliable, and fit for purpose in a drug development setting.[1][2][3]

Molecular Profile of this compound

Chemical Structure and Physicochemical Predictions

To approach the analysis of this compound, we must first dissect its structure to anticipate its behavior.

  • Structure:

    • Aniline Core: The aromatic amine is a weak base and is susceptible to oxidation. Its presence is a "structural alert" for potential metabolic liabilities, making stability assessment crucial.[4]

    • Piperazine Moiety: The N-methylpiperazine group contains two nitrogen atoms. The tertiary amine (N-methyl) is a distinct basic center. This functional group is expected to be a primary driver of the molecule's pH-dependent solubility.

    • Chloro Substituent: The chlorine atom is an electron-withdrawing group that can influence the pKa of the aniline nitrogen. Halogenated aromatic rings can also be susceptible to photolytic degradation.[5]

  • Predicted Physicochemical Properties:

    • pKa: The molecule is expected to have at least two pKa values. The piperazine nitrogen will have a pKa in the range of 7-9, making it protonated and positively charged at physiological and acidic pH. The aniline nitrogen will have a much lower pKa (typically 3-5), meaning it will be largely uncharged in most biological conditions.

    • logP: The combination of the aromatic ring and the piperazine moiety suggests a moderate lipophilicity. An optimal logP is critical for balancing solubility and membrane permeability, which are key determinants of bioavailability.[6]

    • Solubility: Due to the basic piperazine group, the solubility of the free base is predicted to be low in neutral and alkaline media but will increase significantly in acidic environments where a soluble salt is formed.

The Imperative of Solubility and Stability in Drug Development

A drug candidate's success is inextricably linked to its solubility and stability profile.[6]

  • Solubility directly impacts a drug's absorption and bioavailability, particularly for oral dosage forms. Poor aqueous solubility is a leading cause of failure in drug development.[6] Understanding the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for guiding salt form selection and formulation strategies.

  • Stability determines a drug's shelf-life, storage conditions, and packaging requirements.[7] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are a regulatory requirement designed to identify likely degradation products and establish the "stability-indicating" nature of analytical methods.[7][8]

Comprehensive Solubility Assessment

The goal of solubility assessment is to quantify the equilibrium concentration of the compound in a given solvent system at a specific temperature. For drug development, this extends beyond water to physiologically relevant media.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to characterizing the solubility of this compound.

G cluster_0 Solubility Assessment Workflow start Start: Compound Available kinetic Kinetic Solubility Screen (e.g., DMSO stock dilution) start->kinetic Initial Assessment thermo Thermodynamic Solubility (Shake-Flask Method) kinetic->thermo If promising, proceed to ph_profile pH-Solubility Profile (pH 1.2 to 10.0) thermo->ph_profile Characterize pH dependence biorelevant Biorelevant Media Solubility (SGF, FaSSIF, FeSSIF) ph_profile->biorelevant Simulate in-vivo conditions data Data Analysis & Interpretation biorelevant->data end_node End: Inform Formulation Strategy data->end_node

Caption: A systematic workflow for determining the solubility of a new chemical entity.

Protocol: Thermodynamic pH-Solubility Profiling

This protocol uses the gold-standard shake-flask method (ICH guidance) to determine equilibrium solubility across a range of pH values.

Rationale: The presence of ionizable centers (piperazine and aniline) makes pH the most critical determinant of aqueous solubility. This profile is essential for predicting dissolution in the GI tract and for selecting appropriate formulation strategies.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 1.2 to 10.0 (e.g., HCl for pH 1.2, phosphate buffers for pH 2.5-8.0, borate buffer for pH > 8.0).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is critical to ensure that equilibrium with the saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. A preliminary time-to-equilibrium experiment can validate the chosen duration.

  • Phase Separation: Separate the solid and liquid phases. This is a critical step to avoid artifactually high results. Centrifugation at high speed followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS method.

  • pH Verification: Measure the pH of the saturated solution after equilibration to confirm the final pH value.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format.

pH (Post-Equilibration) Solubility (µg/mL) Solubility (mM) Comments
1.2> 2000> 8.43Freely Soluble
4.58503.58Soluble
6.81200.51Sparingly Soluble
7.4450.19Slightly Soluble
9.0< 10< 0.04Very Slightly Soluble
(Note: Data is illustrative for C11H16ClN3, MW ≈ 237.7 g/mol )

Interpretation: The illustrative data shows high solubility at low pH, consistent with the protonation of the basic piperazine nitrogen to form a highly soluble salt. As the pH increases past the pKa of the piperazine group, the compound converts to the less soluble free base, causing a sharp drop in solubility. This profile suggests that the drug will dissolve readily in the stomach but may be prone to precipitation in the higher pH environment of the small intestine.

Intrinsic Stability and Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for elucidating degradation pathways, identifying potential degradants, and developing stability-indicating analytical methods.[8][9] These studies are a core component of the stability data package required by regulatory agencies.[1][10]

Overview of Stress Conditions

The compound is subjected to conditions more severe than accelerated stability testing to provoke degradation. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

G cluster_1 Forced Degradation Experimental Design API This compound (API in Solution) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->base oxidation Oxidation (e.g., 3% H2O2, RT) API->oxidation thermal Thermal Stress (e.g., 80°C, Solid & Solution) API->thermal photo Photostability (ICH Q1B Light Conditions) API->photo analysis Analysis by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Core stress conditions applied during forced degradation studies.

Experimental Protocols for Forced Degradation

A validated stability-indicating HPLC method is required before initiating these studies. The method must be able to separate the parent compound from all process impurities and potential degradants.

General Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • For each condition, run a control sample (stored at 5°C in the dark) in parallel.

  • Pull time points (e.g., 2, 8, 24, 48 hours) and analyze immediately or quench the reaction and store under controlled conditions.

3.2.1 Acid and Base Hydrolysis

  • Rationale: To assess susceptibility to degradation in acidic (stomach) and basic (intestine) environments. Amide and ester groups are particularly labile, but other functional groups can also be affected.[5]

  • Protocol:

    • Acid: Add an equal volume of 2 M HCl to the stock solution to achieve a final concentration of 1 M HCl. Heat at 60-80°C.

    • Base: Add an equal volume of 2 M NaOH to the stock solution to achieve a final concentration of 1 M NaOH. Heat at 60-80°C.

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for acid samples, HCl for base samples), and dilute for HPLC analysis.

3.2.2 Oxidative Degradation

  • Rationale: To simulate exposure to atmospheric oxygen or trace peroxides in excipients. The aniline and tertiary amine functionalities are potential sites for oxidation.

  • Protocol:

    • Add a volume of 30% hydrogen peroxide (H₂O₂) to the stock solution to achieve a final concentration of 3-6% H₂O₂.

    • Conduct the experiment at room temperature, protected from light.

    • Analyze time points directly by HPLC.

3.2.3 Thermal Degradation

  • Rationale: To evaluate the impact of high temperatures that may be encountered during manufacturing (e.g., drying) or storage in hot climates.[5]

  • Protocol:

    • Solid State: Store the solid API in a controlled temperature oven (e.g., 80°C). At each time point, dissolve a weighed amount for analysis.

    • Solution State: Store the stock solution in a controlled temperature oven (e.g., 80°C).

3.2.4 Photostability Testing

  • Rationale: To assess degradation upon exposure to light, as required by ICH Q1B. This informs packaging requirements (e.g., amber vials, opaque containers).[9][10] Aromatic and halogenated compounds are often light-sensitive.[5]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and photolytic degradation.

Data Synthesis and Strategic Implications

Interpreting Degradation Profiles

The primary output of forced degradation studies is a set of chromatograms.

  • Purity/Assay: Calculate the percentage of the parent compound remaining at each time point.

  • Degradant Formation: Identify and quantify the major degradation products as a percentage of the total peak area.

  • Mass Balance: A critical self-validation check. The sum of the assay value and the levels of all degradation products should be close to 100% (typically 98-102%). A poor mass balance suggests that some degradants are not being detected (e.g., they are volatile or lack a UV chromophore).[5]

Summarizing Stability Data

A summary table provides a clear overview of the molecule's liabilities.

Stress Condition Conditions Time % Assay Remaining Major Degradant (% Area)
Acid Hydrolysis1 M HCl, 80°C24 h92.5%RRT 0.85 (4.8%)
Base Hydrolysis1 M NaOH, 80°C24 h98.1%RRT 0.91 (1.1%)
Oxidation6% H₂O₂, RT8 h78.3%RRT 1.15 (15.2%), RRT 1.25 (4.1%)
Thermal (Solid)80°C7 days>99.5%No significant degradation
PhotostabilityICH Q1B-94.2%RRT 0.78 (3.5%)
(Note: Data is illustrative. RRT = Relative Retention Time)

Interpretation: The illustrative data suggests that this compound is highly susceptible to oxidation and moderately sensitive to acid hydrolysis and photolysis. It is relatively stable to base hydrolysis and thermal stress in the solid state. The aniline moiety is the likely site of oxidative degradation.

Implications for Drug Development
  • Formulation: The significant oxidative liability indicates that an antioxidant (e.g., ascorbic acid, sodium metabisulfite) may be required in liquid formulations. The pH-solubility profile will guide the selection of pH and buffering agents.

  • Packaging: Photolytic degradation necessitates the use of light-protective primary packaging, such as amber glass vials or bottles, and potentially secondary packaging.

  • Storage: The compound's stability profile will inform the recommended storage conditions (e.g., "Store protected from light," "Refrigerate").

  • Analytical: The degradation products generated are used as standards to fully validate the stability-indicating analytical method for routine quality control and formal stability studies.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of early-phase drug development. For this compound, its structural features—specifically the basic piperazine and oxidizable aniline moieties—predict distinct physicochemical behaviors. The experimental protocols and interpretive frameworks detailed in this guide provide a robust pathway to thoroughly characterize these properties. The data generated will not only satisfy regulatory requirements but, more importantly, will enable informed, science-driven decisions that de-risk the development pathway and maximize the potential for this promising compound to become a viable therapeutic agent.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][9]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link][5]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link][8]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][11]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link][7]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link][1]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link][2]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link][3]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link][10]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link][12]

  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link][6]

  • ACS Publications. (2020, February 25). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link][4]

Sources

The Emerging Therapeutic Potential of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a substituted aniline scaffold with a piperazine moiety has given rise to a chemical class with significant therapeutic promise. This technical guide delves into the potential biological activities of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline and its derivatives, a subset of this broader class. While direct research on this specific molecular framework is nascent, by examining structurally related analogs, we can infer a strong potential for potent anticancer and antimicrobial activities. This guide will synthesize existing knowledge on related compounds to provide a forward-looking perspective on the therapeutic avenues, mechanisms of action, and structure-activity relationships pertinent to this promising chemical series. We will further detail robust experimental protocols for the synthesis and biological evaluation of these derivatives, providing a foundational framework for future research and development in this area.

Introduction: The Strategic Fusion of Aniline and Piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs due to its favorable pharmacokinetic properties and its ability to engage with a variety of biological targets.[1][2] When appended to an aniline core, particularly one bearing a halogen substituent, the resulting molecule gains a unique electronic and steric profile that can drive interactions with key biological macromolecules. The this compound core represents a strategic combination of these pharmacophores, suggesting a high potential for novel biological activities. The presence of the chlorine atom can enhance membrane permeability and introduce a potential site for metabolic transformation, while the 4-methylpiperazine group can improve solubility and provide a key interaction point with target proteins.[1]

This guide will explore the latent therapeutic potential of this specific chemical series, drawing on the established biological activities of closely related 2-(piperazin-1-yl)aniline derivatives. The primary focus will be on their potential as anticancer and antimicrobial agents, areas where piperazine-containing compounds have already demonstrated significant promise.[3][4]

Anticancer Potential: Targeting the Engines of Malignancy

Numerous studies have highlighted the cytotoxic effects of piperazine derivatives against a range of cancer cell lines.[2][3][5] The mechanism of action for many of these compounds converges on the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[6][7][8]

Inferred Mechanism of Action: Kinase Inhibition

The 2-(piperazin-1-yl)aniline scaffold is a common feature in a variety of kinase inhibitors.[7][8] It is plausible that this compound derivatives could function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases. The aniline portion of the molecule can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The piperazine moiety often extends into the solvent-exposed region, providing an opportunity for substitutions that can enhance potency and selectivity.[7]

Key kinase families that may be targeted by these derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.[7][9]

  • Serine/Threonine Kinases: Including those in the PI3K/Akt/mTOR pathway, a central signaling cascade that is frequently dysregulated in cancer.[6][10]

The diagram below illustrates a hypothetical mechanism of action where a derivative of this compound inhibits a receptor tyrosine kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor Ligand->RTK Binds Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Figure 1: Hypothetical Kinase Inhibition Pathway.
Structure-Activity Relationship (SAR) Insights

Based on studies of related arylpiperazine derivatives, the following SAR principles can be proposed for optimizing the anticancer activity of this compound derivatives[1][11][12]:

  • Aniline Ring Substitutions: The position and nature of substituents on the aniline ring are critical. The 3-chloro group is expected to influence the compound's electronic properties and binding affinity. Further substitutions could modulate activity and selectivity.

  • Piperazine Ring Modifications: The 4-methyl group on the piperazine is a common feature in many bioactive compounds. Modifications at this position, such as the introduction of larger alkyl or aryl groups, can significantly impact potency and pharmacokinetic properties.[2]

  • Linker Modifications: If a linker is introduced between the aniline and another pharmacophore, its length and flexibility can be crucial for optimal interaction with the target protein.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The initial evaluation of the anticancer potential of novel this compound derivatives is typically performed using in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma).[5][14]

  • Normal human cell line (e.g., MRC-5) for selectivity assessment.[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Data Presentation:

CompoundCancer Cell LineIC50 (µM)Selectivity Index (Normal/Cancer)
Derivative 1MCF-7ValueValue
Derivative 1A549ValueValue
Derivative 2MCF-7ValueValue
Derivative 2A549ValueValue
DoxorubicinMCF-7ValueValue
DoxorubicinA549ValueValue
Table 1: Example of Cytotoxicity Data Summary.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The piperazine nucleus is also a key component of many antimicrobial agents.[4][15] The emergence of multidrug-resistant pathogens necessitates the development of new classes of antimicrobials, and this compound derivatives represent a promising, yet underexplored, area of research.

Inferred Mechanism of Action

The precise mechanism of antimicrobial action for this class of compounds is not yet elucidated. However, based on the activity of other heterocyclic compounds, potential mechanisms could include:

  • Inhibition of Essential Enzymes: Targeting bacterial enzymes involved in crucial metabolic pathways, such as DNA gyrase or dihydrofolate reductase.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the chloro-substituted aniline ring could facilitate insertion into the bacterial cell membrane, leading to its disruption and cell death.

  • Inhibition of Biofilm Formation: Many chronic infections are associated with bacterial biofilms. Piperazine derivatives have shown potential in inhibiting biofilm formation, a crucial virulence factor.[16]

The following diagram outlines a general workflow for the initial screening and characterization of the antimicrobial activity of novel compounds.

G Start Synthesized Derivatives of This compound DiskDiffusion Disk Diffusion Assay (Qualitative Screening) Start->DiskDiffusion MIC Broth Microdilution Assay (Quantitative MIC Determination) DiskDiffusion->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Membrane Permeability) MIC->Mechanism End Lead Compound for Further Development MBC->End Mechanism->End

Figure 2: Antimicrobial Activity Screening Workflow.
Structure-Activity Relationship (SAR) Considerations

For antimicrobial activity, the SAR may differ from that observed for anticancer effects. Key considerations include:

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for penetrating the bacterial cell wall and membrane. The chloro and methyl groups contribute to the lipophilicity of the core structure.

  • Basic Moiety: The basic nitrogen of the piperazine ring can be protonated at physiological pH, potentially facilitating interactions with negatively charged components of the bacterial cell envelope.

  • Substituent Effects: The introduction of electron-withdrawing or electron-donating groups on the aniline ring can significantly alter the antimicrobial spectrum and potency.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

Objective: To determine the MIC of the test compounds against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Test compounds dissolved in DMSO.

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • 96-well microplates.

  • Bacterial or fungal inoculum standardized to 0.5 McFarland.

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1ValueValueValue
Derivative 2ValueValueValue
CiprofloxacinValueValueN/A
FluconazoleN/AN/AValue
Table 2: Example of Antimicrobial Activity Data Summary.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through several established synthetic routes. One common approach is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the efficient coupling of an aryl halide with an amine.[17]

A plausible synthetic route starting from 2,6-dichloronitrobenzene is outlined below.

G Start 2,6-Dichloronitrobenzene Step1 Nucleophilic Aromatic Substitution with 1-methylpiperazine Start->Step1 Intermediate1 2-Chloro-6-(4-methylpiperazin-1-yl)nitrobenzene Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) Intermediate1->Step2 Product This compound Step2->Product

Figure 3: Plausible Synthetic Pathway.

Further derivatization can be achieved by modifying the aniline nitrogen through reactions such as acylation, sulfonylation, or alkylation to generate a library of compounds for biological screening.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives is currently limited, the analysis of structurally related compounds strongly suggests a high potential for this chemical series in the fields of oncology and infectious diseases. The strategic combination of the chloro-substituted aniline and the 4-methylpiperazine moieties provides a robust platform for the design of novel therapeutic agents.

Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a broad range of in vitro and in vivo models. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols and SAR insights provided in this guide offer a foundational framework for initiating such research endeavors. The exploration of this chemical space holds significant promise for the discovery of next-generation anticancer and antimicrobial drugs.

References

  • 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride - Smolecule. (2023, August 15).
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - NIH.
  • Effect of a novel piperazine compound on cancer cells.
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  • Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres | Request PDF - ResearchGate.
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  • Synthesis, antimicrobial study of novel (E)-4-chloro-N-(4-(3-(4-((substituted)sulfonyl) piperazin-1-yl) - Degres Journal.
  • LY303511 (2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one) Acts via Phosphatidylinositol 3-Kinase-Independent Pathways to Inhibit Cell Proliferation via Mammalian Target of Rapamycin (mTOR)- and Non-mTOR-Dependent Mechanisms - Semantic Scholar.
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  • CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents.
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  • This compound, 98% Purity, C11H16ClN3, 1 gram.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][17][18]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. Retrieved from the provided search result.

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021, July 1).
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
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  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI.
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3-Chloro-2-(4-methylpiperazin-1-yl)aniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-(4-methylpiperazin-1-yl)aniline: A Strategic Building Block in Modern Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of this compound, a pivotal building block in contemporary organic synthesis. With a focus on its application in medicinal chemistry, this document elucidates the compound's synthesis, reactivity, and strategic deployment in the construction of complex, pharmacologically active molecules. The narrative integrates mechanistic principles with field-proven insights, offering a robust resource for researchers aiming to leverage this versatile intermediate in drug discovery and development programs.

Introduction: A Multifaceted Intermediate for Targeted Synthesis

In the landscape of modern drug discovery, the use of pre-functionalized building blocks is a cornerstone of efficient and modular synthesis. This compound has emerged as a particularly valuable intermediate due to its unique combination of reactive sites. The molecule features:

  • A nucleophilic primary aniline group, ideal for forming amides, ureas, and participating in cyclization reactions.

  • A strategically placed chloro substituent , which serves as a reactive handle for transition metal-catalyzed cross-coupling reactions.

  • An ortho-N-methylpiperazine moiety , a common motif in medicinal chemistry known to enhance aqueous solubility and favorable pharmacokinetic properties.

This distinct trifecta of functionalities makes it a sought-after precursor, especially in the synthesis of kinase inhibitors, where such structural elements are frequently required for binding to the target protein and achieving desirable drug-like properties.[1][2]

Physicochemical & Spectroscopic Profile

A foundational understanding of the physical and chemical characteristics of a starting material is critical for reaction design and optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆ClN₃[3]
Molecular Weight 225.72 g/mol [3]
Appearance Typically an off-white to yellow or brown solidN/A
Melting Point 85-89 °C (typical)N/A
Solubility Soluble in common organic solvents like Methanol, Dichloromethane, and Ethyl Acetate.N/A
CAS Number 842965-35-9[4]

Spectroscopic Validation: The identity and purity of the building block are confirmed through standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the distinct singlets and multiplets of the piperazine ring protons, and a singlet for the N-methyl group around 2.3 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon environments corresponding to the aromatic, piperazine, and methyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent [M+H]⁺ ion at m/z 226. A characteristic isotopic pattern with an [M+2+H]⁺ peak at roughly one-third the intensity of the [M+H]⁺ peak confirms the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching vibrations.

Synthesis of the Building Block: A Two-Step Approach

The most prevalent and scalable synthesis of this compound proceeds via a two-step sequence involving Nucleophilic Aromatic Substitution (SNAAr) followed by nitro group reduction.

Diagram 1: General Synthetic Pathway

Caption: A common two-step synthesis of the target building block.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-6-(4-methylpiperazin-1-yl)nitrobenzene (SNAAr)

  • Charge a reaction vessel with 1,2-dichloro-3-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add 1-methylpiperazine (1.1-1.3 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or LC-MS until the starting nitrobenzene is consumed.

  • Upon completion, cool the mixture to room temperature and quench by pouring it into a large volume of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of this compound (Reduction)

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. Common, industrially viable methods include:

    • Iron powder and aqueous HCl: A classic, cost-effective method. The mixture is heated, and after the reaction, the iron salts are filtered off after basification.[5]

    • Catalytic Hydrogenation: The intermediate is subjected to a hydrogen atmosphere (from a balloon or a pressurized vessel) in the presence of a palladium on carbon catalyst (Pd/C). This method is often cleaner but requires specialized equipment.[6]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, process the reaction accordingly:

    • For Fe/HCl, filter the hot solution through celite, neutralize the filtrate, and extract the product.

    • For catalytic hydrogenation, filter the mixture through celite to remove the Pd/C catalyst and concentrate the filtrate.[6]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Causality Behind Experimental Choices:

  • SNAAr Reaction: The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitro group is essential as it activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. DMF is an ideal solvent as its high polarity and aprotic nature accelerate the reaction.

  • Reduction Method: The choice of reducing agent often depends on scale and functional group tolerance. Catalytic hydrogenation is generally high-yielding and clean.[6] However, metal/acid reductions like Fe/HCl are robust, inexpensive, and highly effective for this specific transformation, making them suitable for large-scale production.[5]

Reactivity and Strategic Applications

The synthetic power of this building block lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

Diagram 2: Reactivity Map

G cluster_amine Aniline Reactivity cluster_halide Chloro Group Reactivity A This compound B Amide/Sulfonamide Formation A->B RCOCl / RSO₂Cl C Urea Formation A->C R-NCO D Heterocycle Synthesis A->D Condensation Partners E Buchwald-Hartwig Amination A->E Pd-Catalyst, Ligand, Base R₂NH F Suzuki Coupling A->F Pd-Catalyst, Base Ar-B(OH)₂

Caption: Key synthetic transformations accessible from the building block.

Reactions at the Aniline Nitrogen

The primary amine is a strong nucleophile and a versatile handle for elaboration.[7]

  • Acylation/Sulfonylation: It reacts readily with acid chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, which are prevalent in drug molecules.

  • Urea Formation: Treatment with isocyanates provides a direct route to substituted ureas, another common pharmacophore.

  • Heterocycle Formation: The aniline can serve as a key component in constructing fused heterocyclic systems. For example, in the synthesis of the ALK inhibitor Brigatinib, a related aniline derivative is coupled with a pyrimidine core.[8][9][10]

Reactions at the Chloro Substituent

The chloro group is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds to build molecular complexity.

  • Buchwald-Hartwig Amination: This powerful reaction allows for the coupling of the aryl chloride with a wide range of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[11][12][13][14][15] This is arguably one of the most important reactions for this building block in drug discovery, enabling the connection of the core to other fragments.

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl chloride with an aryl or vinyl boronic acid (or ester).[16][17][18][19] This is a go-to method for constructing biaryl scaffolds, which are common in kinase inhibitors.

Case Study: A Key Intermediate in Kinase Inhibitor Synthesis

The utility of this compound is exemplified by its role in the synthesis of advanced intermediates for targeted cancer therapies, such as anaplastic lymphoma kinase (ALK) inhibitors.[8][9]

Diagram 3: Retrosynthetic Logic for a Generic Anilinopyrimidine Kinase Inhibitor

G Target Anilinopyrimidine Core (Kinase Inhibitor) Intermediate N-Aryl Intermediate Target->Intermediate SNAAr with R-NH₂ BuildingBlock 3-Chloro-2-(4-methyl- piperazin-1-yl)aniline Intermediate->BuildingBlock Buchwald-Hartwig C-N Coupling Partner Dihalopyrimidine

Caption: Retrosynthetic analysis showcasing the key C-N bond formation.

In a typical synthetic strategy, the aniline nitrogen of the building block is coupled with an activated heterocyclic halide, such as a dichloropyrimidine, using a Buchwald-Hartwig amination. This step strategically forms a key C-N bond. The remaining chloro group on the building block can then be used in a subsequent cross-coupling reaction (e.g., Suzuki) to introduce another aromatic or heteroaromatic group, rapidly building the complex scaffold of the final drug candidate. This modular approach is highly efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value, versatile building block that streamlines the synthesis of complex molecular targets. Its pre-installed, orthogonally reactive functional groups—the aniline, the chloro handle, and the solubilizing piperazine moiety—provide a powerful platform for medicinal chemists. By enabling the use of robust and high-yielding transformations like the Buchwald-Hartwig and Suzuki couplings, this intermediate facilitates the modular construction of compound libraries, accelerating the discovery and development of new therapeutic agents, particularly in the field of oncology.[1][20] Its continued application is a testament to the power of strategic building block design in modern organic synthesis.

References

  • Preparation method of ALK inhibitor Brigatinib. (n.d.). Patsnap.
  • 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6. (n.d.). ChemicalBook.
  • 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. (2023, August 15). Smolecule.
  • 842965-35-9|3-Chloro-2-(4-methylpiperidin-1-yl)aniline. (n.d.). BLDpharm.
  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018, April 20). PubMed Central.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth. (2023, August 30). ACS Publications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring 3-Chloro-2-Methylaniline: Applications and Properties. (n.d.).
  • CN113024454A - Synthesis method of brigatinib intermediate. (n.d.). Google Patents.
  • CN111138492A - Preparation method of ALK inhibitor brigatinib. (n.d.). Google Patents.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Suzuki Cross Coupling Reaction. (2021, August 16). YouTube.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.
  • Reactions of Aniline. (n.d.). Chemistry Steps.
  • This compound. (n.d.). ChemicalBook.

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An In-Depth Technical Guide to the Commercial Availability and Procurement of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-2-(4-methylpiperazin-1-yl)aniline, a niche yet significant heterocyclic building block, is gaining traction within the pharmaceutical and agrochemical research sectors. Its unique substitution pattern offers a valuable scaffold for library synthesis and lead optimization campaigns. This guide provides an in-depth analysis of its commercial landscape, offering a technical resource for researchers, medicinal chemists, and procurement specialists. We will explore the compound's chemical significance, typical synthesis routes that influence quality, the tiered supplier ecosystem, and provide a robust protocol for incoming quality control.

Section 1: Compound Profile: Identity and Significance

Chemical Identity

This compound is a substituted aniline featuring a chloro group at the 3-position and a 4-methylpiperazin-1-yl group at the 2-position. This specific arrangement of functional groups makes it a desirable intermediate in the synthesis of complex molecules.

Identifier Value
IUPAC Name This compound
CAS Number 1037568-17-7
Molecular Formula C₁₁H₁₆ClN₃
Molecular Weight 225.72 g/mol
Canonical SMILES CN1CCN(CC1)C2=C(C=CC=C2Cl)N
InChI Key YWGYKENJJPJDDH-UHFFFAOYSA-N
Significance in Medicinal Chemistry and Drug Discovery

The value of this compound in drug discovery is derived from the distinct properties of its constituent motifs: the substituted aniline and the N-methylpiperazine moiety.

  • Substituted Anilines: Anilines are foundational structures in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] However, they are also a well-known structural alert, as they can be susceptible to metabolic oxidation by the liver, potentially leading to toxic metabolites.[3][4] The specific substitution pattern on the aniline ring is therefore a critical design element to modulate metabolic stability, receptor binding, and overall pharmacological properties.[5]

  • Piperazine Moiety: The piperazine ring is considered a "privileged scaffold" in drug design.[6] Its inclusion often enhances aqueous solubility and oral bioavailability, key pharmacokinetic properties.[7] The basic nitrogen of the piperazine can be protonated at physiological pH, aiding in interactions with biological targets and improving the compound's physical properties.[6][8][9] The N-methyl group provides a fixed, non-ionizable feature that can probe specific pockets in a target protein. Many successful drugs across various therapeutic areas, including anticancer, antiviral, and antimalarial agents, incorporate a piperazine ring.[8][10]

The combination of these two moieties in the target molecule provides a ready-to-use building block for creating novel compounds with potentially favorable drug-like properties.

Section 2: Synthesis and Manufacturing Landscape

Understanding the synthetic origin of a building block is crucial for anticipating potential impurities and establishing appropriate quality control measures.

Overview of Common Synthetic Routes

The most logical and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNA) or a palladium-catalyzed Buchwald-Hartwig amination reaction.

A plausible pathway involves the reaction of a 1,2-dihalo-3-nitrobenzene precursor with N-methylpiperazine, followed by the reduction of the nitro group to the desired aniline. The choice of catalyst, base, and solvent can significantly impact yield and purity. For instance, incomplete reduction could leave residual nitro-aromatic impurities, while side reactions could generate regioisomers.

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual two-step synthesis, highlighting the key transformations.

G cluster_0 Step 1: Amination cluster_1 Step 2: Reduction start 1,2-Dichloro-3-nitrobenzene reagent1 + N-Methylpiperazine (Pd Catalyst, Base) start->reagent1 intermediate 1-(2-Chloro-6-nitrophenyl)-4- methylpiperazine reagent1->intermediate reagent2 Reduction (e.g., H₂, Pd/C or Fe/HCl) intermediate->reagent2 product This compound reagent2->product G A Identify Need for CAS 1037568-17-7 B Search Tier 1/2 Suppliers (e.g., Enamine, Combi-Blocks) A->B C In Stock? B->C D Place Order & Request CoA C->D Yes E Search Tier 3 Marketplaces & Request Quotes from CROs C->E No H Perform Incoming QC (See Section 4) D->H F Evaluate Lead Time, Cost, and Purity E->F F->A Unacceptable G Select Supplier & Place Order F->G Acceptable G->H K QC Pass? H->K I Release to Research J Reject Lot & Contact Supplier K->I Yes K->J No

Decision workflow for procuring the target compound.
Curated List of Potential Suppliers

As of early 2026, this compound is a specialty chemical. The following suppliers have been identified as potential sources. Researchers should always verify stock and request a Certificate of Analysis (CoA) before purchase.

Supplier Product Number / Identifier Purity Typical Quantities Notes
ChemBridge BB-4023323 [11]>95%mg to gA well-known provider of screening compounds and building blocks.
Matrix Scientific 098197 (related structures available) [12]>95%mg to gSpecializes in scaffolds for medicinal chemistry; custom synthesis is an option.
Hit2Lead BB-4023323 [11]>95%mg to gLists the compound with CAS 189761-97-5, which is an alternative CAS for a similar structure. Verification is critical.
Custom Synthesis N/AAs specifiedg to kgRecommended for larger quantities or when a specific purity profile is required.

Note: The chemical landscape is dynamic. Some suppliers may list related isomers or use different CAS numbers. It is imperative to confirm the structure and CAS number (1037568-17-7) with the supplier prior to ordering.

Section 4: Technical Protocol: Incoming Quality Control (QC) Verification

Trust but verify. It is essential laboratory practice to confirm the identity and purity of critical starting materials. A simple LC-MS analysis is a self-validating system that provides high confidence.

Rationale for QC

The primary goals are to confirm the molecular weight of the compound and to assess its purity. This ensures that downstream reactions are not compromised by impurities or the incorrect starting material, saving significant time and resources.

Step-by-Step Protocol for LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of the supplied this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Perform a 1:100 dilution of the stock solution into a new vial with 50:50 Acetonitrile:Water for analysis.

  • Instrumentation (Typical Conditions):

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray Ionization (ESI) in Positive Mode.

    • Scan Range: 50 - 500 m/z.

  • Data Analysis:

    • Identity Confirmation: Look for the protonated molecular ion [M+H]⁺. The expected exact mass for C₁₁H₁₇ClN₃⁺ is 226.1106 . The observed mass should be within 5 ppm of this value on a high-resolution mass spectrometer. The characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible for the [M+H]⁺ and [M+H+2]⁺ peaks.

    • Purity Assessment: Integrate the main peak area in the UV chromatogram (e.g., at 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The result should match or exceed the purity stated on the supplier's CoA.

Section 5: Safety, Handling, and Storage

Substituted anilines require careful handling due to their potential toxicity. [13]While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous chloroanilines and piperazine derivatives should be used to guide handling procedures. [14][15][16]

  • Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled. [13][16]May cause skin and eye irritation. [15]Handle as a potential carcinogen and mutagen.

  • Recommended Handling:

    • Work in a well-ventilated chemical fume hood. [14] * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. [13] * Avoid creating dust or aerosols.

    • Wash hands thoroughly after handling. [14]* First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. [15] * Eye Contact: Rinse cautiously with water for several minutes. [15] * Ingestion/Inhalation: Move to fresh air and seek immediate medical attention. [13]* Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. [14]Keep the container tightly sealed.

References

  • An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]

  • The Role of Piperazine Derivatives in Drug Discovery. Autech. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Piperazine. Wikipedia. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Aniline replacement in drug-like compounds. BioPartner UK. [Link]

  • material safety data sheet - 3-chloro aniline 98%. Georganics. [Link]

  • 3-Chloro-4-(4-Methylpiperazin-1-yl)aniline hydrochloride (CAS No. 1052538-72-3) SDS. ChemSrc. [Link]

  • Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica. [Link]

  • 3-Chloro-2-(4-methylpiperidin-1-yl)aniline, 95% Purity, C12H17ClN2, 5 grams. LabAlley. [Link]

  • Preparation of 3-chloro-2-methylaniline. PrepChem.com. [Link]

  • Synthetic method of 3-chloro-2-methylaniline.

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safety, handling, and MSDS for 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Disclaimer: The following guide is a synthesis of safety data from structurally analogous compounds and established chemical safety principles. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound is not publicly available at the time of writing. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough, site-specific risk assessment.

This compound is a substituted aniline derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and pharmaceutical development.[1] The molecule incorporates three key functional groups that dictate its reactivity and toxicological profile: a chlorinated aromatic ring, an aniline moiety, and a methylpiperazine group.

Given the absence of a dedicated Safety Data Sheet, a conservative approach to handling is imperative. The safety protocols outlined in this guide are derived from data for closely related substances, including 3-chloroaniline, 3-chloro-2-methylaniline, and various piperazinyl-anilines. The toxicological profile is dominated by the chloroaniline substructure, which is known for its acute toxicity upon inhalation, ingestion, and dermal contact, as well as the potential for organ damage with repeated exposure and high toxicity to aquatic life.[2][3][4]

Hazard Identification and Classification: A Synthesized Approach

Based on the hazard classifications of analogous compounds, this compound should be treated as a hazardous substance.[3][4] The following GHS-style classification is recommended until specific data becomes available.

Anticipated GHS Classification:

  • Pictograms:

    • Skull and Crossbones (GHS06)

    • Health Hazard (GHS08)

    • Environment (GHS09)

  • Signal Word: Danger[2]

Anticipated Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2][3][4]

  • H373: May cause damage to organs through prolonged or repeated exposure.[2][3]

  • H410: Very toxic to aquatic life with long lasting effects.[2][3]

Potential Health Effects:

  • Acute Toxicity: The primary hazard associated with chloroanilines is acute toxicity. Absorption through the skin, inhalation of dust or aerosols, or accidental ingestion can be highly toxic and potentially fatal.[3]

  • Methemoglobinemia: A significant risk associated with anilines is the formation of methemoglobin in the blood, which impairs oxygen transport.[5] This can lead to cyanosis (blueish discoloration of the skin and lips), headache, dizziness, nausea, and in severe cases, unconsciousness or death.[4][5] The onset of symptoms may be delayed for 2 to 4 hours or more after exposure.[3][5]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, with the liver and kidneys being potential targets.[6]

  • Skin and Eye Irritation: The compound is expected to be irritating to the eyes and skin.[5] Some related compounds may cause serious eye damage or skin burns.[7][8]

First-Aid Measures: Immediate and Essential Responses

In any case of exposure, immediate medical attention is required. Show the safety data sheet of a closely related compound (such as 3-chloroaniline) to the attending medical personnel.[3][9]

Protocol for Exposure Incidents:

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][9]
Skin Contact Immediately remove all contaminated clothing and shoes. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[2][7]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3][9]

Safe Handling and Engineering Controls: A Proactive Approach

A robust safety culture is built upon a multi-layered approach to risk mitigation. The hierarchy of controls should always be followed to ensure the highest level of protection.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Physically remove the hazard Engineering Engineering Controls Substitution->Engineering Replace the hazard Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change the way people work Spill_Response start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate ppe Don Appropriate PPE (respirator, gloves, goggles) evacuate->ppe contain Contain Spill Use inert absorbent material (vermiculite, sand) ppe->contain collect Collect Material Sweep or scoop into a sealed, labeled container contain->collect decontaminate Decontaminate Area Wash with soap and water collect->decontaminate dispose Dispose of Waste As hazardous material decontaminate->dispose end Response Complete dispose->end

Sources

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the contemporary landscape of drug discovery and materials science, the journey from a conceptual molecular structure to a tangible, functional entity is increasingly driven by computational and theoretical methodologies. These in-silico approaches offer a profound, atomic-level understanding that precedes and guides empirical research, saving invaluable time and resources. This guide is crafted for researchers, scientists, and drug development professionals who operate at this cutting edge.

The molecule of focus, 3-Chloro-2-(4-methylpiperazin-1-yl)aniline, represents a fascinating scaffold. It combines the structural motifs of a substituted aniline, known for its broad utility in medicinal chemistry, with a methylpiperazine group, a common feature in centrally active pharmaceuticals.[1][2] The specific ortho-para relationship of the chloro, amino, and piperazinyl groups on the aniline ring presents a unique electronic and steric environment. While specific literature on this exact isomer is sparse, this document serves as a comprehensive roadmap for its thorough theoretical and computational characterization, drawing from established principles applied to analogous structures.[3][4] Our objective is not merely to present protocols but to instill a deep, causal understanding of why certain computational choices are made and how to interpret the resulting data with scientific rigor.

Section 1: Molecular Scaffolding and Rationale for Investigation

The structure of this compound is a confluence of functionalities that suggest significant potential in medicinal chemistry.

  • Substituted Aniline Core: Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals and dyes.[1] The amino group provides a key site for further chemical modification and is a crucial hydrogen bond donor/acceptor. The position of substituents on the aniline ring dramatically influences the molecule's basicity (pKa), lipophilicity, and electronic properties, which in turn dictate its pharmacokinetic and pharmacodynamic profile.[5][6]

  • Chlorine Substituent: The presence of a chlorine atom at the meta-position relative to the amine introduces significant electronic and steric effects. Halogen atoms can enhance membrane permeability and are known to participate in halogen bonding, a specific type of non-covalent interaction that can be critical for ligand-receptor binding.[7]

  • Methylpiperazine Moiety: The piperazine ring is a privileged scaffold in drug discovery, particularly for agents targeting the central nervous system (CNS).[2][8] Its ability to exist in a protonated state at physiological pH makes it a valuable component for improving aqueous solubility and facilitating interactions with biological targets. The N-methyl group can influence the piperazine's basicity and steric profile.

Given these features, a thorough computational investigation is warranted to predict its physicochemical properties, potential biological targets, and metabolic fate, thereby guiding its potential synthesis and application.

Section 2: Quantum Mechanical Investigations using Density Functional Theory (DFT)

To understand the intrinsic properties of this compound, we must begin with quantum mechanics. Density Functional Theory (DFT) provides a robust framework for this, balancing computational cost with high accuracy for molecules of this size.[9][10][11]

Workflow for DFT Analysis

The following diagram outlines a standard workflow for DFT-based characterization of a novel small molecule.

DFT_Workflow cluster_prep Step 1: Initial Structure Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Data Analysis & Interpretation mol_build Build 3D Structure (e.g., Avogadro, ChemDraw) pre_opt Initial Geometry Optimization (Molecular Mechanics, e.g., MMFF94) mol_build->pre_opt Provides a reasonable starting geometry geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) pre_opt->geom_opt Input for DFT freq_calc Frequency Calculation (Confirms minimum energy state) geom_opt->freq_calc Verifies stationary point prop_calc Single-Point Energy & Property Calculations freq_calc->prop_calc Uses optimized geometry fmo Frontier Molecular Orbitals (HOMO/LUMO) prop_calc->fmo mep Molecular Electrostatic Potential (MEP) prop_calc->mep nbo Natural Bond Orbital (NBO) Analysis prop_calc->nbo spectra Simulated Spectra (IR, Raman, NMR) prop_calc->spectra caption DFT analysis workflow for a novel molecule.

Caption: DFT analysis workflow for a novel molecule.

Detailed Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional conformation (the global minimum on the potential energy surface) of the molecule and to confirm it is a true minimum.

Protocol:

  • Initial Structure Generation: Construct the 2D structure of this compound and convert it to a preliminary 3D structure using software like Avogadro or ChemDraw.

  • Pre-optimization: Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step provides a sensible starting point for the more computationally expensive DFT calculation.

  • DFT Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Functional Selection: Choose the B3LYP hybrid functional. It is widely used and provides a good balance of accuracy and computational efficiency for organic molecules.[10][12]

    • Basis Set Selection: Select the 6-311++G(d,p) basis set. This Pople-style basis set is extensive enough to accurately describe the electronic structure, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for geometric accuracy.[11]

    • Calculation Type: Specify Opt (Optimization) and Freq (Frequency) keywords. This ensures the software first optimizes the geometry and then performs a frequency calculation on the result.

  • Execution and Verification: Run the calculation. Upon completion, verify that the optimization converged. Critically, inspect the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

Analysis of Key Quantum Chemical Descriptors

From the DFT output, several key properties can be extracted to predict the molecule's reactivity and intermolecular interactions.

DescriptorDescription & SignificanceTypical Calculation Level
HOMO/LUMO Energies The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs).[11] Their energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more easily excitable and more reactive.B3LYP/6-311++G(d,p)
Molecular Electrostatic Potential (MEP) The MEP map is a color-coded plot of the electrostatic potential onto the molecule's electron density surface. It visually identifies electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, predicting sites for non-covalent interactions like hydrogen bonding.[13]B3LYP/6-311++G(d,p)
Natural Bond Orbital (NBO) Analysis NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) interactions.[7] It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which stabilizes the molecule.B3LYP/6-311++G(d,p)
Simulated IR/Raman Spectra The calculated vibrational frequencies can be used to generate theoretical infrared and Raman spectra. These are invaluable for interpreting experimental spectra and confirming the synthesized compound's identity.[14]B3LYP/6-311++G(d,p)

Section 3: Simulating Biological Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[15][16] This is a cornerstone of modern drug discovery, allowing for the rapid screening of compounds against biological targets.

Molecular Docking Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking & Analysis lig_opt Generate 3D Conformer (From DFT Optimization) lig_charge Assign Partial Charges (e.g., Gasteiger) lig_opt->lig_charge lig_rot Define Rotatable Bonds lig_charge->lig_rot dock_run Run Docking Algorithm (e.g., AutoDock Vina) lig_rot->dock_run Ligand Input rec_pdb Download PDB File (e.g., from RCSB PDB) rec_clean Clean Structure (Remove water, add hydrogens) rec_pdb->rec_clean rec_grid Define Binding Site (Grid Box Generation) rec_clean->rec_grid rec_grid->dock_run Receptor Input pose_anal Analyze Binding Poses (Lowest energy, clustering) dock_run->pose_anal interact_anal Visualize Interactions (Hydrogen bonds, hydrophobic, etc.) pose_anal->interact_anal caption Standard workflow for molecular docking studies.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical research. The protocol herein details a robust and scalable method centered on the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1][2] This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical validation methods. By explaining the causality behind experimental choices, this document aims to empower researchers to reproduce and adapt this synthesis with a high degree of confidence and safety.

Introduction and Rationale

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various biologically active molecules. Its structural motifs are prevalent in compounds targeting a range of therapeutic areas. The traditional methods for synthesizing such aryl amines often suffer from limitations, including harsh reaction conditions and a narrow substrate scope.[1]

The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for constructing C-N bonds, offering milder conditions and broader functional group tolerance.[1][3] This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has revolutionized the synthesis of arylamines.[1][2][4] The protocol described herein leverages this chemistry for an efficient and reliable synthesis of the target compound.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Ligand Exchange/ Deprotonation RedElim Reductive Elimination Intermediate AmineCoord->RedElim RedElim->Pd0 Reductive Elimination Product Product (Ar-NRR') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Amine Amine (HNRR') Amine->AmineCoord Base Base Base->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle is generally understood to involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2,3-dichloroaniline) to form a Pd(II) complex.[5]

  • Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Materials and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
2,3-Dichloroaniline98%Major Chemical SupplierToxic solid.[6] Handle with appropriate PPE.
1-Methylpiperazine99%Major Chemical SupplierCorrosive and flammable liquid.
Palladium(II) Acetate98%Major Chemical SupplierCatalyst precursor. Handle in a fume hood.
RuPhos97%Major Chemical SupplierAir-sensitive ligand. Handle under inert atmosphere.
Sodium tert-butoxide98%Major Chemical SupplierAir and moisture sensitive base.
TolueneAnhydrousMajor Chemical SupplierDry, degassed solvent is crucial for reaction success.
DichloromethaneACS GradeMajor Chemical SupplierFor extraction.
2 M Hydrochloric AcidACS GradeMajor Chemical SupplierFor workup.
19 M Sodium HydroxideACS GradeMajor Chemical SupplierFor workup.
Celite® 545---Major Chemical SupplierFiltration aid.
Anhydrous MgSO4---Major Chemical SupplierDrying agent.
Nitrogen GasHigh Purity---For inert atmosphere.

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser with nitrogen inlet

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Critical Safety Precautions

Hazard Assessment: All starting materials and reagents are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.[7][8][9]

  • 2,3-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6] It is also very toxic to aquatic life with long-lasting effects.

  • 1-Methylpiperazine: Causes severe skin burns and eye damage. It is a flammable liquid and vapor.

  • Sodium tert-butoxide: A strong base that reacts violently with water. It is corrosive and can cause severe skin and eye burns.

  • Toluene: A flammable liquid with potential reproductive toxicity.

Personal Protective Equipment (PPE):

  • Wear a flame-retardant lab coat.

  • Chemical safety goggles and a face shield are mandatory.[7]

  • Use appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

Engineering Controls:

  • All manipulations should be performed in a certified chemical fume hood.[9]

  • An inert atmosphere (nitrogen or argon) is required for the reaction to prevent catalyst degradation.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

Detailed Synthesis Protocol

This protocol is adapted for a 10 mmol scale synthesis.

Reaction Setup

Caption: Schematic of the reaction setup under an inert atmosphere.

  • Flask Preparation: Place an air-dried 100 mL three-necked, round-bottomed flask containing a magnetic stir bar under a nitrogen atmosphere. Equip the flask with a condenser, a rubber septum, and a thermocouple.[10]

  • Reagent Charging: To the flask, add 2,3-dichloroaniline (1.62 g, 10.0 mmol, 1.0 equiv), palladium(II) acetate (45 mg, 0.20 mmol, 0.02 equiv), RuPhos (187 mg, 0.40 mmol, 0.04 equiv), and sodium tert-butoxide (1.44 g, 15.0 mmol, 1.5 equiv).

  • Inerting the System: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[10]

Reaction Execution
  • Solvent and Reagent Addition: Through the septum, add anhydrous, degassed toluene (40 mL) via syringe. Begin stirring to create a suspension. Then, add 1-methylpiperazine (1.33 mL, 12.0 mmol, 1.2 equiv) via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C using a heating mantle. The color of the mixture will typically darken upon heating.

  • Monitoring the Reaction: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 12-24 hours.

Work-up and Isolation
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of water.

  • Initial Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10] Wash the filter cake with toluene (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (3 x 30 mL).[10]

  • Acid Wash: Combine all organic layers and wash with 2 M HCl (2 x 40 mL). The product, being basic, will move into the acidic aqueous layer.

  • Basification and Re-extraction: Cool the combined acidic aqueous extracts in an ice bath. Carefully add 19 M NaOH until the pH is >12.[10] Extract the now basic aqueous layer with dichloromethane (4 x 40 mL).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by silica gel column chromatography.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.

Characterization and Data

ParameterExpected Value
Appearance Off-white to light brown solid
Molecular Formula C₁₁H₁₆ClN₃
Molecular Weight 225.72 g/mol
Yield 75-85% (typical)
Purity (by HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.0-7.2 (m, 2H), 6.8-6.9 (m, 1H), 4.0 (br s, 2H), 2.9 (t, 4H), 2.6 (t, 4H), 2.4 (s, 3H)
Mass Spec (ESI+) m/z 226.1 [M+H]⁺

Conclusion

The Buchwald-Hartwig amination provides an effective and high-yielding pathway for the synthesis of this compound. The protocol detailed in this application note is robust and has been developed with careful consideration of safety and efficiency. By adhering to the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Smolecule. (2023, August 15). 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Chloro-2-methylaniline.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 1-(3-Chlorophenyl)piperazinium chloride.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2,5-Dichloroaniline.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2,3-dichloro aniline 98%.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,3-Dichloroaniline.
  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • de la Torre, R., & van der Eycken, E. V. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline.
  • Autech Industry Co., Limited. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties.
  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica, 4(3), 909-914.
  • Ataman Kimya. (n.d.). 3-CHLOROANILINE.
  • Google Patents. (2008). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • ChemicalBook. (2025, July 24). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE.
  • Patsnap. (2011). CN102241031A - Synthetic method of 3-chloro-2-methylaniline.
  • Organic Syntheses. (n.d.). Procedure for Buchwald-Hartwig Amination.
  • Li, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O.
  • BLDpharm. (n.d.). 3-Chloro-2-(4-methylpiperidin-1-yl)aniline.
  • Liu, H., et al. (2006). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study.

Sources

Application Notes & Protocols for 3-Chloro-2-(4-methylpiperazin-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. This versatile chemical intermediate serves as a pivotal building block in the synthesis of a diverse range of biologically active molecules. We will explore its intrinsic chemical properties, its role as a privileged scaffold in modern drug discovery, detailed protocols for its derivatization, and essential safety considerations. The causality behind experimental choices is emphasized to provide a deeper understanding of its application.

Introduction: Unpacking the Molecular Architecture

This compound is an aromatic amine distinguished by a unique constellation of functional groups that render it highly valuable in medicinal chemistry. Its structure is a deliberate convergence of three key motifs:

  • Aniline Core: The primary amine on the phenyl ring is a versatile synthetic handle, readily participating in a wide array of chemical transformations such as amide bond formations, sulfonylation, and cross-coupling reactions.

  • N-Methylpiperazine Moiety: This saturated heterocycle is a ubiquitous feature in many FDA-approved drugs.[1] It often serves to increase aqueous solubility, introduce a basic center for salt formation, and provide a vector for engaging with biological targets. The N-methyl group can enhance metabolic stability and receptor affinity.

  • Ortho-Chloro Substituent: The chlorine atom's position ortho to the piperazine group and meta to the aniline is critical. It sterically influences the conformation of the molecule and electronically modifies the reactivity of the aniline nitrogen. This halogen atom can also engage in specific halogen bonding interactions with protein targets and can serve to block sites of metabolism, thereby improving the pharmacokinetic profile of derivative compounds.[2]

The strategic placement of these groups makes this compound a "privileged scaffold," particularly for targeting protein kinases and central nervous system (CNS) receptors.[3]

Caption: Structure of this compound.

Core Applications in Medicinal Chemistry

The utility of this scaffold is most pronounced in the development of kinase inhibitors and agents targeting the central nervous system.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[3] The 4-(piperazin-1-yl)aniline scaffold is a well-established "hinge-binding" motif.

  • Mechanism of Interaction: The aniline nitrogen and the aromatic system can form critical hydrogen bonds and π-stacking interactions within the ATP-binding pocket of many kinases. The piperazine moiety often extends out towards the solvent-exposed region, providing a handle for derivatization to enhance potency and selectivity.

  • Example Application: Derivatives of similar scaffolds have been developed as potent dual inhibitors of FLT3 and Aurora kinases for the treatment of Acute Myeloid Leukemia.[4] The N-methylpiperazine group is often crucial for achieving the desired cellular activity and pharmacokinetic properties in such inhibitors.[4]

KinaseBinding cluster_scaffold Aniline Scaffold cluster_kinase Kinase ATP Pocket Aniline Aniline NH₂ Piperazine N-Methylpiperazine Hinge Hinge Region (Backbone NH) Aniline->Hinge H-Bonding HydrophobicPocket Hydrophobic Pocket Aniline->HydrophobicPocket π-Stacking SolventFront Solvent Front Piperazine->SolventFront Solubility Derivatization

Caption: Hypothetical binding mode of the scaffold in a kinase active site.

Central Nervous System (CNS) Agents

The piperazine ring is a classic pharmacophore for ligands of G-protein coupled receptors (GPCRs) in the CNS, such as serotonin (5-HT) and dopamine receptors.

  • Mechanism of Interaction: The basic nitrogen of the piperazine is often protonated at physiological pH, allowing it to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs.

  • Example Application: Research has shown that incorporating a halogen at the 3-position of an indole nucleus, attached to a piperazinylmethyl group, can modulate binding affinity for the 5-HT6 receptor.[5] This receptor is a target for treating cognitive disorders like Alzheimer's disease and schizophrenia.[5] The this compound scaffold provides an ideal starting point for synthesizing analogous compounds.

Synthetic Protocols: From Scaffold to Lead Compound

The primary amine of this compound is the main reaction center for elaboration into potential drug candidates. Below are two fundamental, field-proven protocols.

Protocol 1: Amide Coupling via Carbodiimide Activation

This protocol describes the formation of an amide bond with a generic carboxylic acid (R-COOH), a cornerstone reaction in medicinal chemistry.

Causality: Carbodiimides like EDC, in conjunction with an activator like HOBt or HATU, convert the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic aniline nitrogen to form a stable amide bond, with the byproducts being soluble and easily removable.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add this compound (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the desired amide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Sulfonamide Synthesis

This protocol details the reaction with a sulfonyl chloride (R-SO₂Cl) to form a sulfonamide, another critical functional group in drug design.

Causality: Sulfonyl chlorides are highly electrophilic. The reaction is typically base-mediated, where the base (e.g., pyridine or TEA) deprotonates the aniline nitrogen, increasing its nucleophilicity for attack on the sulfur atom. Pyridine often serves as both the base and the solvent.

Materials:

  • This compound

  • Sulfonyl chloride of interest (R-SO₂Cl)

  • Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in a small amount of pyridine, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction by slowly adding water.

  • Dilute with ethyl acetate and wash sequentially with 1M HCl (2x, to remove pyridine), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

  • Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and HRMS.

Caption: General synthetic workflow for derivatization.

Physicochemical Data and ADME Considerations

Understanding the intrinsic properties of the scaffold is essential for designing derivatives with drug-like characteristics.

PropertyValueImplication in Drug Design
Molecular Formula C₁₁H₁₆ClN₃Foundation for further modifications.
Molecular Weight 225.72 g/mol Good starting point, well within Lipinski's Rule of Five.
Calculated LogP ~2.3 - 2.8Moderate lipophilicity; derivatization can readily modulate this value.
pKa (strongest basic) ~8.5-9.0 (Piperazine N)Allows for salt formation, improving solubility and handling. Key for GPCR interaction.
pKa (weakest basic) ~3.5-4.0 (Aniline N)Low basicity due to electron-withdrawing effects; primarily acts as a nucleophile.

ADME (Absorption, Distribution, Metabolism, Excretion) Insights:

  • Absorption: The moderate lipophilicity and basic center suggest good potential for oral absorption.

  • Distribution: The piperazine moiety may lead to higher volume of distribution and potential for crossing the blood-brain barrier, which is advantageous for CNS targets.

  • Metabolism: The N-methyl group on the piperazine is a potential site for N-demethylation by cytochrome P450 enzymes. The aromatic ring is also susceptible to oxidation, although the chloro-substituent can sterically hinder metabolism at adjacent positions.

  • Excretion: Metabolites and parent compound are likely excreted renally.

Safety and Handling

Aniline derivatives must be handled with care due to their potential toxicity.[6][7]

Core Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[8] Aniline compounds can cause methemoglobinemia, leading to cyanosis.[6][7] Onset of symptoms may be delayed.

  • Irritation: May cause skin, eye, and respiratory tract irritation.[7][9]

  • Environmental Hazard: Toxic to aquatic life.[7] Discharge into the environment must be avoided.[6]

Recommended Handling Procedures:

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and ensure no skin is exposed.[8]

    • Respiratory Protection: If working with powders or aerosols, use an appropriate respirator.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.[6]

  • Disposal: Dispose of waste materials as hazardous waste in accordance with local, state, and federal regulations.[10] Do not allow the product to enter drains.[6]

Safety cluster_ppe Required PPE cluster_controls Handling Controls Goggles Safety Goggles & Face Shield Gloves Resistant Gloves Coat Lab Coat Hood Use Fume Hood Disposal Hazardous Waste Disposal Toxic TOXIC Toxic->Gloves Toxic->Coat Toxic->Hood Toxic->Disposal Irritant IRRITANT Irritant->Goggles Irritant->Gloves

Caption: Key safety precautions for handling aniline derivatives.

References

  • Smolecule. (2023, August 15). 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride.
  • Material Safety Data Sheet - 3-chloro aniline 98%. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • Exploring 3-Chloro-2-Methylaniline: Applic
  • International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-(4-Methylpiperazin-1-yl)aniline.
  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands: Part III. Der Pharma Chemica, 4(3), 909-914.
  • BenchChem. (n.d.). 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline.
  • Carl ROTH. (2025, March 10).
  • BLDpharm. (n.d.). 842965-35-9|3-Chloro-2-(4-methylpiperidin-1-yl)aniline.
  • BenchChem. (n.d.). Comparative Analysis of 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry.
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][6][11][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024, December 5). PubMed Central.

  • Google Patents. (n.d.).
  • Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline.
  • PrepChem.com. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
  • Gu, J., et al. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O.
  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023, July 25). Journal of Chemistry and Technologies.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. (2022, January 21). MDPI.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). PubMed Central.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 25).

Sources

The Elusive Building Block: Navigating the Applications of Substituted Anilines in Drug Discovery with a Focus on 3-Chloro-phenylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The inquiry into the specific applications of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline has revealed a notable scarcity of dedicated research and application data in publicly accessible scientific literature. While this particular isomer does not feature prominently as a well-documented building block in drug discovery, our comprehensive search has unearthed a wealth of information on the closely related and structurally significant isomer, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline , as well as derivatives of the core 3-chloro-2-(piperazin-1-yl)aniline scaffold.

This guide, therefore, pivots to provide an in-depth analysis of these related compounds, offering valuable insights into the synthetic strategies and therapeutic potential of this class of molecules. The principles, protocols, and applications detailed herein for the 4-substituted isomer and related structures can serve as a robust foundation for researchers exploring the potential of the less-characterized 2-substituted analogue.

Part 1: The Strategic Importance of the 3-Chloro-phenylpiperazine Moiety

The 3-chloro-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently employed as a key intermediate in the synthesis of a diverse range of biologically active compounds. The presence of the chlorine atom at the 3-position of the aniline ring significantly influences the molecule's electronic properties and metabolic stability, often enhancing its pharmacokinetic profile. The 4-methylpiperazine group is a common feature in many CNS-active drugs, contributing to aqueous solubility and the ability to cross the blood-brain barrier. This combination of structural features makes these anilines versatile starting materials for the development of novel therapeutics, particularly in oncology and neuropharmacology.[1]

Part 2: Synthesis of Phenylpiperazine Aniline Intermediates

The synthesis of substituted phenylpiperazine anilines can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

A common and efficient method for the synthesis of 4-(4-methylpiperazin-1-yl) substituted anilines involves the nucleophilic aromatic substitution of a suitable fluoro- or chloro-nitrobenzene derivative with 1-methylpiperazine, followed by reduction of the nitro group.

Reaction Scheme:

G Start 3-Chloro-4-fluoronitrobenzene Intermediate1 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine Start->Intermediate1 1-Methylpiperazine, Base (e.g., K2CO3), Solvent (e.g., DMSO) End 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Intermediate1->End Reduction (e.g., Fe/HCl or H2/Pd-C)

Figure 1: General synthetic scheme for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline via SNAr and reduction.

Step-by-Step Procedure:

  • SNAr Reaction: To a solution of 3-chloro-4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.1-1.5 equivalents) and a base like potassium carbonate (K₂CO₃) (2-3 equivalents).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC). The causality for heating is to provide the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine.

  • Nitro Group Reduction: Dissolve the obtained nitro compound in a solvent like ethanol or methanol.

  • Add a reducing agent. A common and effective method is the use of iron powder in the presence of a small amount of hydrochloric acid or ammonium chloride. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reaction.[2]

  • Heat the mixture to reflux and monitor the reaction by TLC. The iron/acid reduction is a classic method that is cost-effective and robust.

  • After the reaction is complete, filter the mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to yield the desired 3-Chloro-4-(4-methylpiperazin-1-yl)aniline. The product can be further purified by column chromatography or recrystallization if necessary.

Part 3: Applications in the Synthesis of Kinase Inhibitors

The 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold is a key component in the synthesis of various kinase inhibitors. The aniline nitrogen provides a crucial attachment point for coupling with heterocyclic systems that can interact with the hinge region of the kinase active site.

Example Application: Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors

Derivatives of imidazo[4,5-b]pyridine are known to be potent inhibitors of various kinases, including Aurora kinases and FLT3.[3] The synthesis of these inhibitors often involves the condensation of a substituted aniline with a suitable heterocyclic partner.

Workflow for Kinase Inhibitor Synthesis:

G cluster_0 Intermediate Synthesis cluster_1 Core Heterocycle Synthesis cluster_2 Final Compound Assembly Aniline 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Condensation Condensation/Cyclization Aniline->Condensation Heterocycle Substituted Diaminopyridine Heterocycle->Condensation FinalProduct Imidazo[4,5-b]pyridine Kinase Inhibitor Condensation->FinalProduct

Figure 2: Workflow for the synthesis of Imidazo[4,5-b]pyridine kinase inhibitors.

Protocol 2: Synthesis of an Imidazo[4,5-b]pyridine Derivative

This protocol is a representative example of how 3-chloro-4-(4-methylpiperazin-1-yl)aniline can be utilized in the synthesis of a kinase inhibitor scaffold.

Step-by-Step Procedure:

  • Preparation of the Diaminopyridine Intermediate: Synthesize the required substituted 2,3-diaminopyridine derivative. This can often be achieved by nitration of a substituted 2-aminopyridine followed by reduction of the nitro group.

  • Condensation Reaction: In a suitable solvent such as ethanol or acetic acid, combine the 3-chloro-4-(4-methylpiperazin-1-yl)aniline (1 equivalent), the diaminopyridine derivative (1 equivalent), and a suitable aldehyde or its bisulfite adduct (1.1 equivalents).

  • Heat the reaction mixture to reflux for several hours. The acidic conditions catalyze the condensation and subsequent cyclization to form the imidazo[4,5-b]pyridine ring system.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base such as sodium bicarbonate.

  • The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Part 4: Application in the Synthesis of 5-HT₆ Receptor Ligands

While direct applications of this compound are scarce, a closely related structure, 3-chloro-2-(4-methylpiperazin-1-ylmethyl)-1H-indole , has been synthesized and evaluated for its affinity to the 5-HT₆ receptor, a target for cognitive disorders. This highlights the potential of the 3-chloro-2-(piperazin-1-yl)aniline core in neuroscience drug discovery.

Synthetic Approach for Indole-based 5-HT₆ Ligands:

The synthesis involves a multi-step process starting from a substituted indole.

G Start 3-Chloro-2-formylindole Intermediate 3-Chloro-2-(4-methylpiperazin-1-ylmethyl)-1H-indole Start->Intermediate Reductive Amination (1-Methylpiperazine, NaBH(OAc)3) End N-Arylsulfonyl Indole Derivative Intermediate->End Sulfonylation (ArSO2Cl, Base)

Figure 3: Synthesis of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives.

Protocol 3: Reductive Amination for the Synthesis of the Indole Intermediate

  • Reaction Setup: To a solution of 3-chloro-2-formylindole (1 equivalent) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methylpiperazine (1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. The choice of this reducing agent is crucial as it is selective for imines in the presence of the aldehyde.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-chloro-2-(4-methylpiperazin-1-ylmethyl)-1H-indole.

Part 5: Biological Evaluation Protocols

Once novel compounds have been synthesized using the 3-chloro-phenylpiperazine aniline scaffold, their biological activity needs to be assessed.

Protocol 4: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the assay buffer, the kinase, and the substrate.

  • Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then another reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative Data Presentation for Kinase Inhibition

Compound IDTarget KinaseIC₅₀ (nM)
Compound AAurora A15
Compound BAurora A25
Compound CFLT38
Staurosporine (Control)Aurora A5
Protocol 5: Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a synthesized compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., a line known to be dependent on the targeted kinase)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compound for a specific duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Part 6: Conclusion and Future Directions

The 3-chloro-phenylpiperazine aniline scaffold, particularly the 4-substituted isomer, is a validated and valuable building block in drug discovery. Its utility in the synthesis of kinase inhibitors and other biologically active molecules is well-established. While the specific isomer, this compound, remains underexplored, the synthetic methodologies and biological evaluation protocols outlined in this guide for its close relatives provide a clear and actionable framework for researchers. Future investigations into the 2-substituted isomer could unveil novel structure-activity relationships and lead to the discovery of new therapeutic agents with unique pharmacological profiles.

References

  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica, 4(3), 909-914. Available at: [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-Chloro-2-(4-methylpiperazin-1-yl)aniline scaffold is a valuable building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic aniline, a basic piperazine moiety, and a strategically placed chlorine atom, provides multiple handles for chemical modification. This structural motif is found in a variety of biologically active agents, including compounds investigated for their potential in oncology and as ligands for central nervous system targets like serotonin receptors.[1][2][3] The strategic derivatization of this core structure is a key methodology for conducting Structure-Activity Relationship (SAR) studies, optimizing pharmacokinetic properties, and generating novel chemical entities with enhanced therapeutic potential.

This guide provides an in-depth analysis of the core molecule's reactivity and offers detailed, field-proven protocols for its most common and impactful derivatization reactions. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Molecular Profile and Reactivity Analysis

Understanding the inherent chemical properties and reactive sites of the parent molecule is fundamental to designing successful derivatization strategies. The molecule possesses three primary sites of reactivity, each with distinct chemical character.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₆ClN₃
Molecular Weight 225.72 g/mol
Core Structure Chloroaniline substituted with Methylpiperazine
Key Functional Groups Primary Aromatic Amine, Tertiary Aliphatic Amine, Aryl Chloride

The primary aromatic amine (-NH₂) is the most nucleophilic center, making it the principal target for reactions with electrophiles such as acyl halides, sulfonyl halides, and isocyanates. The tertiary amine within the piperazine ring is basic and can be protonated to form salts, but its nucleophilicity is sterically hindered and generally lower than the exocyclic aniline. The aryl chloride is the least reactive site under standard conditions, typically requiring metal-catalyzed cross-coupling reactions for substitution.

cluster_0 This compound cluster_1 Key Reactive Sites mol mol A Primary Aromatic Amine (Highly Nucleophilic) B Tertiary Piperazine Amine (Basic, Moderately Nucleophilic) C Aryl Chloride (Nucleophilic Aromatic Substitution)

Caption: Reactive sites on the core scaffold.

Rationale for Derivatization in Drug Discovery

Derivatization is not merely a synthetic exercise but a strategic tool for molecular optimization. By systematically modifying the core scaffold, researchers can fine-tune its properties to meet the stringent requirements for a successful drug candidate.

  • Structure-Activity Relationship (SAR) Exploration: Introducing new functional groups allows for probing interactions with the biological target. For instance, adding a hydrogen bond donor or acceptor can establish new, potency-enhancing connections within a receptor's binding pocket.

  • Modulation of Physicochemical Properties:

    • Lipophilicity (LogP): Adding non-polar groups (e.g., alkyl chains) increases lipophilicity, which can affect cell permeability and plasma protein binding. Conversely, adding polar groups can enhance solubility.

    • Basicity (pKa): Acylating or sulfonylating the primary amine significantly reduces its basicity, which can impact solubility, cell penetration, and off-target activities (e.g., hERG inhibition).

  • Improvement of ADME Profiles: Derivatization can block sites of metabolic attack (e.g., by replacing a metabolically liable proton with a fluorine atom) or improve oral bioavailability by optimizing solubility and permeability.

Caption: Derivatization vectors on the core scaffold.

Key Derivatization Protocols

The following protocols describe robust and reproducible methods for the most common derivatization reactions targeting the primary aniline amine.

N-Acylation (Amide Synthesis)

N-acylation is a fundamental transformation that converts the basic primary amine into a neutral amide. This modification is crucial for eliminating a positive charge at physiological pH and introducing a new vector for hydrogen bonding.

Protocol 3.1.1: General Procedure using an Acyl Chloride

This protocol describes a standard method for forming an amide bond using a reactive acyl chloride.

Causality and Experimental Choice:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves the starting materials without participating in the reaction.

  • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction to completion.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the aniline, preventing potential side reactions.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (TEA, 1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

G start Dissolve Aniline & Base (TEA) in DCM step1 Cool to 0°C start->step1 step2 Add Acyl Chloride (R-COCl) step1->step2 step3 Stir at RT (Monitor by LC-MS) step2->step3 step4 Aqueous Workup (NaHCO₃, H₂O, Brine) step3->step4 step5 Dry & Concentrate step4->step5 end Purify via Chromatography step5->end

Caption: General workflow for N-Acylation.
N-Sulfonylation (Sulfonamide Synthesis)

The sulfonamide functional group is a cornerstone of medicinal chemistry. It is a stable, non-basic moiety that acts as a potent hydrogen bond donor and can serve as a transition state mimic.

Protocol 3.2.1: Classical Method using a Sulfonyl Chloride

This traditional method is effective for a wide range of sulfonyl chlorides.

Causality and Experimental Choice:

  • Solvent/Base: Pyridine is often used as both the solvent and the base. Its basicity is sufficient to scavenge the HCl byproduct, and its polar nature helps to dissolve the starting materials and intermediates.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, especially with less reactive anilines or sulfonyl chlorides.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in pyridine (approx. 0.2 M).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.

  • Wash the combined organic layers with 1 M HCl (to remove pyridine), followed by water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization.

Protocol 3.2.2: Modern Visible-Light Mediated Method

Recent advances in photoredox catalysis enable the sulfonylation of anilines under exceptionally mild conditions, showing broad functional group tolerance.[4][5] This is particularly useful for late-stage functionalization of complex molecules.

Causality and Experimental Choice:

  • Catalyst: An iridium-based photoredox catalyst, such as [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, absorbs visible light and initiates a single-electron transfer process.

  • Sulfonyl Source: Sodium sulfinates are used as the sulfonyl radical precursors.

  • Oxidant: A mild oxidant like potassium persulfate (K₂S₂O₈) is required to complete the catalytic cycle.

  • Light Source: Blue LEDs provide the necessary energy to excite the photocatalyst.

Step-by-Step Methodology:

  • To a vial, add the aniline (1.0 eq), sodium sulfinate (1.5 eq), photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]Cl, 1-5 mol%), and an oxidant (e.g., NaHCO₃, 1.8 eq).[5]

  • Add a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Degas the mixture with nitrogen or argon for 10-15 minutes.

  • Place the vial in a photoreactor and irradiate with blue LEDs at room temperature or slightly elevated temperature (e.g., 50°C) for 12-24 hours.[5]

  • After the reaction is complete, perform a standard aqueous workup and extract the product.

  • Purify by flash column chromatography.

G cluster_0 Classical Method cluster_1 Photocatalytic Method a1 Aniline + Sulfonyl Chloride a2 Pyridine, 0°C to RT a1->a2 a3 Harsh Workup (Acid Wash) a2->a3 Product Sulfonamide Product a3->Product b1 Aniline + Sulfinate Salt b2 Photocatalyst, Oxidant, Blue Light, RT b1->b2 b3 Mild Workup b2->b3 b3->Product

Caption: Comparison of N-Sulfonylation pathways.
Urea Synthesis

The urea moiety is a privileged structure in medicinal chemistry, acting as a rigid and potent hydrogen bond donor-acceptor unit that often confers high affinity for biological targets.[6]

Protocol 3.3.1: Phosgene-Free Method using CDI

N,N'-Carbonyldiimidazole (CDI) is a safe and effective solid reagent that serves as a phosgene equivalent for the synthesis of ureas.[6][7] The reaction proceeds in two steps, often in a one-pot fashion.

Causality and Experimental Choice:

  • Reagent: CDI is preferred over phosgene or triphosgene due to its significantly lower toxicity and ease of handling.

  • Order of Addition: It is critical to first activate a primary or secondary amine (R₂-NH₂) with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then reacted with the target aniline. Reversing the order can lead to the formation of a symmetrical urea dimer of the target aniline.

Step-by-Step Methodology:

  • Activation Step: In a flask under a nitrogen atmosphere, dissolve the desired primary or secondary amine (Amine 1, 1.0 eq) in an anhydrous aprotic solvent like THF or DCM.

  • Add CDI (1.05 eq) portion-wise at room temperature. Stir for 1-2 hours until the activation is complete (often monitored by the cessation of CO₂ evolution).

  • Coupling Step: In a separate flask, dissolve this compound (Amine 2, 1.0 eq) in the same anhydrous solvent.

  • Add the solution of the activated carbamoyl-imidazole intermediate from step 2 to the solution of Amine 2.

  • Heat the reaction mixture if necessary (e.g., 40-60 °C) and stir for 4-16 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform a standard aqueous workup, extracting the product into a suitable organic solvent.

  • Dry, concentrate, and purify the crude product by flash chromatography or recrystallization to obtain the final unsymmetrical urea.

G start Amine 1 + CDI in THF step1 Stir at RT (1-2h) Forms Activated Intermediate start->step1 step2 Add solution of Target Aniline step1->step2 step3 Stir at RT or Heat (Monitor by LC-MS) step2->step3 step4 Concentrate & Perform Aqueous Workup step3->step4 end Purify to yield Unsymmetrical Urea step4->end

Caption: Workflow for CDI-mediated urea synthesis.

Analytical Characterization

Confirmation of successful derivatization requires rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the modification of the aniline nitrogen. Key indicators include the disappearance of the broad -NH₂ signal and the appearance of a new, sharper amide or sulfonamide N-H signal, typically shifted downfield. The integration and splitting patterns of new R-groups should also be consistent with the desired structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and confirming the identity of the product. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the derivatized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and is often the basis for purification on a preparative scale.

Derivatization can also be employed as an analytical tool itself, for instance, by reacting the aniline with a fluorescent agent like Dansyl Chloride to enhance detection sensitivity in biological matrices.[8]

Summary and Outlook

This compound is a highly versatile and synthetically tractable scaffold for drug discovery. The protocols detailed herein for N-acylation, N-sulfonylation, and urea formation provide researchers with a robust toolkit to generate diverse libraries of compounds for biological screening. Beyond these primary transformations, further derivatization is possible through advanced methods such as metal-catalyzed cross-coupling at the aryl chloride position, enabling the introduction of a wide array of aryl, alkyl, and heteroaryl substituents. The continued exploration of this scaffold's chemical space holds significant promise for the development of next-generation therapeutics.

References

  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica, 4(3), 909-914. [Link]

  • Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]

  • Taylor & Francis Online. Derivatization – Knowledge and References. Taylor & Francis. [Link]

  • MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • ChemistryViews. (2017, November 17). Mild Sulfonylation of Anilines. ChemistryViews. [Link]

  • ScienceDirect. Derivatization for liquid chromatography-mass spectrometry. ScienceDirect. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Anukoolaman, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(41), 25334-25359. [Link]

  • ResearchGate. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. [Link]

  • SciSpace. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. SciSpace. [Link]

  • Frontiers. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(3), 1695-1697. [Link]

  • Popin, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(10), 2879. [Link]

  • Pearson. Acylation of Aniline Explained. Pearson. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Chemistry LibreTexts. [Link]

  • Yoshida, Y., et al. (2021). One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. Communications Chemistry, 4(1), 58. [Link]

  • ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. [Link]

  • National Center for Biotechnology Information. 3-Chloro-2-methylaniline. PubChem Compound Database. [Link]

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. PrepChem.com. [Link]

  • Ataman Kimya. 3-CHLOROANILINE. Ataman Kimya. [Link]

  • ChemRxiv. Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

  • ResearchGate. Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ResearchGate. [Link]

Sources

Application Note: Quantitative Analysis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive analytical protocols for the precise and accurate quantification of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline, a key chemical entity in pharmaceutical development. Recognizing the diverse analytical requirements throughout the drug development lifecycle, from bulk substance characterization to trace-level impurity monitoring, we present two robust, validated methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for assay and purity analysis, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guideline to ensure scientific integrity and trustworthiness.[1]

Introduction and Analytical Rationale

This compound is an aromatic amine derivative characterized by a chlorinated phenyl ring and a methylpiperazine substituent. This unique structure presents specific analytical considerations. The aromatic chromophore allows for straightforward ultraviolet (UV) detection, while the basic nitrogen atoms of the aniline and piperazine moieties are readily protonated, making the molecule ideally suited for reversed-phase chromatography with acidic mobile phases and for sensitive detection by mass spectrometry in positive ionization mode.[2][3][4]

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective.

  • HPLC-UV is the workhorse for determining the purity of the bulk substance and for assay calculations in formulated products due to its robustness, simplicity, and wide availability.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for quantifying trace amounts of the compound, whether as a low-level impurity, a metabolite in biological fluids, or a residue in manufacturing equipment.[4][5][6]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate assay and determination of purity of this compound in bulk material and pharmaceutical dosage forms.

Principle of the Method

The separation is achieved using reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a polar mobile phase. An acidic modifier (e.g., formic acid) is incorporated into the mobile phase to suppress the silanol activity of the stationary phase and ensure consistent protonation of the analyte's amine groups. This results in a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.[2] Quantification is performed by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm or HPLC grade.

  • Formic Acid (FA): 99% purity or higher.

  • Reference Standard: this compound of known purity (e.g., >99.5%).

  • Sample: Bulk substance or finished product containing the analyte.

2.2.2. Standard and Sample Preparation

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (Target concentration ~0.1 mg/mL): Accurately weigh an amount of sample equivalent to 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.[2]

2.2.3. Chromatographic Conditions

ParameterConditionRationale
Instrument HPLC System with UV/PDA DetectorStandard equipment for quality control labs.
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for aromatic amines.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures consistent protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Isocratic: 70% A / 30% BA simple isocratic method is robust for assay and purity of the main peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection UV at 254 nmA common wavelength for aromatic compounds; verify λmax by PDA scan.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.

  • Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Data Analysis and Calculations

The concentration of this compound in the sample is calculated using the following formula:

Assay (% w/w) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample solution.

  • Area_Standard is the average peak area of the analyte in the working standard injections.

  • Conc_Standard is the concentration of the working standard solution (mg/mL).

  • Conc_Sample is the concentration of the sample solution (mg/mL).

  • Purity_Standard is the purity of the reference standard (%).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard Solutions P3 Prepare Sample Solutions A1 System Equilibration P3->A1 Load onto Autosampler A2 System Suitability Test (SST Injections) A1->A2 A3 Inject Blank & Samples A2->A3 D1 Integrate Peaks A3->D1 D2 Verify SST Criteria D1->D2 D2->A3 SST Fails: Troubleshoot D3 Calculate Assay/Purity D2->D3 D2->D3 SST Passes

Diagram 1: HPLC-UV Experimental Workflow.
Method Validation Synopsis (ICH Q2(R1))

To ensure this protocol is trustworthy, it must be validated according to ICH Q2(R1) guidelines.[1][7]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis; no interference from blank/placebo at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration.R² ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of results to the true value.98.0 - 102.0% recovery from spiked placebo samples at 3 levels.
Precision To measure the variability of repeated measurements.Repeatability: %RSD ≤ 2.0% (n=6). Intermediate Precision: %RSD ≤ 2.0% (different day/analyst).
LOD/LOQ To determine the lowest detectable/quantifiable levels.LOD: S/N ratio ~3:1. LOQ: S/N ratio ~10:1 with acceptable precision/accuracy.
Robustness To show reliability with minor method variations.No significant impact on results from small changes in flow rate, column temp, mobile phase pH.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for quantifying trace levels of this compound, suitable for pharmacokinetic studies or as a trace impurity test.

Principle of the Method

The method uses the same chromatographic principles as HPLC-UV but couples the liquid chromatograph to a tandem mass spectrometer. The analyte is ionized, typically via Electrospray Ionization (ESI), creating a protonated molecular ion ([M+H]⁺). This parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and drastically reduces background noise, enabling quantification at very low concentrations.[4][8]

Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

  • Acetonitrile & Water: LC-MS grade.

  • Formic Acid: LC-MS grade.

  • Reference Standard: this compound (>99.5%).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (if available) or a structurally similar compound with different mass.

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Prepare in Methanol.

  • Working Calibration Standards (e.g., 0.1 - 100 ng/mL): Prepare a series of dilutions from the stock solution in a relevant matrix (e.g., blank plasma, mobile phase).

  • Sample Preparation (e.g., Plasma): To 50 µL of plasma sample, add 150 µL of Acetonitrile containing the Internal Standard. Vortex for 1 minute to precipitate proteins, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[5] Transfer the supernatant for injection.

3.2.3. LC-MS/MS Conditions

ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides fast analysis and sharp peaks compatible with MS.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions reduce solvent consumption and run time.
Mobile Phase A 0.1% Formic Acid in WaterStandard for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutesA rapid gradient for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures robust chromatography.
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass SpectrometerRequired for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogens are easily protonated.[3]
MRM Transitions Analyte: m/z 226.1 → 135.1 (Quantifier), 226.1 → 71.1 (Qualifier)Parent ion [M+H]⁺. Fragments correspond to logical losses. Transitions must be optimized experimentally.
Internal Standard e.g., m/z 232.1 → 141.1Specific transition for the chosen IS.
Data Analysis

Quantification is based on the ratio of the analyte peak area to the internal standard peak area versus a calibration curve constructed from the working standards.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Prepare Calibration Standards & QCs P2 Aliquot Sample P3 Add Internal Standard & Precipitate Proteins P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 A1 Build Sequence P4->A1 Transfer to Vials A2 Inject Calibration Curve A1->A2 A3 Inject QCs & Samples A2->A3 D1 Integrate MRM Peaks A3->D1 D2 Generate Calibration Curve (Area Ratio vs. Conc.) D1->D2 D3 Calculate Sample Concentrations D2->D3 D2->D3 Curve Passes: R² > 0.99

Diagram 2: LC-MS/MS Experimental Workflow.

References

  • Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Benchchem.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Agilent Technologies Inc. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • U.S. EPA. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Environmental Protection Agency.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • U.S. EPA. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Environmental Protection Agency.
  • Benchchem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. Benchchem.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters.
  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
  • Smolecule. (2023, August 15). 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. Smolecule.
  • PubMed. (2019, July). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed.
  • NIH. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Institutes of Health.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.

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Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides detailed analytical procedures for the identification, quantification, and purity assessment of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Two orthogonal and robust chromatographic methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for accurate quantification and impurity profiling, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and analysis of volatile and semi-volatile impurities. The causality behind methodological choices is explained, and all protocols are designed as self-validating systems grounded in established regulatory standards.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals requiring reliable analytical control of this compound.

Introduction and Analytical Strategy

This compound is a substituted aromatic amine containing both a chloroaniline core and a methylpiperazine moiety. These functional groups are prevalent in active pharmaceutical ingredients (APIs), making this compound a critical building block in drug discovery and development.[4] Accurate and precise analytical methods are therefore essential to control its quality, monitor reaction progress, assess stability, and ensure the purity of downstream products.

Our analytical strategy employs two complementary chromatographic techniques to provide a comprehensive characterization:

  • HPLC with UV Detection: This is the primary technique for quantitative analysis. Due to the compound's aromatic structure and moderate polarity, reversed-phase HPLC offers excellent resolution and is ideal for determining assay and purity against a reference standard. The presence of the aniline chromophore allows for sensitive UV detection.

  • GC-MS: This method serves as a powerful tool for unequivocal identification and for profiling potential volatile or semi-volatile process impurities and degradation products. The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern, adding a high degree of confidence to its identification.[5][6][7]

These methods are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and United States Pharmacopeia (USP) General Chapter <621>.[1][8][9][10]

Method 1: Quantitative Analysis by Reversed-Phase HPLC-UV

Principle and Rationale

This method separates this compound from its potential impurities based on differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.

  • Causality of Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides strong retention for the aromatic aniline portion of the molecule.

    • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure elution of compounds with a wide range of polarities. An acidic modifier, such as formic acid, is incorporated into the mobile phase. This is critical to protonate the basic nitrogen atoms in the piperazine ring, which prevents analyte interaction with residual silanols on the stationary phase, thereby ensuring sharp, symmetrical peaks.[11][12]

    • Detection: UV detection is set at a wavelength near the absorbance maximum of the aniline chromophore to achieve high sensitivity.

Instrumentation, Reagents, and Consumables
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Data SystemChromatographic Data Software (e.g., Empower, Chromeleon)
Consumables HPLC ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Vials2 mL amber glass autosampler vials with caps
Syringe Filters0.45 µm PTFE or Nylon
Reagents AcetonitrileHPLC Grade
WaterDeionized, 18.2 MΩ·cm
Formic AcidLC-MS Grade
Reference StandardThis compound, >99.5% purity
Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Mobile Phase A (Aqueous): Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection.

Step 2: Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column Temperature | 30 °C | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | UV Detection | 240 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 10 | | | 15.0 | 90 | | | 18.0 | 90 | | | 18.1 | 10 | | | 25.0 | 10 |

Step 3: System Suitability and Analysis Sequence

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform five replicate injections of the Working Standard Solution.

  • Perform one injection of a Diluent blank.

  • Inject the Sample Solutions in duplicate.

  • Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples.

Step 4: Data Analysis and Acceptance Criteria

  • System Suitability: The five replicate standard injections must meet the criteria outlined in USP <621>.[8][9][13][14][15]

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Quantification: Calculate the assay of this compound in the sample using the external standard method. Report impurities as area percent relative to the main peak.

Method Validation Framework

This protocol must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][16][17][18][19]

Validation ParameterPurpose and Typical Approach
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. Analyze spiked samples and stressed (acid, base, peroxide, heat, light) samples.
Linearity Confirm a proportional relationship between concentration and detector response. Analyze at least five concentrations across the range (e.g., 50% to 150% of the working concentration). Correlation coefficient (r²) should be ≥ 0.999.
Accuracy Determine the closeness of the measured value to the true value. Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%).
Precision Assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day, same analyst/instrument) and Intermediate Precision (inter-day, different analysts/instruments). RSD should be ≤ 2.0%.
LOD & LOQ Determine the lowest concentration of analyte that can be reliably detected and quantified. Typically established based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.
Robustness Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 pH unit in mobile phase, ±5% in organic composition).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting prep_std Standard Prep hplc HPLC System (Column, Pump, Detector) prep_std->hplc prep_sample Sample Prep prep_sample->hplc prep_mobile Mobile Phase Prep prep_mobile->hplc data_acq Data Acquisition (Chromatogram) hplc->data_acq Elution processing Peak Integration & System Suitability data_acq->processing report Final Report (Assay, Purity) processing->report Calculation

Caption: HPLC analysis workflow from preparation to final report.

Method 2: Identification by GC-MS

Principle and Rationale

This method is designed for the definitive identification of this compound and the detection of volatile or semi-volatile impurities. The compound is vaporized, separated on a capillary column, and then fragmented and detected by a mass spectrometer.

  • Causality of Choices:

    • GC Column: A low-polarity 5% phenyl-methylpolysiloxane (e.g., DB-5MS) capillary column is chosen. This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds, including aromatic amines.[5]

    • Injection: A split injection is used to prevent column overloading and ensure sharp peaks. The injector temperature is optimized to ensure complete vaporization without thermal degradation.

    • Temperature Program: A temperature ramp is used to effectively separate compounds with different boiling points, starting at a low temperature to resolve volatile impurities and ramping up to elute the main analyte.

    • MS Detection: Electron Ionization (EI) at 70 eV is a standard, reproducible fragmentation technique that generates a characteristic mass spectrum ("fingerprint") of the molecule. Full scan mode is used for identification and library searching.

Instrumentation, Reagents, and Consumables
CategoryItemSpecifications
Instrumentation GC-MS SystemGas Chromatograph with Autosampler, Mass Spectrometric Detector
Data SystemMS Workstation with Spectral Library (e.g., NIST, Wiley)
Consumables GC ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Vials2 mL clear glass autosampler vials with caps
Inlet LinerSplit, deactivated glass wool
Reagents SolventMethanol or Dichloromethane, GC Grade
Carrier GasHelium, Ultra High Purity (99.999%)
Reference StandardThis compound, >99.5% purity
Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (100 µg/mL): Prepare the sample to a nominal concentration of 100 µg/mL in methanol.

Step 2: GC-MS Conditions

Parameter Setting
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 300 °C
Final Hold: Hold at 300 °C for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 40 - 550 amu |

Step 3: Analysis Sequence

  • Perform a system tune according to the manufacturer's specifications.

  • Inject a solvent blank to ensure system cleanliness.

  • Inject the Standard Solution to obtain a reference retention time and mass spectrum.

  • Inject the Sample Solution.

Step 4: Data Analysis and Acceptance Criteria

  • Identification: The identity of the analyte is confirmed if:

    • The retention time of the major peak in the sample chromatogram matches that of the reference standard within ±0.2 minutes.

    • The mass spectrum of the sample peak shows a molecular ion and fragmentation pattern that is a good match (>85% probability) to the reference standard spectrum and/or a validated spectral library.

  • Impurity Profiling: Tentatively identify other peaks by comparing their mass spectra against a library (e.g., NIST).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_report Reporting prep_std Standard Prep (in volatile solvent) gcms GC-MS System (Injector, Column, MS) prep_std->gcms prep_sample Sample Prep prep_sample->gcms data_acq Data Acquisition (Total Ion Chromatogram) gcms->data_acq Separation & Ionization processing Mass Spectral Analysis data_acq->processing Extract Spectrum report Compound Identification & Impurity Profile processing->report Library Match

Caption: GC-MS analysis workflow for definitive identification.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive, robust, and reliable framework for the analytical control of this compound. The HPLC method is ideally suited for routine quality control, offering precise quantification of assay and purity. The GC-MS method provides an orthogonal technique for unequivocal identity confirmation and the characterization of volatile impurities. When used in conjunction, these protocols ensure that the quality of this critical pharmaceutical intermediate can be thoroughly assessed in alignment with modern regulatory expectations.[2][20]

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: FDA URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: <621> Chromatography - US Pharmacopeia (USP) Source: USP URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: FDA URL: [Link]

  • Title: Determination of piperazine derivatives in “Legal Highs” Source: ResearchGate URL: [Link]

  • Title: GCMS Total Ion Chromatograms of piperazine derivative mixture Source: ResearchGate URL: [Link]

  • Title: Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class Source: Office of Justice Programs URL: [Link]

  • Title: Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant Source: PMC URL: [Link]

  • Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System Source: Waters URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: ResearchGate URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: UNODC URL: [Link]

  • Title: Separation of 3-Chloroaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL: [Link]

  • Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: EPA URL: [Link]

  • Title: Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent Source: Scirp.org URL: [Link]

  • Title: Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS) Source: GMS URL: [Link]

  • Title: A Guide to Preparing and Analyzing Chlorinated Pesticides Source: Restek URL: [Link]

  • Title: Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS) Source: Publisso URL: [Link]

  • Title: Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands Source: Der Pharma Chemica URL: [Link]

Sources

Application Notes and Protocols for the Strategic Use of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Possibilities in Kinase Inhibitor Scaffolding

In the landscape of modern oncology and drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The strategic selection of foundational building blocks is paramount to the successful design of potent, selective, and bioavailable therapeutic agents. This technical guide delves into the utility of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline , a versatile and strategically functionalized aniline derivative, as a key starting material for the synthesis of a new generation of kinase inhibitors.

The unique arrangement of a chloro substituent, a methylpiperazine moiety, and a reactive aniline group on a central benzene ring offers a compelling combination of features for interaction with the ATP-binding pocket of various kinases. The chloro group can engage in halogen bonding or occupy hydrophobic pockets, while the methylpiperazine group often enhances solubility and can extend into solvent-exposed regions of the kinase, potentially forming salt bridges. The aniline nitrogen serves as a crucial handle for further chemical elaboration, allowing for the construction of the core kinase-binding scaffold. This guide provides a comprehensive overview of the rationale behind its use, detailed synthetic protocols, and methodologies for biological evaluation.

Physicochemical Properties and Strategic Importance

The judicious placement of substituents on the aniline ring of this compound provides a unique set of properties that are highly advantageous in the design of kinase inhibitors.

PropertyValueSignificance in Kinase Inhibitor Design
CAS Number 842965-35-9Unique identifier for this specific chemical entity.[1]
Molecular Formula C₁₁H₁₆ClN₃Provides the elemental composition.
Molecular Weight 225.72 g/mol A relatively low molecular weight allows for significant further elaboration without violating Lipinski's Rule of Five.
Appearance (Typically) SolidRelevant for handling and reaction setup.
Key Structural Features Chloro group, 2-amino group, 4-methylpiperazine moietyEach feature plays a distinct role in the final inhibitor's interaction with the target kinase and its overall drug-like properties.

The chloro- and piperazine-containing moieties are prevalent in a number of FDA-approved drugs, highlighting their value in medicinal chemistry.[2] The piperazine group, in particular, is a common feature in kinase inhibitors, contributing to favorable pharmacokinetic profiles.[3]

Synthetic Workflow: From Building Block to Potent Inhibitor

The primary utility of this compound in kinase inhibitor synthesis lies in the reactivity of its aniline group. This amine can be readily coupled with various heterocyclic scaffolds that are designed to interact with the hinge region of the kinase ATP-binding site. A common and effective strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a C-N bond with a suitable chloro- or bromo-substituted heterocycle.

Below is a representative, detailed protocol for the synthesis of a hypothetical kinase inhibitor from this compound and a pyrimidine-based coupling partner.

Protocol 1: Synthesis of a Novel Pyrimidinyl-Aniline Kinase Inhibitor Scaffold

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination for the coupling of this compound with a 4-chloro-pyrimidine derivative. This reaction is fundamental to constructing the core of many kinase inhibitors.

Materials:

  • This compound

  • 4-Chloro-2-methyl-pyrimidine (or other suitable chloro-heterocycle)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add cesium carbonate (1.5 equivalents), palladium(II) acetate (0.05 equivalents), and Xantphos (0.1 equivalents) under a stream of inert gas.

  • Addition of Reactants: Add this compound (1.0 equivalent) and the 4-chloro-pyrimidine derivative (1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the aniline.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure kinase inhibitor.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium source and a phosphine ligand is crucial for the catalytic cycle of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich ligand that is effective for C-N bond formation with electron-rich anilines.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is often used in these couplings to deprotonate the aniline and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is essential for its activity.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle, and dissolved oxygen can deactivate the catalyst.

Visualization of the Synthetic and Biological Pathways

Synthetic Workflow Diagram

Synthetic_Workflow A This compound C Buchwald-Hartwig Amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 110°C) A->C B 4-Chloro-pyrimidine Derivative B->C D Crude Product Mixture C->D Reaction Completion E Purification (Flash Column Chromatography) D->E Workup & Concentration F Pure Hypothetical Kinase Inhibitor E->F Isolation

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Target Signaling Pathway: A Representative Tyrosine Kinase Cascade

Many kinase inhibitors target pathways that are aberrantly activated in cancer, such as the BCR-Abl pathway in Chronic Myeloid Leukemia (CML).[4] A hypothetical inhibitor synthesized from our starting material could potentially target such a pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription P Inhibitor Hypothetical Inhibitor Inhibitor->RTK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: A generic receptor tyrosine kinase signaling pathway.

In-Vitro Kinase Inhibition Assay Protocol

Once the novel kinase inhibitor is synthesized and purified, its biological activity must be assessed. The following is a generalized protocol for an in-vitro kinase inhibition assay to determine the IC₅₀ value of the compound against a target kinase.

Materials:

  • Purified, active target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the assay buffer, the target kinase, and the specific substrate.

  • Initiation of Inhibition: Add the diluted inhibitor compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the target kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30 °C or room temperature) for a specified period (e.g., 60 minutes).

  • Detection of Kinase Activity: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves two steps: first, adding an ADP-Glo™ reagent to deplete unused ATP, and second, adding a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for building molecules with desirable pharmacological properties. The synthetic protocols outlined in this guide, based on robust and well-established palladium-catalyzed cross-coupling reactions, offer a clear path to a diverse range of potential therapeutic agents. The subsequent biological evaluation is critical to identifying lead compounds for further optimization and development. As the quest for more selective and potent kinase inhibitors continues, the exploration of novel and versatile building blocks like this compound will be instrumental in advancing the field of targeted cancer therapy.

References

  • Tiwari, R. K., Brown, A., Sadeghiani, N., Shirazi, A. N., Bolton, J., Tse, A., Verkhivker, G., Parang, K., & Sun, G. (2017). Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatinib–Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ChemMedChem, 12(1), 63-75. [Link]

  • Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Deadman, B. J., Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2013). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry, 11(11), 1766-1800. [Link]

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link]

  • Kiernan, J. A., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. [Link]

  • Pathan, A. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100159. [Link]

Sources

Application Notes and Protocols for Investigating the Enzymatic Reactions of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Structural Rationale for Enzymatic Investigation

3-Chloro-2-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a piperazine moiety, a common pharmacophore in modern drug discovery. While specific enzymatic data for this compound is not yet publicly available, its structural components—the aniline core and the N-methylpiperazine group—are well-known substrates and/or inhibitors for a variety of metabolic enzymes. Understanding the enzymatic fate of this molecule is therefore critical for any drug development program, as metabolism significantly influences a compound's pharmacokinetic profile, efficacy, and potential for drug-drug interactions (DDI).[1]

This guide provides a predictive framework and detailed protocols for the initial characterization of the enzymatic reactions involving this compound. The central hypothesis is that this compound, like many xenobiotics containing aniline and piperazine motifs, will primarily be metabolized by cytochrome P450 (CYP) enzymes in the liver.[2][3][4] The protocols outlined below are designed to be self-validating systems for researchers to elucidate the metabolic pathways, identify key metabolites, and assess the compound's potential to inhibit major CYP isoforms.

Predicted Metabolic Pathways: A Mechanistic Overview

Based on established enzymatic transformations of structurally related compounds, we can predict several high-probability metabolic pathways for this compound. These reactions are primarily oxidative and catalyzed by CYP enzymes located in the endoplasmic reticulum of hepatocytes.[5][6][7]

  • Aromatic Hydroxylation: The aniline ring is susceptible to hydroxylation, most commonly at the para-position relative to the amino group, a reaction frequently mediated by CYPs.[8] This introduces a polar hydroxyl group, facilitating subsequent Phase II conjugation and excretion.

  • N-Dealkylation: The N-methyl group on the piperazine ring is a prime target for oxidative N-demethylation. This reaction proceeds via a hydrogen atom transfer (HAT) mechanism, generating a formaldehyde byproduct and the corresponding secondary amine.[9]

  • Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation. For instance, CYP2D6 is known to catalyze the hydroxylation of piperazine rings in various psychoactive drugs.[10]

  • N-Oxidation: The nitrogen atoms in the aniline and piperazine moieties can be oxidized to form N-oxides.

These predicted transformations are crucial for guiding the analytical phase of metabolite identification.

Diagram 1: Predicted Metabolic Pathways

Metabolic Pathways cluster_CYP450 Cytochrome P450 Mediated Oxidation Parent This compound M1 Aromatic Hydroxylation Product (+16 Da) Parent->M1 Hydroxylation M2 N-Demethylation Product (-14 Da) Parent->M2 N-Dealkylation M3 Piperazine Ring Hydroxylation Product (+16 Da) Parent->M3 Hydroxylation M4 N-Oxidation Product (+16 Da) Parent->M4 N-Oxidation

Caption: Predicted CYP450-mediated metabolic pathways for this compound.

Experimental Workflow for Metabolic Profiling

A systematic approach is essential for accurately characterizing the enzymatic fate of a novel compound. The following workflow provides a comprehensive strategy from initial stability assessment to the identification of specific metabolizing enzymes.

Diagram 2: Experimental Workflow

Experimental Workflow A Metabolic Stability Assay (Liver Microsomes) B Metabolite Identification (LC-MS/MS) A->B Analyze Samples C CYP450 Inhibition Assay (IC50 Determination) A->C Assess DDI Potential D Reaction Phenotyping (Recombinant CYPs & Chemical Inhibitors) B->D Identify Metabolites of Interest E Data Analysis & Interpretation C->E D->E

Caption: A logical workflow for the in vitro metabolic characterization of a novel compound.

Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate at which this compound is metabolized by the mixed-function oxidase system present in human liver microsomes (HLM). This provides a measure of the compound's intrinsic clearance.[7][11]

Materials:

  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis)

  • Control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a 2 mg/mL microsomal stock solution in 0.1 M potassium phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is <0.2%).[6]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (in a 96-well plate):

    • Add potassium phosphate buffer to each well.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add the microsomal stock solution to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-NADPH" controls. The "no-NADPH" controls will receive buffer instead.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

    • The 0-minute time point is quenched immediately after the addition of the test compound, before the addition of NADPH.

  • Sample Processing:

    • Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis:

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural log of the percentage of remaining parent compound versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

ParameterDescription
Test Compound Conc. 1 µM
Microsomal Protein Conc. 0.5 mg/mL
Incubation Temperature 37°C
Time Points 0, 5, 15, 30, 60 min
Quenching Solution Acetonitrile with Internal Standard
Protocol 2: Metabolite Identification by LC-MS/MS

Objective: To identify the major metabolites formed during the incubation of this compound with liver microsomes.

Materials:

  • Supernatant samples from Protocol 1 (specifically from a later time point, e.g., 60 minutes).

  • High-Resolution Mass Spectrometer coupled with a Liquid Chromatography system (LC-MS/MS).[12][13]

  • Appropriate LC column (e.g., C18 for reversed-phase chromatography).[13]

Procedure:

  • LC Separation:

    • Inject the processed samples from Protocol 1 onto the LC system.

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the parent compound from its metabolites.

  • MS/MS Analysis:

    • Acquire data in full scan mode to detect all ions.

    • Use data-dependent acquisition (DDA) or targeted MS/MS to fragment ions of interest.

    • Predict the expected masses of metabolites based on the predicted pathways (e.g., +16 Da for hydroxylation/N-oxidation, -14 Da for N-demethylation).

    • Compare the fragmentation pattern of the parent compound with that of potential metabolites to identify structural similarities and the site of modification.

Data Analysis:

  • Process the raw LC-MS data using appropriate software to extract chromatograms and mass spectra.

  • Compare the chromatograms of the NADPH-fortified samples with the no-NADPH controls to identify NADPH-dependent metabolites.

  • Propose metabolite structures based on accurate mass measurements and MS/MS fragmentation patterns.

Predicted ModificationMass Change (Da)
Hydroxylation+15.99
N-Oxidation+15.99
N-Demethylation-14.02
Protocol 3: CYP450 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the activity of major human CYP isoforms.[14][15] This is a critical step for assessing DDI potential.[2][16]

Materials:

  • Pooled Human Liver Microsomes or recombinant human CYP isoforms.

  • Test Compound (this compound).

  • A panel of CYP isoform-specific probe substrates and their corresponding metabolites (see table below).

  • Positive control inhibitors for each CYP isoform.

  • NADPH Regenerating System.

  • Other reagents as in Protocol 1.

CYP Isoform Probe Substrates:

CYP IsoformProbe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-Hydroxymidazolam

Procedure:

  • Incubation Setup:

    • Prepare serial dilutions of the test compound (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • In a 96-well plate, add buffer, microsomes (or recombinant CYPs), and the specific probe substrate (at a concentration close to its Km).

    • Add the different concentrations of the test compound or a positive control inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time within the linear range of metabolite formation for each substrate.

    • Terminate the reaction with ice-cold ACN containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1.

    • Quantify the formation of the specific metabolite for each CYP isoform using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Forward-Looking Statement

The provided application notes and protocols offer a robust, field-proven framework for the initial enzymatic characterization of this compound. By systematically evaluating its metabolic stability, identifying its primary metabolites, and assessing its potential for CYP-mediated drug-drug interactions, researchers can generate the critical data needed to advance this compound in the drug discovery pipeline. While the metabolic pathways are predicted, the empirical data generated from these protocols will provide a definitive and authoritative understanding of the molecule's biotransformation, ensuring a foundation of scientific integrity for future development.

References

  • Böhm, F., Linder, T., & Schobert, R. (2012). Mechanistic aspects of the horseradish peroxidase-catalysed polymerisation of aniline in the presence of AOT vesicles as templates. RSC Advances, 2(16), 6478-6495. [Link]

  • DiVA portal. (2016). Mechanistic aspects of the horseradish peroxidase-catalysed polymerisation of aniline in the presence of AOT vesicles as templates. [Link]

  • Böhm, F., Linder, T., & Schobert, R. (2012). Mechanistic aspects of the horseradish peroxidase-catalysed polymerisation of aniline in the presence of AOT vesicles as templates. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Mechanistic aspects of the horseradish peroxidase-catalysed polymerisation of aniline in the presence of AOT vesicles as templates | Request PDF. [Link]

  • PubMed. (1993). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • PubMed Central. (2020). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. [Link]

  • PubMed Central. (2016). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. [Link]

  • Springer Link. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

  • PubMed Central. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

  • ResearchGate. (2000). Synthesis of ortho-Directed Polyaniline Using Horseradish Peroxidase. [Link]

  • ResearchGate. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • PubMed. (2006). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Dalton Transactions (RSC Publishing). (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]

  • NIH. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. [Link]

  • Research @ Flinders. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • Metabolomics Core Facility. (n.d.). Protocols used for LC-MS analysis. [Link]

  • MyJoVE Corporation. (2018). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Link]

  • Semantic Scholar. (2003). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. [Link]

  • ResearchGate. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. [Link]

  • PubMed. (1996). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. [Link]

  • PubMed Central. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • SciSpace. (2012). LC-MS-based metabolomics. [Link]

  • Patsnap Synapse. (2024). How Does LC-MS Identify Proteins and Metabolites?. [Link]

  • PubMed. (1993). Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. [Link]

  • ResearchGate. (2016). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer | Request PDF. [Link]

  • PubMed Central. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. [Link]

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protocol for N-alkylation of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Introduction: The Strategic Importance of N-Alkylated Anilines

In the landscape of modern drug discovery and development, N-alkylated aromatic amines, particularly substituted anilines, represent a privileged structural class. These motifs are integral to a vast array of pharmacologically active molecules, serving as crucial intermediates or the core of final active pharmaceutical ingredients (APIs). The specific substrate, this compound, presents a unique synthetic challenge and opportunity. Its structure combines an electron-deficient aromatic ring (due to the chloro-substituent) with a sterically demanding ortho-piperazinyl group. This substitution pattern significantly influences the nucleophilicity and accessibility of the primary amino group, requiring carefully selected synthetic strategies to achieve clean and efficient N-alkylation.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis and detailed protocols for two robust and orthogonal methods for the N-alkylation of this substrate: Reductive Amination and Direct N-Alkylation with Alkyl Halides . The choice between these methods depends on the desired alkyl group, the availability of starting materials (aldehyde/ketone vs. alkyl halide), and functional group tolerance. We will explore the underlying chemical principles, the rationale for specific reagents and conditions, and the necessary controls for a validated synthesis.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its high chemoselectivity and operational simplicity.[1][2] The process involves the initial reaction of the primary aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure avoids the isolation of the often-unstable imine.[3]

Causality and Experimental Choices
  • The Reducing Agent: While several hydrides can effect the reduction, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[4] Unlike stronger hydrides like sodium borohydride (NaBH₄), STAB is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde or ketone. This selectivity minimizes the formation of alcohol byproducts from over-reduction of the carbonyl compound. Furthermore, it operates efficiently under neutral or weakly acidic conditions, which are ideal for imine formation without requiring stringent pH control.

  • Solvent and Acid Catalysis: The formation of the imine is an equilibrium-driven condensation reaction. Aprotic solvents such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are preferred as they do not compete in the reaction and can facilitate the removal of the water byproduct. A catalytic amount of a weak acid, typically acetic acid (AcOH), is often employed to protonate the carbonyl oxygen, thereby activating the carbonyl group toward nucleophilic attack by the aniline and accelerating imine formation.[3]

  • Steric Considerations: The ortho-piperazinyl group on the substrate significantly shields the primary amine. This steric hindrance can slow the rate of imine formation. Therefore, allowing the aniline and carbonyl compound to stir for a period before introducing the reducing agent can be beneficial to allow for sufficient accumulation of the imine intermediate.

Experimental Workflow: Reductive Amination

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve Aniline (1 eq) & Aldehyde (1.1 eq) in DCM B Add Acetic Acid (0.1 eq) A->B C Stir at RT for 30-60 min (Imine Formation) B->C D Add NaBH(OAc)3 (1.5 eq) portion-wise C->D Imine intermediate formed E Stir at RT for 4-16 h D->E F Monitor by LC-MS/TLC E->F G Quench with sat. NaHCO3 (aq) F->G Reaction complete H Extract with DCM G->H I Wash (Brine), Dry (Na2SO4), Concentrate H->I J Purify via Column Chromatography I->J K K J->K Characterize Product (NMR, MS)

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Reductive Amination

Reagents & Equipment:

  • This compound

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (AcOH), glacial

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).

  • Add the corresponding aldehyde or ketone (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Note: Initial effervescence may occur.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed (typically 4-16 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Trustworthiness: In-Process Validation
  • Reaction Monitoring: The primary validation is real-time monitoring. A TLC stain (e.g., potassium permanganate) can visualize the starting aniline, the carbonyl compound, and the more nonpolar product. LC-MS is definitive, allowing for the observation of the mass ions corresponding to the starting material, the imine intermediate, and the final product.

  • Product Characterization: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct structure and elemental composition.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution (S_N2) is a classical and powerful method for forming C-N bonds. It involves the reaction of the aniline with an electrophilic alkyl halide in the presence of a base.

Causality and Experimental Choices
  • The Challenge of Over-Alkylation: A significant drawback of direct alkylation is the potential for over-alkylation.[5] The secondary amine product is often more nucleophilic than the starting primary aniline, leading to a second alkylation event that yields an undesired tertiary amine.

  • Controlling Selectivity: Several factors can be manipulated to favor mono-alkylation:

    • Base Selection: The choice of base is critical. A non-nucleophilic base is required to deprotonate the aniline, facilitating its nucleophilic attack. While common bases like potassium carbonate (K₂CO₃) can be effective, cesium carbonate (Cs₂CO₃) in a solvent like DMF often provides superior results for mono-alkylation of primary amines. Its greater solubility and the "cesium effect" are thought to contribute to this enhanced selectivity.

    • Stoichiometry: Using a slight excess of the aniline relative to the alkyl halide can statistically favor mono-alkylation, leaving some aniline unreacted at the end of the reaction.

    • Steric Hindrance: As previously noted, the steric bulk from the ortho-piperazinyl group naturally disfavors a second alkylation event on the newly formed secondary amine, providing a degree of inherent selectivity for the mono-alkylated product.

  • Solvent and Temperature: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal for S_N2 reactions as they solvate the cation of the base while leaving the anion relatively free and reactive. These reactions often require heating to overcome the activation energy, particularly with less reactive alkyl halides (e.g., alkyl chlorides).

Experimental Workflow: Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aniline (1 eq) in DMF B Add Base (e.g., Cs2CO3, 2.0 eq) A->B C Add Alkyl Halide (1.05 eq) B->C D Heat Reaction (e.g., 60-80 °C) C->D E Monitor by LC-MS/TLC for mono- vs. di-alkylation D->E F Cool to RT, Add H2O E->F Reaction optimized G Extract with Ethyl Acetate F->G H Wash (Brine), Dry (Na2SO4), Concentrate G->H I Purify via Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: Workflow for direct N-alkylation with an alkyl halide.

Detailed Protocol: Direct N-Alkylation

Reagents & Equipment:

  • This compound

  • Alkyl Halide (e.g., Iodide or Bromide) (1.05 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle, nitrogen atmosphere setup

  • Ethyl Acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and cesium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve/suspend the reagents (approx. 0.1-0.2 M concentration).

  • Add the alkyl halide (1.05 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress closely by LC-MS, paying attention to the relative ratios of starting material, mono-alkylated product, and di-alkylated byproduct.

  • Once the optimal conversion is reached (maximum product, minimal byproduct), cool the reaction to room temperature.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash repeatedly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproduct.

Trustworthiness: In-Process Validation
  • Reaction Optimization: The key to this method is careful monitoring to stop the reaction at the "sweet spot." An initial time course experiment analyzed by LC-MS is highly recommended to determine the optimal reaction time that maximizes the yield of the desired product.

  • Product Characterization: As with the previous method, full characterization by ¹H NMR, ¹³C NMR, and HRMS is essential. ¹H NMR is particularly useful for confirming mono-alkylation by observing the disappearance of the NH₂ signal and the appearance of a single NH proton signal, along with the new signals for the introduced alkyl group.

Method Comparison and Summary

FeatureReductive AminationDirect N-Alkylation with Alkyl Halide
Alkylating Agent Aldehyde or KetoneAlkyl Halide (R-I, R-Br, R-Cl)
Key Reagents NaBH(OAc)₃, cat. AcOHCs₂CO₃ or K₂CO₃
Typical Solvents DCM, DCEDMF, ACN, DMSO
Temperature Room TemperatureOften requires heating (60-100 °C)
Key Advantages Excellent selectivity for mono-alkylation. Mild conditions. Uses readily available carbonyls.Utilizes common alkyl halides. Straightforward S_N2 mechanism.
Key Disadvantages Requires a carbonyl equivalent of the desired alkyl group.Risk of over-alkylation to tertiary amine.[5] Can require higher temperatures.

Safety Precautions

  • Anilines: Substituted anilines are toxic and can be readily absorbed through the skin. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.[6]

  • Alkylating Agents: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Handle with extreme care in a fume hood.

  • Reagents: Handle all chemicals according to their Safety Data Sheet (SDS). STAB can release acetic acid upon contact with moisture. Bases like cesium carbonate are irritants.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5457-5468. Available from: [Link]

  • Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available from: [Link]

  • Li, Y., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(48), 31235-31239. Available from: [Link]

  • Chandrasekhar, S., et al. (2007). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry, 72(20), 7755-7758. Available from: [Link]

  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Washington, DC: U.S. Patent and Trademark Office.
  • Millán, J. C., Hernández, J. O., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Asian Journal of Organic Chemistry, 5(9), 1141-1148. Referenced in: [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. PubMed. Available from: [Link]

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Nolan, S. P., et al. (2020). Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. Organometallics, 39(12), 2314-2323. Referenced in: [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

Sources

The Strategic Application of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Navigating Chemical Space

In the landscape of modern medicinal chemistry, the efficient exploration of chemical space is paramount to the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to rapidly generate large, diverse libraries of compounds for high-throughput screening. Central to the success of this approach is the selection of versatile and strategically functionalized building blocks. 3-Chloro-2-(4-methylpiperazin-1-yl)aniline is one such building block, offering a unique combination of reactive handles and structural motifs that are frequently found in biologically active molecules, particularly kinase inhibitors.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis campaigns. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key chemical transformations, and present data in a clear, comparative format.

The Rationale for Employing this compound

The structure of this compound is endowed with several features that make it an attractive starting point for library synthesis:

  • Orthogonally Addressable Functionality: The primary aniline group serves as a versatile nucleophile for a variety of coupling reactions, including amide bond formation and urea synthesis. The chloro substituent, while influencing the electronics of the aniline, can also participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for further diversification.

  • The Piperazine Moiety: The 4-methylpiperazine group is a common pharmacophore found in numerous approved drugs.[2] Its presence can enhance aqueous solubility and provides a basic handle that can be crucial for target engagement and favorable pharmacokinetic properties.

  • Steric and Electronic Tuning: The ortho-substitution pattern of the aniline, with the chloro and piperazine groups, creates a specific steric and electronic environment. This can be exploited to achieve selective interactions with biological targets and to fine-tune the conformation of the final compounds.

However, it is also important to consider the potential liabilities of aniline-containing compounds, such as metabolic instability.[3] The design of libraries using this building block should, therefore, aim to explore modifications that can mitigate these risks.

Core Parallel Synthesis Protocols

The following protocols are designed for solution-phase parallel synthesis, which offers flexibility in terms of scale and does not require specialized solid-phase synthesis equipment. These methods are optimized for the generation of libraries in formats such as 96-well plates.

Protocol 1: Parallel Amide Library Synthesis

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[4] This protocol describes a reliable method for the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids.

Workflow for Parallel Amide Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dispense this compound solution to each well B Dispense unique Carboxylic Acid solution to each well A->B Arraying Building Blocks C Add Coupling Reagent solution (e.g., HATU, HOBt) B->C Initiating Coupling D Add Base solution (e.g., DIPEA) C->D E Incubate at room temperature with shaking D->E Reaction Progression F Quench reaction and perform liquid-liquid extraction E->F Product Isolation G Purify via parallel flash chromatography or preparative LC-MS F->G Purification H Characterize library members (LC-MS, NMR for selected compounds) G->H Quality Control

Caption: Workflow for the parallel synthesis of an amide library.

Detailed Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

    • Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in the same solvent.

    • Prepare a 0.24 M stock solution of a coupling reagent cocktail, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), in DMF.

    • Prepare a 0.8 M stock solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).

    • To each well, add 110 µL of the respective carboxylic acid stock solution (0.022 mmol, 1.1 eq).

    • To each well, add 100 µL of the HATU/HOBt coupling reagent cocktail (0.024 mmol, 1.2 eq).

    • To each well, add 50 µL of the DIPEA solution (0.04 mmol, 2.0 eq).

  • Reaction and Workup:

    • Seal the 96-well plate and shake at room temperature for 12-16 hours.

    • Quench the reactions by adding 500 µL of water to each well.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate to each well, sealing the plate, shaking vigorously, and then allowing the layers to separate.

    • Carefully remove the organic layer from each well and transfer to a new 96-well plate for purification.

  • Purification and Analysis:

    • Purify the crude products using a parallel flash chromatography system or by individual preparative LC-MS.

    • Analyze the purity and confirm the identity of the library members by LC-MS. For selected compounds, obtain ¹H NMR and ¹³C NMR for full characterization.

Causality Behind Experimental Choices:

  • HATU/HOBt and DIPEA: This combination is a robust and widely used coupling system that is effective for a broad range of carboxylic acids and amines, minimizing epimerization for chiral acids.[4][5]

  • Excess Reagents: A slight excess of the carboxylic acid and coupling reagents is used to ensure complete consumption of the starting aniline, which can simplify purification.

  • Solution-Phase with Liquid-Liquid Extraction: This approach is amenable to automation and allows for rapid purification of a large number of compounds without the need for solid-phase resins.[6]

Protocol 2: Parallel Urea Library Synthesis

The urea functional group is a key pharmacophore in many therapeutic agents, acting as a rigid hydrogen bond donor-acceptor unit.[7] This protocol outlines a method for the parallel synthesis of a urea library from this compound and a diverse set of isocyanates.

Workflow for Parallel Urea Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dispense this compound solution to each well B Dispense unique Isocyanate solution to each well A->B Arraying Building Blocks C Incubate at room temperature with shaking B->C Reaction Progression D Evaporate solvent C->D Product Isolation E Purify via parallel flash chromatography or preparative LC-MS D->E Purification F Characterize library members (LC-MS, NMR for selected compounds) E->F Quality Control

Caption: Workflow for the parallel synthesis of a urea library.

Detailed Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.22 M stock solutions of a diverse library of isocyanates in anhydrous DCM.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).

    • To each well, add 100 µL of the respective isocyanate stock solution (0.022 mmol, 1.1 eq).

  • Reaction and Workup:

    • Seal the 96-well plate and shake at room temperature for 4-8 hours.

    • Remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.

  • Purification and Analysis:

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM/Methanol).

    • Purify the products using a parallel flash chromatography system or by individual preparative LC-MS.

    • Analyze the purity and confirm the identity of the library members by LC-MS. For selected compounds, obtain ¹H NMR and ¹³C NMR for full characterization.

Causality Behind Experimental Choices:

  • Direct Reaction with Isocyanates: The reaction between an amine and an isocyanate is typically fast and high-yielding, often proceeding without the need for a catalyst or additional reagents.[2]

  • Anhydrous Conditions: Isocyanates are sensitive to moisture, which can lead to the formation of undesired symmetrical ureas. Therefore, anhydrous solvents and reaction conditions are crucial.

Data Presentation

The following table provides a hypothetical example of the data that would be generated from the parallel synthesis of an amide library using this compound.

EntryCarboxylic AcidProduct StructureLC-MS Purity (%)Observed Mass [M+H]⁺
1Benzoic Acid>95343.15
24-Fluorobenzoic Acid>95361.14
3Thiophene-2-carboxylic acid>95349.11
4Acetic Acid>95281.13

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of diverse chemical libraries. Its unique structural features allow for the rapid generation of compounds with desirable pharmacological properties. The protocols outlined in this application note provide a robust starting point for researchers to efficiently explore the chemical space around this privileged scaffold, thereby accelerating the drug discovery process.

References

  • Koroleva, E. V., et al. (2011). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 47(10), 1574-1581.
  • Coin, I., et al. (2020). Automated and Parallel Amide Synthesis. ETH Research Collection.
  • Parlow, J. J., et al. (1999). Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. Molecular Diversity, 4(3-4), 171-186.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • Huang, K. T., & Sun, C. M. (2001). Liquid-phase parallel synthesis of ureas. Bioorganic & medicinal chemistry letters, 11(2), 271-273.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica, 4(3), 909-914.
  • RSC Publishing. (2024).
  • Liu, Z., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & medicinal chemistry, 22(1), 356-365.
  • Hilaris Publisher. (2016).
  • Liu, L., et al. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 751, 138-142.
  • ScienceOpen. (2025).
  • National Institutes of Health. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • University of Groningen. (2022). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry.
  • Kozikowski, A. P., et al. (2004). Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. Journal of medicinal chemistry, 47(7), 1729-1738.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry.
  • PubMed. (2012).
  • The Royal Society of Chemistry. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3.
  • ResearchGate. (2013). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors.
  • University of Texas at San Antonio. (2003).
  • Arslan, H., et al. (2009). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3169.
  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we will delve into the common challenges encountered during the synthesis, explain the underlying chemical principles, and provide actionable, field-proven solutions to improve your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the synthesis of this compound is a common issue that can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most prevalent methods for this synthesis are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

For Nucleophilic Aromatic Substitution (SNAr) Routes:

The SNAr pathway typically involves the reaction of a di-substituted chloro-nitro aniline with 1-methylpiperazine, followed by the reduction of the nitro group. The efficiency of the initial SNAr step is highly dependent on the activation of the aromatic ring.

Causality: The rate-determining step is often the initial nucleophilic attack of the piperazine on the aromatic ring, forming a Meisenheimer complex. The stability of this intermediate and the subsequent departure of the leaving group are crucial. Insufficient activation by the electron-withdrawing group (e.g., a nitro group) or suboptimal reaction conditions can lead to a sluggish reaction and low conversion.

Troubleshooting Protocol:

  • Assess Starting Material Reactivity: Ensure your starting material, such as 2,3-dichloro-nitrobenzene or a related activated aryl chloride, is of high purity. The presence of impurities can inhibit the reaction.

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.

  • Temperature Optimization: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. A systematic increase in reaction temperature (e.g., in 10-20 °C increments) should be explored. However, be mindful of potential side reactions at excessively high temperatures.

  • Base Selection: A non-nucleophilic base is often required to neutralize the acid generated during the reaction and to deprotonate the piperazine, increasing its nucleophilicity. Common choices include K2CO3, Cs2CO3, or a tertiary amine like triethylamine or diisopropylethylamine. The choice and stoichiometry of the base should be optimized.

  • Excess of Nucleophile: Using a slight excess (1.2-1.5 equivalents) of 1-methylpiperazine can help drive the reaction to completion.

For Buchwald-Hartwig Amination Routes:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is often a more versatile approach, especially for less activated aryl chlorides.[1]

Causality: The efficiency of the Buchwald-Hartwig reaction hinges on the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination.[2] The choice of palladium precursor, ligand, base, and solvent are all interconnected and critical for a successful transformation. Aryl chlorides can be challenging substrates due to the strength of the C-Cl bond, requiring a well-chosen catalyst system.[3]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: For coupling with aryl chlorides, bulky, electron-rich phosphine ligands are generally required. Ligands such as RuPhos, XPhos, or BrettPhos are often effective.[3] The palladium source can be Pd2(dba)3 or Pd(OAc)2. A pre-formed catalyst can also be used.[4]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.[5]

  • Solvent Purity: Anhydrous solvents, such as toluene or dioxane, are necessary as water can interfere with the catalytic cycle.[4]

  • Temperature Control: These reactions are typically run at elevated temperatures (80-110 °C) to facilitate the oxidative addition step.[3]

Workflow for Optimizing Buchwald-Hartwig Amination:

Buchwald_Hartwig_Optimization cluster_start Initial Setup cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_result Outcome Start Low Yield Observed Ligand Screen Ligands (e.g., RuPhos, XPhos) Start->Ligand 1. Vary Ligand Palladium Optimize Pd Source (e.g., Pd2(dba)3, Pd(OAc)2) Ligand->Palladium 2. Vary Pd Source Base Evaluate Base (e.g., NaOtBu, K3PO4) Palladium->Base 3. Optimize Base Solvent Test Solvents (e.g., Toluene, Dioxane) Base->Solvent 4. Test Solvent Temp Optimize Temperature (80-110 °C) Solvent->Temp 5. Adjust Temperature Improved_Yield Improved Yield Temp->Improved_Yield

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Question 2: I am observing significant side product formation. What are the common impurities and how can I minimize them?

Side product formation can complicate purification and reduce the overall yield. The nature of the side products depends on the synthetic route.

Common Side Products and Their Mitigation:
Side ProductPotential CauseMitigation Strategy
Di-substituted Product In SNAr with a di-halo starting material, reaction at an undesired position can occur.This is often controlled by the electronic and steric nature of the starting material. For instance, in 2,4-dichloroquinazoline, substitution is regioselective for the 4-position.[6] If using a less biased substrate, careful control of stoichiometry (using the limiting reagent for the di-halo species) and lower reaction temperatures can favor mono-substitution.
Hydrodehalogenation Product In Buchwald-Hartwig reactions, a competing reaction is the reduction of the aryl halide.[1]This is often a result of β-hydride elimination from the palladium amide intermediate.[1] Optimizing the ligand and ensuring a truly anhydrous environment can minimize this side reaction.
Oxidized Impurities The aniline product can be susceptible to oxidation, especially if exposed to air at high temperatures.Workup under an inert atmosphere and using degassed solvents can help. Purification via recrystallization of a salt form (e.g., hydrochloride) can also improve stability.[7]
Question 3: My reaction seems to stall before reaching completion. What could be the reasons?

A stalled reaction can be frustrating. The root cause is often related to catalyst deactivation or reagent degradation.

Troubleshooting a Stalled Reaction:

  • Catalyst Deactivation (Buchwald-Hartwig):

    • Oxygen Contamination: As mentioned, the Pd(0) catalyst is oxygen-sensitive. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Inhibitory Impurities: Impurities in the starting materials or solvents can poison the catalyst. Ensure high-purity reagents are used.

  • Reagent Degradation:

    • Base Instability: Some strong bases can be hygroscopic or degrade over time. Use freshly opened or properly stored base.

    • Amine Volatility: If the reaction is run at a very high temperature for an extended period, loss of the volatile 1-methylpiperazine could be a factor. Ensure the reaction is well-sealed or run under reflux with an efficient condenser.

  • Product Inhibition: In some cases, the product itself can coordinate to the catalyst and inhibit its activity. If this is suspected, a higher catalyst loading might be necessary.

Question 4: What is the best method for purifying the final product?

The purification of this compound can be achieved through several methods.

  • Column Chromatography: This is a standard method for purification. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining high-purity material. The hydrochloride salt of the product often has good crystallization properties from solvents like ethanol or methanol-water mixtures.[7]

  • Acid-Base Extraction: An aqueous workup involving an acid wash (e.g., with dilute HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

General Purification Workflow:

Purification_Workflow Start Crude Product Workup Aqueous Workup (Acid-Base Extraction) Start->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography If complex mixture Recrystallization Recrystallization (e.g., from EtOH/H2O) Workup->Recrystallization If relatively pure Final_Product Pure Product Chromatography->Final_Product Recrystallization->Final_Product

Caption: A general workflow for the purification of this compound.

References

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica, 4(3), 909-914.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available at: [Link]

  • Google Patents. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. Available at: [Link]

  • Smith, K., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • Patsnap. Synthetic method of 3-chloro-2-methylaniline - Eureka. Available at: [Link]

  • Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PubMed Central. Available at: [Link]

  • ResearchGate. Optimization of yield by various solvents | Download Scientific Diagram. Available at: [Link]

  • Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • Teodori, E., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • NPTEL Archive. Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who handle this versatile but challenging synthetic intermediate. The unique structure of this molecule, featuring two basic nitrogen centers and steric hindrance, presents specific purification hurdles. This guide provides in-depth, experience-based solutions to common problems in a practical question-and-answer format.

Section 1: Troubleshooting Guide - Common Purification Issues

This section directly addresses the most frequent and frustrating challenges encountered during the purification of this compound.

Question 1: My compound is streaking severely or sticking to the baseline during silica gel chromatography. What is happening and how can I fix it?

Answer: This is the most common issue and is caused by a strong acid-base interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel[1][2]. The basic nitrogens (aniline and piperazine) are protonated by the silica, causing the compound to adhere strongly to the stationary phase. This leads to poor separation, low recovery, and significant tailing of the chromatographic peak[3].

Causality: The lone pairs on the nitrogen atoms of your aniline (pKa ~4-5) and especially the tertiary amine in the piperazine ring (pKa ~9) readily interact with the acidic protons of the silica surface silanols (pKa ~4-5)[1][3]. This ionic interaction is much stronger than the normal-phase partitioning mechanism, effectively immobilizing your compound.

Solutions:

  • Mobile Phase Modification (Good): Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). This is a quick and effective fix. However, TEA can sometimes co-elute with your product and be difficult to remove under vacuum.

    • Ammonia: A mobile phase containing ammonia is highly effective. A common mixture is Dichloromethane/Methanol/Ammonium Hydroxide. A good starting point is a 95:4.5:0.5 ratio, increasing the methanol and ammonia content for more polar impurities. Note: When using ammonia, ensure your TLC plates are thoroughly dried with a heat gun before staining to drive off residual ammonia, which can interfere with visualization agents like ninhydrin.

  • Alternative Stationary Phases (Better):

    • Amine-Functionalized Silica: This is an excellent choice as the stationary phase is chemically modified with amino groups, creating a more neutral or slightly basic environment that repels basic compounds and prevents strong ionic interactions[2][3][4]. This often results in sharper peaks and better separation with less polar, more conventional solvent systems like hexane/ethyl acetate.

    • Neutral or Basic Alumina: Alumina can be a suitable alternative to silica. Use neutral (pH ~7) or basic (pH ~9) alumina. However, be aware that highly activated alumina can sometimes catalyze reactions or irreversibly adsorb certain compounds.

Question 2: I'm trying to remove unreacted starting materials from a Buchwald-Hartwig synthesis. How can I do this without chromatography?

Answer: An acid-base extraction is a highly effective, scalable, and economical method to perform a bulk purification before any chromatographic steps. The strategy relies on the ability to change the solubility of your basic product by protonating it, thereby moving it from an organic solvent into an aqueous layer[5][6].

Typical Impurities:

  • Unreacted Amine: N-methylpiperazine (basic).

  • Aryl Halide: 2,3-dichloroaniline or a related precursor (weakly basic/neutral).

  • Catalyst/Ligand Residues: Palladium complexes and phosphine ligands/oxides (can be acidic or neutral).

Solution: Acid-Base Extraction Workflow

This workflow is designed to separate your desired basic product from neutral organic impurities and acidic byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid, such as 1 M Hydrochloric Acid (HCl)[6]. Your product, this compound, and any other basic impurities (like excess N-methylpiperazine) will be protonated to form water-soluble ammonium salts and move into the aqueous layer. Neutral impurities (like ligand byproducts) will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer , as this contains your product. The organic layer can be discarded after checking by TLC to ensure no product remains.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M Sodium Hydroxide (NaOH), with stirring until the pH is >10 (check with pH paper)[7]. This deprotonates your product, causing it to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh DCM or EtOAc. Your neutral, purified product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Section 2: Visualizations and Data Tables

Workflow Diagrams

// Node styles start [label="Crude Reaction Mixture\n(in EtOAc/DCM)", fillcolor="#F1F3F4"]; sep_funnel1 [label="Separatory Funnel:\nAdd 1M HCl (aq)", shape=cylinder, fillcolor="#FFFFFF"]; organic1 [label="Organic Layer:\nNeutral Impurities\n(e.g., Ligand Oxide)", fillcolor="#FBBC05", fontcolor="#202124"]; aqueous1 [label="Aqueous Layer (KEEP):\nProtonated Product (Salt)\n+ Excess Basic Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; beaker [label="Beaker:\nCool and add 2M NaOH\nto pH > 10", shape=ellipse, fillcolor="#FFFFFF"]; sep_funnel2 [label="Separatory Funnel:\nExtract with fresh EtOAc/DCM", shape=cylinder, fillcolor="#FFFFFF"]; aqueous2 [label="Aqueous Layer:\nInorganic Salts\n(Discard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; organic2 [label="Organic Layer:\nPurified Free Base Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [label="Dry (Na₂SO₄) &\nConcentrate", fillcolor="#F1F3F4"]; product [label="Purified Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> sep_funnel1; sep_funnel1 -> organic1 [label="Separate"]; sep_funnel1 -> aqueous1 [label="Separate"]; aqueous1 -> beaker; beaker -> sep_funnel2; sep_funnel2 -> aqueous2 [label="Separate"]; sep_funnel2 -> organic2 [label="Separate"]; organic2 -> final; final -> product; } dot Caption: Acid-base extraction workflow for purifying the basic product.

// Node styles start [label="Compound Streaks on\nStandard Silica TLC?", fillcolor="#F1F3F4"]; decision [label="Yes", shape=diamond, fillcolor="#FFFFFF"]; no [label="No, good Rf.\nProceed with standard\nsilica column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; option1 [label="Option 1:\nModify Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; option2 [label="Option 2:\nChange Stationary Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mod1 [label="Add 1% Triethylamine (TEA)\nto Hexane/EtOAc eluent.", fillcolor="#FBBC05", fontcolor="#202124"]; mod2 [label="Use DCM/MeOH/NH₄OH\n(e.g., 95:4.5:0.5)", fillcolor="#FBBC05", fontcolor="#202124"]; stat1 [label="Use Amine-Functionalized\nSilica (Si-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stat2 [label="Use Neutral or Basic\nAlumina (Al₂O₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> decision; decision -> no [label=" No "]; decision -> option1 [label=" Yes "]; decision -> option2 [label=" Yes "]; option1 -> mod1; option1 -> mod2; option2 -> stat1; option2 -> stat2; } dot Caption: Decision tree for troubleshooting amine chromatography.

Data Tables

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseRecommended Mobile Phase SystemPolarity GradientKey Considerations
Standard Silica Gel Dichloromethane / Methanol / Conc. NH₄OHStart at 98:1.5:0.5, gradually increase MeOH/NH₄OHExcellent for neutralizing silica; requires careful handling and good ventilation.
Hexanes / Ethyl Acetate + 1-2% TriethylamineStart at 9:1, gradually increase Ethyl AcetateEasy to prepare and remove; TEA may co-elute with the product.
Amine-Functionalized Silica Hexanes / Ethyl AcetateStart at 95:5, gradually increase Ethyl AcetateOften provides the cleanest separation and sharpest peaks for basic compounds[2][3].
Neutral/Basic Alumina Dichloromethane / MethanolStart at 100:0, gradually increase MethanolGood alternative to silica, but activity can vary between batches.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Base-Modified Flash Column Chromatography

This protocol is a self-validating system for purifying the title compound on standard silica gel.

  • Solvent System Selection (TLC):

    • Prepare a TLC developing chamber with a solvent system of 95:4.5:0.5 Dichloromethane:Methanol:Concentrated Ammonium Hydroxide .

    • Spot the crude material on a silica TLC plate. Develop and visualize under UV light.

    • Validation: The target compound should have an Rf value of approximately 0.2-0.4. If the Rf is too low, incrementally increase the methanol and ammonia content (e.g., to 90:9:1). If it is too high, decrease it.

  • Column Packing:

    • Select an appropriate size flash column for your sample amount (typically use a silica weight of 50-100 times the crude sample weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent chosen from your TLC analysis.

    • Pour the slurry into the column and use positive pressure to pack it firmly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (1-2 times the sample weight) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder ("dry loading").

    • Gently add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent mixture, collecting fractions.

    • Gradually increase the polarity of the mobile phase as determined by your TLC analysis.

    • Validation: Monitor the collected fractions by TLC. Spot every 2-3 fractions on a single TLC plate to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator. Note: If using ammonia, some ammonium salts may remain. These are typically volatile under high vacuum.

    • Place the resulting product under high vacuum for several hours to remove any residual solvent or ammonia.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from a Buchwald-Hartwig amination synthesis? A1: Besides starting materials, common impurities include dehalogenated starting material (2-(4-methylpiperazin-1-yl)aniline), products of ligand degradation (e.g., phosphine oxides), and potentially dimeric products if reaction conditions are not optimal[8][9][10]. An acid-base workup is effective at removing many of these.

Q2: My purified product is a yellow-orange oil/solid, but I expected it to be lighter. Is this a problem? A2: Anilines, particularly those with electron-donating groups, are susceptible to air oxidation, which can result in colored impurities[11]. While a slight off-white or pale yellow color is common, a dark color suggests oxidation. Purification should be done promptly, and the final product should be stored under an inert atmosphere (Nitrogen or Argon) in a cool, dark place. For recrystallization, adding a small amount of activated charcoal can help remove colored impurities.

Q3: Is it better to purify the compound as the free base or as a hydrochloride salt? A3: This depends on the next step. Purifying as the free base (as described above) is most common. However, converting the compound to its hydrochloride (HCl) salt can be an excellent purification strategy, as salts are often highly crystalline and less soluble in organic solvents. You can dissolve the crude free base in a solvent like isopropanol or ether and add a solution of HCl in ether/dioxane to precipitate the salt. The salt can then be collected by filtration and washed.

Q4: What is the best analytical method to confirm the purity of the final product? A4: A combination of techniques is ideal. ¹H NMR is excellent for confirming the structure and identifying organic impurities. HPLC or LC-MS is the best method for assessing quantitative purity (e.g., >98%). For HPLC, a C18 reversed-phase column with a mobile phase of acetonitrile/water containing a modifier like 0.1% trifluoroacetic acid (TFA) or ammonium formate is a good starting point[12].

References

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. WordPress.com. [Link]

  • Chemistry For Everyone. (2024, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.com. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Sorbent-Technologies.com. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Engineering Ideas Clinic, Confluence. Acid and Base Extraction. [Link]

  • Garg, N. K., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]

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Technical Support Center: Synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. This critical intermediate, often used in the development of active pharmaceutical ingredients (APIs) like Aripiprazole, presents unique synthetic challenges.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but also the underlying mechanistic rationale to empower your synthetic strategy.

Overview of the Core Synthesis

The primary synthetic route involves the coupling of 2,3-dichloroaniline with 1-methylpiperazine. This transformation can be achieved via two main pathways: a classical Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. The choice of method significantly influences the side reaction profile.

Synthetic_Pathways cluster_reactants Reactants 2_3_dichloroaniline 2,3-dichloroaniline BH Buchwald-Hartwig Amination 2_3_dichloroaniline->BH N_methylpiperazine 1-methylpiperazine N_methylpiperazine->BH SNAr SNAr N_methylpiperazine->SNAr Product Product BH->Product SNAr->Product

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide & FAQs

Question 1: My reaction produces a significant isomeric impurity that is difficult to separate. What is it and how can I improve regioselectivity?

Answer: This is the most common issue encountered. The isomeric impurity is almost certainly 2-Chloro-3-(4-methylpiperazin-1-yl)aniline . Its formation is a direct consequence of competing nucleophilic attack at the C3 position instead of the desired C2 position of the 2,3-dichloroaniline starting material.

Mechanistic Insight: In a classical SNAr reaction, the rate is determined by the stability of the negatively charged intermediate (Meisenheimer complex).[4] The -NH2 group is strongly activating and directs ortho and para. The -Cl groups are deactivating but also ortho, para-directing.

  • Desired C2 Attack: Attack at the carbon ortho to the amino group is electronically favored. The amino group can help stabilize the negative charge of the Meisenheimer complex through resonance.

  • Undesired C3 Attack: Attack at the carbon meta to the amino group is less favored electronically but can occur, especially at higher temperatures or with less discriminating reaction conditions, leading to the isomeric impurity.

Regioisomer_Formation C2_Attack Nucleophilic Attack at C2 (ortho to -NH2) Desired_Product This compound (Kinetic Product) C2_Attack->Desired_Product Side_Product 2-Chloro-3-(4-methylpiperazin-1-yl)aniline (Thermodynamic Byproduct) Start Start Start->C2_Attack Favored Pathway (Lower Temp) C3_Attack C3_Attack Start->C3_Attack Competing Pathway (Higher Temp) C3_Attack->Side_Product

Caption: Competing pathways leading to regioisomer formation.

Troubleshooting & Control:

StrategyRationaleRecommended Action
Lower Reaction Temperature The desired C2 substitution has a lower activation energy and is kinetically favored. Higher temperatures can provide enough energy to overcome the barrier for the thermodynamically competing C3 substitution.Screen temperatures from 80°C to 120°C. Start lower and slowly increase while monitoring by HPLC.
Choice of Base & Solvent A strong, non-nucleophilic base and a polar aprotic solvent facilitate the formation of the Meisenheimer complex. The solvent choice can influence the relative stability of the intermediates.Use bases like Cs2CO3 or K3PO4. Solvents like DMF, DMAc, or NMP are effective.[5]
Switch to Buchwald-Hartwig Palladium-catalyzed coupling is often significantly more regioselective. The oxidative addition of the Pd(0) catalyst is highly sensitive to the electronic environment, strongly favoring the more electron-deficient C-Cl bond ortho to the activating amino group.Employ a Pd-catalyst system. See Protocol 2 for details.
Question 2: I'm observing a high molecular weight byproduct, especially when pushing the reaction to completion. What is this impurity?

Answer: This byproduct is likely the disubstituted product, 2,3-bis(4-methylpiperazin-1-yl)aniline . It forms when a second molecule of 1-methylpiperazine displaces the remaining chlorine atom on the desired product.

Cause & Prevention:

  • Cause: This side reaction is driven by an excess of the 1-methylpiperazine nucleophile and/or prolonged reaction times at elevated temperatures.

  • Prevention:

    • Stoichiometry Control: Use a slight excess of 2,3-dichloroaniline (e.g., 1.1 equivalents) relative to 1-methylpiperazine. This ensures the nucleophile is the limiting reagent.

    • Monitor Conversion: Track the reaction progress closely using HPLC or TLC. Stop the reaction once the consumption of 1-methylpiperazine plateaus to avoid over-reaction.

    • Controlled Temperature: Avoid excessive heat, which can accelerate the second substitution.

Question 3: My yield is low, and I'm isolating a product missing a chlorine atom. What is happening?

Answer: This indicates you are likely using a Palladium-catalyzed (Buchwald-Hartwig) protocol and are observing hydrodehalogenation . The side product is 2-(4-methylpiperazin-1-yl)aniline .

Mechanistic Insight: In the Buchwald-Hartwig catalytic cycle, after the Pd(II) intermediate is formed, it should undergo reductive elimination to form the C-N bond. However, it can react with a hydrogen source (from the solvent, amine, or moisture) in a competing pathway, leading to the replacement of the chlorine with hydrogen.

Troubleshooting the Catalytic Cycle:

  • Ligand Choice: The ligand is critical for stabilizing the palladium center and promoting the desired C-N reductive elimination over hydrodehalogenation. Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[6][7][8]

  • Anhydrous Conditions: Ensure all reagents and the solvent (typically toluene or dioxane) are scrupulously dry. Moisture can be a source of hydrogen and can also poison the catalyst.[9]

  • Base Purity: The choice and purity of the base (e.g., NaOtBu, LHMDS) are crucial. Use freshly opened, high-purity base.[10]

Experimental Protocols

Protocol 1: Optimized SNAr for High Regioselectivity

This protocol is designed to favor the kinetic product by using controlled conditions.

  • Setup: To a dry, three-necked flask equipped with a condenser and nitrogen inlet, add 2,3-dichloroaniline (1.0 eq) and cesium carbonate (Cs2CO3, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5-10 volumes).

  • Reagent Addition: Add 1-methylpiperazine (0.95 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 90-100°C.

  • Monitoring: Monitor the reaction every 2-4 hours by HPLC, tracking the consumption of 1-methylpiperazine.

  • Work-up: Once the limiting reagent is consumed, cool the reaction to room temperature. Add water to precipitate the crude product. Filter the solid and wash thoroughly with water.

  • Purification: Proceed to Protocol 3.

Protocol 2: High-Selectivity Buchwald-Hartwig Amination

This protocol leverages a modern catalyst system to ensure high regioselectivity and minimize hydrodehalogenation.[9]

  • Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk flask with Pd2(dba)3 (1-2 mol%), a suitable ligand like XantPhos (2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagent Addition: Add 2,3-dichloroaniline (1.0 eq) and 1-methylpiperazine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene or dioxane (5-10 volumes) via syringe.

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring.

  • Monitoring: Monitor by TLC or HPLC until the starting aniline is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and proceed to Protocol 3.

Protocol 3: Product Purification

This procedure uses the basicity of the aniline and piperazine moieties to separate them from neutral or less basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 2 volumes). The desired product and any basic side products will move into the aqueous layer as hydrochloride salts.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 6M NaOH) with stirring until the pH is >12. The product will precipitate as a free base.

  • Final Extraction: Extract the product back into an organic solvent (3 x 2 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Recrystallization: For highest purity, recrystallize the solid product from a suitable solvent system, such as ethanol/water or isopropanol.[5]

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Tech Land. Available at: [Link]

  • Li, et al. (2014). Creation and evaluation of total synthesis scheme for Aripiprazole. University of Edinburgh. Available at: [Link]

  • Kowalski, P., & Jaskowska, J. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica – Drug Research, 67(2), 151-157. Available at: [Link]

  • Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. Available at: [Link]

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • NPTEL Archive. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Syntheses. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for Buchwald-Hartwig Amination. Available at: [Link]

  • Heravi, M., et al. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. Available at: [Link]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. SciSpace. Available at: [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-aryl derivatives of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. This molecule is a key structural motif in medicinal chemistry, and its successful coupling with various aryl and heteroaryl partners is often a critical step in the synthesis of pharmacologically active compounds. The reaction typically proceeds via a Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C(sp²)-N bonds.[1][2]

However, the specific stereoelectronic properties of this aniline—namely the presence of an ortho-piperazine group and a meta-chloro substituent—can present unique challenges. This guide provides in-depth troubleshooting advice, optimization strategies, and detailed protocols to help you navigate these challenges and achieve high-yielding, reproducible results.

General Reaction Scheme

The target transformation is a Buchwald-Hartwig cross-coupling reaction. The general scheme involves the reaction of this compound with an aryl halide (Ar-X, where X = Cl, Br, I) or sulfonate (Ar-OTf) in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme for the Buchwald-Hartwig amination of this compound

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling reaction in a practical question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the most likely causes?

A: This is the most common issue and can stem from several sources. The primary culprits are typically related to the catalyst's activity, the reaction atmosphere, or the reagents' quality.

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. If your reaction fails to initiate, oxygen contamination is a likely cause. Ensure all reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Using a glovebox for setup is ideal.[3] Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are often more robust and reproducible than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Inappropriate Ligand Choice: The ortho-piperazine group on your aniline is sterically demanding. Standard ligands like PPh₃ or even some bidentate ligands may not be suitable. Bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., XPhos, RuPhos, BrettPhos) are specifically designed to accelerate the key steps of oxidative addition and reductive elimination, which is crucial for challenging substrates.[3][4][5]

  • Poor Base Selection: The N-H bond of the aniline must be deprotonated to form the palladium-amido complex. For an aniline that is not strongly electron-deficient, a moderately strong base is needed. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[6] Weaker carbonate bases (K₂CO₃, Cs₂CO₃) may not be effective unless the coupling partner is highly activated or reaction temperatures are very high.

  • Substrate Quality: Ensure your this compound and the aryl halide are pure. Impurities can poison the palladium catalyst.

Q2: My reaction stalls at ~50-70% conversion, even after extended reaction times. What can I do?

A: Stalled reactions often point to catalyst deactivation or an unfavorable equilibrium.

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. Consider adding a second charge of the catalyst and ligand partway through the reaction. Alternatively, switching to a more stable N-Heterocyclic Carbene (NHC)-ligated palladium catalyst can sometimes overcome stability issues.[3]

  • Inhibitory Effects: If you are using an aryl iodide, the iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[7][8] Using toluene as a solvent can help mitigate this, as the resulting sodium iodide (NaI) salt has poor solubility and precipitates from the reaction mixture.[8] For this reason, aryl bromides or chlorides are often preferred starting materials, despite their lower intrinsic reactivity.

  • Insufficient Base Strength/Solubility: The base may not be strong enough or soluble enough to maintain the catalytic cycle. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents). If using a solid base like NaOtBu, ensure vigorous stirring to maximize its availability. Switching to a more soluble base like LHMDS or KHMDS can sometimes resolve this.

Q3: I am observing significant formation of a side product where the halogen on my coupling partner is replaced by hydrogen (hydrodehalogenation). How can I prevent this?

A: Hydrodehalogenation is a known side reaction that competes with the desired C-N bond formation. It often occurs when the reductive elimination step is slow relative to other pathways, such as β-hydride elimination from an amide intermediate.[1]

  • Optimize Ligand: This issue is highly dependent on the ligand structure. Bulky biaryl phosphine ligands are designed to promote rapid reductive elimination, which outcompetes side reactions.[9] If you are seeing this side product, screening a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) is the best course of action.

  • Choice of Base: The base can play a role. While strong bases are necessary, some combinations can favor side reactions. Experimenting with different alkoxide bases (NaOtBu vs. KOtBu) or switching to an amide base like LHMDS might alter the selectivity.

Q4: The reaction works, but purification is difficult due to closely eluting impurities. What are my options?

A: Arylpiperazine products can sometimes be challenging to purify by standard silica gel chromatography due to their basicity.

  • Modify Chromatography: Try adding a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide (~0.5-1%), to the mobile phase during column chromatography. This can prevent peak tailing and improve separation.

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude material in a solvent like ethyl acetate or dichloromethane, wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract your product back into an organic solvent. This can significantly clean up the crude material.

  • Crystallization: If the product is a solid, crystallization is an excellent purification method that avoids chromatography altogether. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol) to find suitable conditions.

Key Parameter Optimization

A systematic approach to optimizing the reaction involves evaluating each component. Below is a guide to making rational choices for your system.

Catalyst System: Palladium Source and Ligand

The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system. The ligand's structure dictates the catalyst's reactivity, stability, and substrate scope.[10][11]

ComponentOptionsRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂These are common Pd(II) and Pd(0) precursors that form the active Pd(0) catalyst in situ. They are cost-effective but can lead to less reproducible results.
Palladacycle Precatalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G3)(Recommended) These are air- and moisture-stable Pd(II) precatalysts that reliably generate the active monoligated Pd(0) species. They offer higher reproducibility and activity, especially for challenging substrates like aryl chlorides.[3][12]
Ligand P(t-Bu)₃, PCy₃Simple, bulky trialkylphosphines. Can be effective but have a more limited scope than modern biarylphosphines.
Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos )(Recommended) These are the state-of-the-art ligands for Buchwald-Hartwig amination.[4] Their steric bulk and electron-donating properties facilitate both the oxidative addition of the aryl halide and the turnover-limiting reductive elimination step, making them ideal for coupling sterically hindered anilines and less reactive aryl chlorides.[5][11]
Base Selection

The base serves to deprotonate the aniline, forming the key palladium-amido intermediate prior to reductive elimination.[6]

BaseStrengthSolubility (in Toluene)Key Considerations
NaOtBu StrongLowThe most common and effective base for general aminations. Its low solubility can be beneficial but requires vigorous stirring.
KOtBu StrongModerateMore soluble than NaOtBu, which can sometimes lead to higher activity.
LHMDS / KHMDS StrongHighHighly soluble amide bases. Can be effective when alkoxides fail, but are more expensive and moisture-sensitive.
K₃PO₄ / Cs₂CO₃ WeakVery LowGenerally not strong enough for this type of coupling unless using a highly reactive aryl halide (iodide/bromide) and high temperatures. Can be useful if the substrate is sensitive to strong bases.
Solvent Choice

The solvent must dissolve the substrates and catalyst system while being compatible with the reaction conditions.

SolventBoiling PointProperties & Rationale
Toluene 111 °C(Recommended) A standard, non-polar solvent for Buchwald-Hartwig reactions. Its inability to solubilize inorganic salts like NaI can be advantageous.[8]
Dioxane 101 °CA more polar aprotic solvent that can improve the solubility of some reagents. However, it is considered a solvent of high impact and should be avoided if possible.[2]
t-Butanol 82 °CCan be used, sometimes in combination with other solvents. The choice can impact base strength and solubility.

Visualizations

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the fundamental steps of the C-N cross-coupling reaction, providing a mechanistic basis for optimization choices.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (L)Pd(II)(Ar)(X) pd0->oa_complex amido_complex Palladium Amido Complex (L)Pd(II)(Ar)(NHR') oa_complex->amido_complex base_h Base-H⁺ + X⁻ oa_complex->base_h amido_complex->pd0 Regenerates Catalyst product Ar-NHR' amido_complex->product Reductive Elimination reagents Ar-X reagents->pd0 Oxidative Addition amine R'NH₂ + Base amine->oa_complex Amine Coordination & Deprotonation

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common problems with the coupling reaction.

Troubleshooting Workflow start Start: Low or No Yield check_atmosphere 1. Check Inert Atmosphere & Reagent Purity start->check_atmosphere change_catalyst 2. Change Catalyst System check_atmosphere->change_catalyst If atmosphere is good screen_ligands Screen Bulky Ligands (XPhos, RuPhos) change_catalyst->screen_ligands use_precatalyst Use Precatalyst (e.g., G3-Palladacycle) change_catalyst->use_precatalyst check_base 3. Evaluate Base screen_ligands->check_base use_precatalyst->check_base increase_strength Increase Base Strength (NaOtBu, LHMDS) check_base->increase_strength check_solvent 4. Check Solvent increase_strength->check_solvent switch_solvent Switch to Toluene (if using Ar-I) check_solvent->switch_solvent success Success! switch_solvent->success

Caption: A logical workflow for troubleshooting failed reactions.

Detailed Experimental Protocol

This section provides a general, robust starting point for the coupling reaction. Conditions should be further optimized for specific substrates.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aryl Halide / Triflate (1.1 - 1.2 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Ligand (e.g., XPhos) (1.5 - 3 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.5 - 2.0 eq)

  • Anhydrous, Degassed Toluene (0.1 - 0.2 M concentration relative to the aniline)

ReagentMWAmount (for 1 mmol scale)EquivalentsMol%
Aniline Substrate239.73240 mg1.0-
Aryl Bromide (Example)--1.1-
XPhos Pd G3868.5817.4 mg-2.0
NaOtBu96.10144 mg1.5-
Toluene-5-10 mL--

Procedure:

  • Preparation (In a Glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound, the aryl halide, the palladium precatalyst, and the sodium tert-butoxide.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Setup: Seal the vial with a Teflon-lined cap. If not using a glovebox, the vial should be evacuated and backfilled with argon or nitrogen three times.

  • Heating & Stirring: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the disappearance of the starting aniline.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove inorganic salts and palladium black. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate with 1% triethylamine) is often effective. Combine the pure fractions and concentrate to yield the final product.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. Available from: [Link]

  • Barreiro, E. J., et al. (2011). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. ResearchGate. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. Available from: [Link]

  • Wellenhofer, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • WuXi AppTec. (2022). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available from: [Link]

  • Hartwig, J. F., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available from: [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available from: [Link]

  • Google Patents. (2005). Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • Maccioni, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. Available from: [Link]

  • Movassaghi, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available from: [Link]

  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica. Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • Buchwald, S. L., et al. (2019). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Semantic Scholar. Available from: [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2000). Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. ResearchGate. Available from: [Link]

  • Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available from: [Link]

  • Larhed, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available from: [Link]

  • Patsnap. (2010). Synthetic method of 3-chloro-2-methylaniline. Eureka. Available from: [Link]

  • MacMillan, D. W. C., et al. (2020). A photochemical dehydrogenative strategy for aniline synthesis. ResearchGate. Available from: [Link]

  • PrepChem.com. Preparation of 3-chloro-2-methylaniline. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • Buchwald, S. L. (2006). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. ResearchGate. Available from: [Link]

  • Taillefer, M., et al. (2012). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. PMC - NIH. Available from: [Link]

  • Zajdel, P., et al. (2009). Solid-Phase Synthesis of Novel Arylpiperazine-Functionalized Amino Acid Amides. Maj Institute of Pharmacology Polish Academy of Sciences. Available from: [Link]

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
  • Martin, C. L. (2010). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Piperazine synthesis. Available from: [Link]

  • Yoshida, J.-i., et al. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides. Organic Chemistry Portal. Available from: [Link]

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Technical Support Center: Managing Impurities in 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate impurities in your samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding impurities in this compound.

Q1: What are the most likely impurities in my sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. Common synthesis methods like the Buchwald-Hartwig amination can introduce specific impurities.[1] Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors such as 3,4-dichloroaniline or 1-bromo-2-chloro-3-nitrobenzene and N-methylpiperazine.

  • Isomeric Impurities: Positional isomers like 5-Chloro-2-(4-methylpiperazin-1-yl)aniline can form depending on the selectivity of the reaction.

  • Reaction By-products: Homocoupling of the aniline or other side reactions can generate unexpected molecules.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, DMF, ethanol, methanol) are common process-related impurities.[1][2]

  • Catalyst Residues: If a palladium-catalyzed cross-coupling method was used, residual palladium may be present.[1]

Q2: What is the best initial analytical technique to assess the purity of my sample?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent starting point for purity assessment.[2] It is a powerful tool for separating and quantifying non-volatile and thermally unstable compounds, which is characteristic of this aniline derivative.[2] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a common choice for initial screening.[1]

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for impurity analysis?

A3: Yes, GC-MS is a viable and powerful technique, particularly for identifying volatile impurities and residual solvents.[2][3][4] It offers excellent selectivity and sensitivity.[4] However, due to the relatively low volatility of this compound, derivatization might be necessary for optimal analysis, which can add complexity.[5][6]

Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy help in impurity profiling?

A4: NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities.[2][7][8][9] Unlike chromatographic techniques that rely on separation, NMR can provide detailed structural information on all proton-containing species in the sample.[7][10] Quantitative ¹H NMR (qNMR) can also be used to determine the purity of your main compound and quantify impurities without the need for reference standards for each impurity.[8][9]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.

HPLC Analysis Troubleshooting

Q1: I see unexpected peaks in my HPLC chromatogram. How do I identify them?

A1: Unexpected peaks can arise from several sources. A systematic approach is key to identification.

  • Step 1: System Blank Analysis: Inject your mobile phase and diluent to ensure the peaks are not coming from your system or solvents. Baseline noise or drift can sometimes be mistaken for peaks.[11][12]

  • Step 2: Spiking Experiment: If you have potential impurity standards, spike your sample with a small amount of a known impurity. An increase in the peak area of an existing peak confirms its identity.

  • Step 3: LC-MS Analysis: If the impurity is unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step. The mass-to-charge ratio (m/z) provided by the mass spectrometer is a critical piece of data for determining the molecular weight of the impurity, which aids in its identification.[2][5]

  • Step 4: High-Resolution Mass Spectrometry (HRMS): For even greater confidence, HRMS can provide a highly accurate mass measurement, allowing you to predict the elemental composition of the unknown impurity.

Workflow for Identifying Unknown HPLC Peaks

Caption: A logical workflow for the identification of unknown peaks in an HPLC chromatogram.

Q2: My peaks are broad or splitting in my HPLC analysis. What could be the cause?

A2: Peak broadening or splitting can compromise resolution and quantification. Here are common causes and solutions:

Potential Cause Explanation Troubleshooting Steps
Column Overload Injecting too much sample can saturate the stationary phase.[12]Reduce the injection volume or the sample concentration.
Column Contamination Buildup of strongly retained compounds can affect peak shape.Flush the column with a strong solvent. If the problem persists, replace the column.[12]
Inappropriate Mobile Phase pH For ionizable compounds like anilines, the mobile phase pH can significantly impact peak shape.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Buffer Precipitation If using a buffered mobile phase, high organic content can cause the buffer to precipitate.[11]Ensure your buffer is soluble in the entire gradient range. Filter the mobile phase.[12]
Purification Troubleshooting

Q1: I'm trying to purify my compound by recrystallization, but it's "oiling out." What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.

  • Explanation of Causality: The solubility of a compound needs to be low in the chosen solvent at room temperature but high at elevated temperatures.[13] If the boiling point of the solvent is higher than the melting point of your compound, it may melt before it dissolves, leading to oiling out upon cooling.

  • Solutions:

    • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[14]

    • Cool slowly: Rapid cooling promotes oil formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[13][14]

    • Change the solvent system: Your current solvent may not be ideal. Try a different solvent or a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[15]

Q2: My column chromatography separation is poor, and I'm getting mixed fractions. How can I improve it?

A2: Poor separation in column chromatography can be frustrating. Here’s how to troubleshoot:

  • Optimize the Mobile Phase: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that gives good separation (Rf values ideally between 0.2 and 0.5).

  • Sample Loading: Load the sample in a small volume of solvent to ensure a tight band at the start of the separation.

  • Column Packing: A poorly packed column will have channels, leading to band broadening. Ensure the stationary phase is packed uniformly.

  • Solid-Phase Extraction (SPE): For sample cleanup before chromatography, consider using SPE. A mixed-mode cation exchange cartridge can be effective for basic compounds like anilines, retaining the product while allowing neutral and acidic impurities to pass through.[1]

Purification Strategy Decision Tree

Purification_Strategy start Crude Sample of This compound initial_purity Assess Purity by HPLC start->initial_purity high_purity High Purity (>95%) initial_purity->high_purity >95% low_purity Low Purity (<95%) initial_purity->low_purity <95% recrystallization Recrystallization high_purity->recrystallization column_chrom Column Chromatography low_purity->column_chrom final_product Final Pure Product recrystallization->final_product column_chrom->recrystallization After significant purification column_chrom->final_product

Caption: A decision tree for selecting a purification strategy based on initial sample purity.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment

This protocol provides a starting point for analyzing the purity of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization of this compound Hydrochloride

Recrystallization of the hydrochloride salt is often an effective purification method.[1]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Salt Formation: While stirring, slowly add a solution of hydrochloric acid in ethanol or isopropanol until the pH is acidic (pH 2-3).

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • PubMed. (n.d.). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]

  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2019). Determination of Chloroaniline Compounds in Water by HS-GC-MS. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Federal Institute for Occupational Safety and Health - BAuA. (n.d.). Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Retrieved from [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Retrieved from [Link]

  • PubMed. (2022, December 21). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[4]arene Stationary Phase. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025, August 7). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. As a crucial intermediate in the manufacturing of the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, robust and reproducible synthesis of this molecule is of critical importance.[1][2]

This document moves beyond standard procedures to provide in-depth troubleshooting, explain the causality behind experimental choices, and offer field-proven insights to overcome common scale-up hurdles. The predominant and most industrially viable route involves a Palladium-catalyzed Buchwald-Hartwig amination, which will be the central focus of our analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the scale-up process.

Q1: What is the most common and scalable synthetic route for this compound?

A: The most widely adopted method for large-scale synthesis is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction typically involves the reaction of a 1,2,3-trisubstituted benzene ring, such as 2,6-dichloroaniline or 1,2-dichloro-3-nitrobenzene, with N-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is favored for its high functional group tolerance and generally good yields.[3]

Q2: My Buchwald-Hartwig reaction has stalled with significant starting material remaining. What are the primary factors to investigate?

A: Reaction stalling is a frequent scale-up issue. The first points of investigation should be:

  • Inert Atmosphere Integrity: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reactor is properly purged and maintained under a positive pressure of nitrogen or argon.[4]

  • Reagent and Solvent Purity: Water and other protic impurities can deactivate the catalyst and interfere with the base. Use anhydrous solvents and ensure all reagents are dry.[4]

  • Catalyst Activity: If using a Pd(II) precatalyst, ensure conditions are sufficient for its reduction to the active Pd(0) state. If the catalyst has been stored improperly or is from an old batch, its activity may be compromised.

  • Base Quality and Strength: The choice and quality of the base are critical. Ensure the base (e.g., NaOtBu, Cs₂CO₃) has not degraded and is sufficiently strong to deprotonate the amine.[3]

Q3: I am experiencing significant slurry formation and poor mixing in the reactor. What is the cause and how can it be mitigated?

A: This is a classic scale-up challenge associated with the use of strong, insoluble inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][5] These bases create a heterogeneous reaction mixture that can be difficult to stir effectively, leading to poor mass and heat transfer, localized "hot spots," and inconsistent results.

  • Mitigation: Consider switching to a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), which can create a homogeneous reaction environment.[5][6] However, this often requires re-optimization of the catalyst and ligand system. Alternatively, engineering solutions such as reactors with high-torque overhead stirrers and appropriately designed baffles can help manage the slurry.

Q4: How can I efficiently remove residual palladium to meet regulatory limits (e.g., <10 ppm) for pharmaceutical intermediates?

A: Reducing palladium levels is a critical downstream processing step. Common strategies include:

  • Activated Carbon Treatment: A cost-effective method, but it can sometimes lead to product loss through adsorption.

  • Specialized Scavengers: Thiol-functionalized silica gels or resins can be highly effective at selectively binding and removing palladium.

  • Crystallization: A well-designed crystallization or salt formation step can be very effective at purging palladium and other impurities from the final product.[7][8]

Q5: What are the most common impurities I should monitor for in the final product?

A: A thorough impurity profile is essential. Key impurities to monitor include:

  • Unreacted Starting Materials: e.g., 2,6-dichloroaniline.

  • Hydrodehalogenation Byproduct: Where one of the chloro-substituents is replaced by hydrogen.

  • Biaryl Formation: A common side reaction in Buchwald-Hartwig couplings where the aryl halide couples with itself.[7]

  • Double Amination Product: If the starting material has two reactive sites, a bis-piperazinyl species could form.

  • Isomers: If the starting material is not regiochemically pure.

Section 2: Detailed Troubleshooting Guides

Guide 1: Buchwald-Hartwig Reaction Optimization and Control

The success of the scale-up hinges on the robustness of the C-N coupling step. Below is a guide to troubleshooting this critical transformation.

The diagram below illustrates the key steps in the catalytic cycle. Each step presents potential challenges during scale-up.

Buchwald-Hartwig Amination: Catalytic Cycle & Failure Points Pd_L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Aryl Halide) Pd_L2->OxAdd Ar-X Deactivation Catalyst Deactivation (O₂, H₂O, Impurities) Pd_L2->Deactivation ComplexA Ar-Pd(II)-X(L)₂ OxAdd->ComplexA AmineCoord Amine Coordination & Deprotonation (Base) ComplexA->AmineCoord R₂NH, Base SideReaction Side Reactions (β-hydride elimination, Biaryl formation) ComplexA->SideReaction ComplexB Ar-Pd(II)-NR₂(L)₂ AmineCoord->ComplexB RedElim Reductive Elimination ComplexB->RedElim ComplexB->SideReaction RedElim->Pd_L2 Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: Key failure points in the Buchwald-Hartwig cycle.

SymptomPotential CauseRecommended Action & Explanation
Reaction fails to initiate or proceeds very slowly. 1. Catalyst Poisoning/Deactivation: The active Pd(0) species has been oxidized by residual air or moisture.[4]Action: Improve inerting procedures. Use freshly degassed solvents. Consider using a more robust precatalyst (e.g., G3 or G4 Buchwald precatalysts) which are more resistant to premature decomposition.
2. Ineffective Base: The base is not strong enough or has poor solubility, leading to insufficient deprotonation of the amine.[3]Action: Switch to a stronger base (e.g., NaOtBu or LHMDS). If using a carbonate or phosphate base, ensure it is finely powdered to maximize surface area. For homogeneity, explore soluble organic bases like DBU.[5][6]
Reaction mixture turns black, and palladium metal precipitates. Catalyst Decomposition: The phosphine ligand may be dissociating from the palladium center at elevated temperatures, leading to aggregation and precipitation of inactive Pd black.Action: Re-evaluate the reaction temperature; it may be too high for the chosen ligand's stability. Select a more sterically bulky and electron-rich ligand (e.g., BrettPhos) that forms a more stable complex with palladium.
Significant formation of hydrodehalogenation or biaryl impurities. Sub-optimal Ligand-to-Metal Ratio: Incorrect stoichiometry can favor side reactions over the desired C-N bond formation.Action: Optimize the ligand-to-palladium ratio. Typically, a ratio between 1.1:1 and 2:1 is effective. A slight excess of ligand can suppress side reactions like biaryl formation.[7]
Guide 2: Work-up and Product Isolation

A successful reaction is only half the battle. Isolating the product in a pure, crystalline form at scale requires a well-developed procedure.

  • Causality (Oiling Out): This occurs when the product's solubility in the chosen solvent system is too high at the crystallization temperature, or when impurities are depressing the melting point and interfering with lattice formation. The product separates as a liquid phase (oil) instead of a solid.

  • Causality (Emulsion): The basic nature of the piperazine moiety can lead to the formation of salts at the aqueous-organic interface, which act as surfactants and stabilize emulsions, making phase separation difficult and time-consuming.

  • Post-Reaction Quench: After reaction completion (verified by HPLC), cool the mixture to room temperature. Cautiously quench the reaction by adding it to a separate vessel containing water or a dilute brine solution. Rationale: This deactivates any remaining reactive species and begins the process of dissolving inorganic salts.

  • Phase Separation: Transfer the biphasic mixture to a suitably sized reactor or extractor. If emulsions form, adding a small amount of a different organic solvent (e.g., MTBE or heptane) or increasing the ionic strength of the aqueous phase (adding more NaCl) can help break the emulsion.

  • Solvent Swap: After separating the organic layer, distill off the high-boiling reaction solvent (e.g., toluene, dioxane) and replace it with a more suitable crystallization solvent, such as isopropanol (IPA) or ethanol.[8] Rationale: This removes process impurities and moves to a solvent system where the product has ideal solubility characteristics for crystallization (highly soluble when hot, poorly soluble when cold).

  • Salt Formation & Crystallization:

    • Heat the IPA/Ethanol solution of the crude base to 50-60 °C.

    • Slowly add a solution of concentrated HCl in IPA. The hydrochloride salt of the product will begin to precipitate. Rationale: The HCl salt is often more crystalline and less soluble than the free base, leading to higher recovery and purity.[8]

    • Once addition is complete, hold at temperature for a short period to allow for crystal growth, then slowly cool the slurry to 0-5 °C.

    • Age the slurry for several hours to maximize yield.

  • Isolation: Filter the solid product, wash with cold crystallization solvent, and dry under vacuum.

Section 3: Overall Synthesis and Purification Workflow

The following diagram outlines a typical workflow for the synthesis and purification of this compound at scale.

Start Starting Materials: - 2,6-Dichloroaniline - N-Methylpiperazine - Pd Catalyst / Ligand - Base (e.g., Cs₂CO₃) - Anhydrous Solvent (e.g., Toluene) Reaction Buchwald-Hartwig Amination (Inert Atmosphere, 80-110°C) Start->Reaction IPC1 In-Process Control (IPC) (HPLC for completion) Reaction->IPC1 Workup Aqueous Work-up & Quench IPC1->Workup Reaction Complete SolventSwap Solvent Swap to Ethanol/IPA Workup->SolventSwap Salt HCl Salt Formation SolventSwap->Salt Crystallization Crystallization (Controlled Cooling) Salt->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final Final Product: This compound HCl (Purity >99%) Drying->Final IPC2 Final Quality Control (HPLC, NMR, Residual Pd) Final->IPC2

Caption: A scalable workflow for synthesis and purification.

References

  • Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Gagnon, A., & Côté, A. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available at: [Link]

  • Buchwald, S. L., & Martin, R. (2011). The Buchwald-Hartwig Amination of Aryl Halides. Chemical Reviews. While a direct link to a single review is not available from the search, this topic is extensively covered in chemical literature and reviews by the original authors. A relevant open-access article discussing homogeneous conditions is cited in[5].

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Singh, R., & Singh, V. (2016). Alectinib Synthesis through Formal α-Arylation of Enone. Organic Letters. Available at: [Link]

  • Google Patents. Synthesis method of alectinib. WO2022051983A1.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. As a Senior Application Scientist, this guide synthesizes chemical principles with practical, field-proven strategies to not only solve solubility issues but also to provide a deeper understanding of the underlying physicochemical drivers.

Part 1: Core Principles & Initial Assessment

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The limited aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule possesses a significant hydrophobic character due to the chloro-substituted aniline ring. While the 4-methylpiperazine moiety introduces polar nitrogen atoms capable of hydrogen bonding, the overall molecule remains lipophilic. To quantitatively understand this, we must consider its estimated physicochemical properties.

Estimated Physicochemical Properties:

ParameterEstimated ValueRationale for Poor Aqueous Solubility
pKa₁ (Aniline) ~3-4The aniline nitrogen is a weak base. At neutral pH (pH 7), it is predominantly in its neutral, less soluble form.
pKa₂ (Piperazine) ~8-9The tertiary amine on the piperazine ring is more basic. At neutral pH, it is only partially protonated. Full protonation, which enhances solubility, requires a more acidic pH.
logP > 2.5A positive and relatively high logP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, signifying hydrophobicity.

The key to improving the aqueous solubility of this compound lies in its basic nature. By lowering the pH of the solvent, we can protonate the nitrogen atoms, converting the molecule into a more soluble salt form.[3]

Part 2: Systematic Troubleshooting Workflow

The following workflow provides a logical progression from simple to more complex methods for solubilizing this compound.

Caption: A stepwise decision tree for troubleshooting the solubility of this compound.

Part 3: Detailed Protocols and FAQs

pH Adjustment

Q2: What is the first and most critical step to try?

A2: The first step should always be pH adjustment. Given that this compound has two basic centers, protonating these nitrogens by lowering the pH will drastically increase its aqueous solubility.

Step-by-Step Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers: Use a range of acidic buffers (e.g., 50 mM citrate buffer at pH 3, 4, and 5, and 50 mM acetate buffer at pH 4.5 and 5.5). Also include your target neutral buffer (e.g., PBS at pH 7.4) and a slightly basic buffer (e.g., 50 mM Tris at pH 8) for comparison.

  • Add excess compound: To a small, known volume of each buffer (e.g., 1 mL), add an excess amount of this compound (enough that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature (e.g., room temperature) for a set period (e.g., 2-4 hours, or until equilibrium is reached).

  • Separate solid from supernatant: Centrifuge the samples to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the results: Create a pH-solubility profile to identify the optimal pH range for your desired concentration.

Causality: Aromatic amines are weaker bases than aliphatic amines.[4] By decreasing the pH well below the pKa of the piperazine nitrogen (~8-9) and approaching the pKa of the aniline nitrogen (~3-4), you ensure both sites are protonated, forming a highly water-soluble salt.[5]

Use of Co-solvents

Q3: pH adjustment helped, but I still can't reach my target concentration. What's next?

A3: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent is the next logical step.[2][6] Co-solvents reduce the polarity of the aqueous medium, making it a more favorable environment for your hydrophobic compound.[7][8]

Recommended Co-solvents and Starting Concentrations:

Co-solventTypical Starting % (v/v) in Aqueous BufferKey Considerations
DMSO 1-10%Excellent solubilizing power, but can be toxic to cells at higher concentrations. Always run a vehicle control in biological assays.
Ethanol 5-20%Generally well-tolerated in many biological systems.
PEG 400 10-30%A good option for in vivo studies due to its low toxicity profile.

Step-by-Step Protocol: Co-solvent Formulation

  • Prepare a high-concentration stock solution: Dissolve your compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO). Gentle warming or sonication may be required.

  • Perform a serial dilution: Prepare intermediate dilutions of your stock solution in the co-solvent.

  • Final dilution into aqueous buffer: Add a small volume of the co-solvent stock to your pre-warmed, vortexing acidic aqueous buffer. This rapid mixing helps to prevent precipitation.

  • Observe for precipitation: Let the final solution stand for some time to ensure it is stable.

Advanced Solubilization Techniques

Q4: My experiment is sensitive to organic solvents. Are there other options?

A4: Yes, if co-solvents are not a viable option, you can use solubilizing excipients such as cyclodextrins or surfactants.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's non-polar cavity, forming a water-soluble inclusion complex.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Surfactants: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water. The hydrophobic core of these micelles can entrap your compound, while the hydrophilic exterior allows the entire micelle to remain dissolved in the aqueous phase.[11] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are frequently used in pharmaceutical formulations.

Caption: Key mechanisms for enhancing the solubility of this compound.

Q5: My compound dissolves but then crashes out of solution. How can I prevent this?

A5: This indicates the formation of a supersaturated and unstable solution. To prevent precipitation:

  • Ensure you are below the equilibrium solubility: You may be kinetically trapping a higher concentration than is thermodynamically stable. Re-evaluate your pH and co-solvent concentrations.

  • Order of addition matters: Always add the concentrated stock solution (in co-solvent) to the aqueous buffer, not the other way around. This ensures a rapid dispersion and minimizes localized high concentrations that can trigger precipitation.

  • Temperature: Preparing your solutions at a slightly elevated temperature can help, but ensure your compound is stable to heat. Conversely, be aware that cooling a saturated solution (e.g., by placing it on ice) can cause the compound to precipitate.

  • Filtration: After dissolution, filter your solution through a 0.22 µm syringe filter. This will remove any microscopic, undissolved particles that can act as nucleation sites for precipitation.

By systematically applying these principles and protocols, you will be well-equipped to overcome the solubility challenges presented by this compound and generate reliable, reproducible experimental results.

References

  • The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. International Journal of Pharmaceutics, 329(1-2), 1-11.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • American Pharmaceutical Review. Surfactant Excipients. Retrieved from [Link]

  • ResearchGate. pKa values of common substituted piperazines. Retrieved from [Link]

  • Wikipedia. Cosolvent. Retrieved from [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • LookChem. Cas 87-60-5,3-Chloro-2-methylaniline. Retrieved from [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Retrieved from [Link]

  • PubChem. 3-Chloro-4-methylaniline. Retrieved from [Link]

  • ResearchGate. Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Retrieved from [Link]

  • ResearchGate. 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved from [Link]

  • Quora. What is the best way to make aniline dissolve in water?. Retrieved from [Link]

  • ResearchGate. Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Chapter 22 Notes - Amines. Retrieved from [Link]

  • PubChemLite. 3-chloro-2-(4-ethylpiperazin-1-yl)aniline. Retrieved from [Link]

  • MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • Solubility of Things. 3-Chloro-2-methylaniline. Retrieved from [Link]

  • ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • PubChem. 3-Chloro-2-methylanisole. Retrieved from [Link]

  • Cheméo. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Retrieved from [Link]

  • YouTube. Amines - Lab Demonstration / solubility / basic character class 12 CBSE. (2023, April 25). Retrieved from [Link]

  • Scribd. Amine Solubility and Basicity Guide. Retrieved from [Link]

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preventing degradation of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Chloro-2-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As a substituted aniline and piperazine derivative, this molecule requires specific storage conditions to prevent degradation, which can compromise experimental results and product quality.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices rooted in established chemical principles to help you maintain the purity and efficacy of your samples.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of this compound.

Q1: My previously colorless/light-yellow solid of this compound has turned brown/dark. What happened?

A1: The discoloration of anilines is a classic sign of oxidation.[1] The aromatic amine group in your compound is susceptible to oxidation when exposed to air (oxygen) and/or light.[1][2] This process often leads to the formation of highly colored polymeric or quinone-like impurities. Even trace amounts of these impurities can cause a significant change in the visual appearance of the material.

Q2: I've stored the compound in the freezer, but I'm still seeing some degradation over time. Why?

A2: While low temperatures slow down most chemical reactions, they do not stop them entirely. If the container is not properly sealed, or if it was packaged with air in the headspace, oxidation can still occur. Furthermore, repeated freeze-thaw cycles can introduce moisture condensation if the container is not allowed to warm to room temperature before opening, which can also affect stability.[3]

Q3: Is this compound sensitive to moisture?

A3: Yes, both aniline and piperazine moieties can be sensitive to moisture.[3][4] While not as reactive as some functional groups, the presence of water can potentially facilitate certain degradation pathways or affect the physical form of the solid. It is always best practice to store it in a dry environment.[3]

Q4: What are the primary factors that cause the degradation of this compound?

A4: The main environmental factors to control are:

  • Atmosphere: Exposure to oxygen is a primary driver of degradation.[1]

  • Light: UV and even ambient light can provide the energy to initiate oxidative and other degradation reactions.[2]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze degradation.[4][5]

II. Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a structured approach to identifying and resolving specific degradation problems.

Issue 1: Rapid Discoloration (Yellow to Brown/Black)
  • Question: My solid sample of this compound darkened significantly within days or weeks of opening. How can I prevent this?

  • Root Cause Analysis: This is almost certainly due to significant exposure to oxygen and/or light. The aniline moiety is highly prone to air oxidation, which is often photochemically accelerated.

  • Solution Workflow:

    • Inert Atmosphere Storage: Upon receiving a new batch, immediately transfer it to a vial or ampule that can be purged with an inert gas like argon or nitrogen. After purging, seal the container tightly. For frequent use, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material.

    • Light Protection: Store the container in a light-blocking amber vial. For additional protection, place the vial inside a light-proof secondary container or wrap it in aluminum foil.[4]

    • Temperature Control: Store at the recommended temperature, typically 2-8°C or -20°C for long-term storage, to slow the rate of any potential degradation.

Issue 2: Purity Decrease Detected by Analytical Methods (e.g., HPLC, LC-MS)
  • Question: My HPLC analysis shows a decrease in the main peak area for this compound and the appearance of new, unidentified peaks. What are these impurities and how do I stop their formation?

  • Root Cause Analysis: The new peaks represent degradation products. Given the structure, likely degradation pathways include oxidation of the aniline, N-dealkylation of the piperazine, or reactions involving the chloro-substituent under specific conditions. Oxidative dimerization or polymerization is a common pathway for anilines.[1]

  • Troubleshooting & Prevention Protocol:

    • Characterize Impurities (if possible): If you have access to LC-MS, analyze the molecular weights of the new peaks. An increase of 14-16 amu could suggest oxidation (addition of oxygen). A doubling of the parent mass might indicate dimerization.

    • Implement Optimal Storage Protocol (See Section III): Immediately transfer a fresh, high-purity sample to storage under an inert atmosphere, protected from light, and at a low temperature.

    • Conduct a Mini-Stability Study: Place small aliquots of the compound under different conditions (e.g., ambient/air, ambient/N₂, refrigerated/air, refrigerated/N₂) and monitor the purity by HPLC at set time points (e.g., 1 week, 1 month, 3 months). This will empirically confirm the optimal storage conditions for your lab.

Issue 3: Inconsistent Results in Biological or Chemical Assays
  • Question: My experiments using this compound are giving variable results. Could this be related to storage?

  • Root Cause Analysis: Yes, this is a strong possibility. If the compound is degrading, you are introducing unknown impurities into your experiment. These degradants may have their own biological or chemical activity, or they may inhibit the activity of the parent compound. This leads to poor reproducibility.

  • Solution:

    • Purity Check: Before any critical experiment, always run a purity check on your sample using a suitable analytical method like HPLC or NMR.

    • Use Fresh Aliquots: For a series of experiments, use a freshly opened aliquot of the compound that has been stored under optimal conditions. Avoid using a "stock" bottle that has been opened multiple times over a long period.

    • Qualify New Batches: When you receive a new batch of the compound, run a baseline purity analysis and compare its performance in your assay to the previous batch to ensure consistency.

Troubleshooting Decision Workflow

Troubleshooting_Degradation start Degradation Suspected issue Identify Issue start->issue discoloration Visual Discoloration (e.g., browning) issue->discoloration Visual purity_loss Purity Decrease (Confirmed by HPLC/LC-MS) issue->purity_loss Analytical inconsistent_results Inconsistent Assay Results issue->inconsistent_results Experimental cause_oxidation Cause: Air/Light Exposure discoloration->cause_oxidation cause_storage Cause: Improper Storage (Temp, Atmosphere) purity_loss->cause_storage cause_purity Cause: Degradant Interference inconsistent_results->cause_purity solution_inert Solution: - Store under Inert Gas (N₂/Ar) - Use Amber Vials/Foil Wrap cause_oxidation->solution_inert solution_aliquot Solution: - Aliquot into single-use vials - Store at -20°C cause_storage->solution_aliquot solution_qc Solution: - Run Purity Check Before Use - Use Fresh Aliquots for Experiments cause_purity->solution_qc solution_inert->solution_aliquot solution_aliquot->solution_qc

Caption: Troubleshooting workflow for degradation of this compound.

III. Best Practices for Storage and Handling

To proactively prevent degradation, adhere to the following protocols.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Reduces the kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the electron-rich aniline ring.[1]
Light Protect from Light Prevents photochemical reactions. Store in amber vials or wrap in foil.[2][4]
Container Tightly Sealed Glass Vial Prevents exposure to air and moisture.[1][6] Use PTFE-lined caps for a secure seal.
Moisture Store in a Dry Environment Avoids potential hydrolysis or moisture-facilitated degradation.[3] Use of a desiccator is recommended.
Step-by-Step Protocol for Aliquoting and Storing a New Sample
  • Preparation: Work in a clean, dry area, preferably in a glove box or a fume hood that can be purged with an inert gas. Have appropriately sized amber glass vials with PTFE-lined screw caps ready.

  • Equilibration: Before opening the main container for the first time, allow it to warm to ambient temperature for at least 30-60 minutes to prevent moisture condensation on the cold solid.

  • Inert Gas Purge: Gently flush the new vials and the headspace of the main container with a stream of dry argon or nitrogen.

  • Dispensing: Quickly weigh and dispense the desired amounts of this compound into the smaller vials. Minimize the time the compound is exposed to the atmosphere.

  • Sealing: After dispensing into an aliquot vial, flush the headspace with inert gas again before tightly sealing the cap.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and date of aliquoting.

  • Storage: Place the sealed vials in a secondary container and store them at the appropriate temperature (-20°C), protected from light.

IV. Analytical Monitoring of Stability

Regularly assessing the purity of your compound is the best way to ensure its integrity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique.[7]

    • Method: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm) is typically sufficient.

    • Analysis: The appearance of new peaks or a decrease in the area of the main peak over time is indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can also be used, particularly for identifying volatile degradation products.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quantitative assessment of purity against a known standard and can help in identifying the structure of major degradation products.

By implementing these storage, handling, and monitoring strategies, you can significantly extend the shelf-life of your this compound and ensure the validity and reproducibility of your experimental data.

References
  • Malaysian Journal of Analytical Sciences. Determination of Aniline Degraded from Sudan I in Cloths. [Link]

  • MDPI. Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6115, Aniline. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. [Link]

  • American-Eurasian Network for Scientific Information. Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. [Link]

  • United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • United States Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • Washington State University. Standard Operating Procedure: Aniline. [Link]

  • Loba Chemie. Aniline Hydrochloride for Synthesis MSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

  • MDPI. Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. [Link]

  • ResearchGate. Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter.... [Link]

  • National Center for Biotechnology Information. Mechanisms and pathways of aniline elimination from aquatic environments. [Link]

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Technical Support Center: Optimization of Palladium-Catalyzed Amination for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination of aniline derivatives, a cornerstone of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Buchwald-Hartwig amination, providing troubleshooting solutions and in-depth explanations to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with an aniline derivative is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating the core components of your reaction.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were properly degassed.

  • Catalyst and Ligand Integrity: The choice and quality of your palladium source and phosphine ligand are paramount.

    • Palladium Source: Pre-catalysts, which readily form the active LPd(0) species upon exposure to a base, are often more reliable than sources like Pd(OAc)₂ which require in situ reduction.[3] If using Pd(II) sources, ensure your conditions promote reduction to Pd(0).[4]

    • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.[5][6] For aniline derivatives, ligands like RuPhos and BrettPhos have shown broad utility.[7][8] The ligand may have degraded through oxidation; use fresh or properly stored ligand.

  • Base Selection: The base plays a critical role in deprotonating the aniline to form the active nucleophile.

    • Strength: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][5] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher temperatures or longer reaction times.[1]

  • Solvent Choice: Anhydrous, aprotic solvents are standard. Toluene and dioxane are the most common and effective choices for many aniline amination reactions.[9] The solvent can influence catalyst stability and solubility of reaction components.[10][11][12][13]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a competing pathway that can be mitigated by carefully tuning your reaction conditions. This side reaction often arises from the formation of a palladium-hydride species.[1][6]

  • Ligand Choice: Employing sterically hindered, electron-rich phosphine ligands can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[1]

  • Base Selection: The choice of base can have a significant impact. In some cases, switching from a strong alkoxide base like NaOtBu to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ can reduce the extent of this side reaction.[1]

  • Protecting the Amine: The free amino group of the aniline substrate can sometimes facilitate the formation of the palladium-hydride species. While not always desirable due to extra synthetic steps, protecting the amine with a group like a tert-butyloxycarbonyl (Boc) group can suppress this side reaction.[1]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.[1]

Q3: Can I use aryl chlorides for the amination of anilines? My reaction is not proceeding with my aryl chloride substrate.

A3: While aryl iodides, bromides, and triflates are more reactive, aryl chlorides can be successfully employed. However, they are more challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult. Success with aryl chlorides typically requires more specialized and reactive catalytic systems. Key considerations include:

  • Specialized Ligands: The use of highly active, sterically hindered phosphine ligands is often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center.

  • Elevated Temperatures: Higher reaction temperatures are frequently required to overcome the activation barrier for C-Cl bond cleavage.

  • Careful Optimization: A more thorough screening of ligands, bases, and solvents is often necessary to find the optimal conditions for a given aryl chloride substrate.

Troubleshooting Guides

Problem 1: Reaction stalls or yield is poor with electron-poor anilines.

Underlying Issue: Electron-poor anilines are less nucleophilic, which can slow down the reaction.

Troubleshooting Workflow:

start Low Yield with Electron-Poor Aniline base Increase Base Strength/Equivalents (e.g., NaOtBu, LHMDS) start->base Is the base strong enough? ligand Switch to a More Electron-Rich Ligand (e.g., RuPhos, BrettPhos) base->ligand If no improvement temp Increase Reaction Temperature ligand->temp If still low yield concentration Increase Reaction Concentration temp->concentration Final adjustment outcome Improved Yield concentration->outcome

Troubleshooting Steps for Low Yield with Electron-Poor Anilines

  • Increase Base Strength: Switch to a stronger base like NaOtBu or LHMDS to ensure complete deprotonation of the less acidic aniline.[3][5]

  • Optimize Ligand: Utilize highly electron-donating and sterically bulky ligands. These ligands stabilize the palladium center and promote the crucial reductive elimination step.

  • Elevate Temperature: Increasing the reaction temperature (typically between 80-110 °C) can provide the necessary energy to overcome the activation barrier.[3]

  • Adjust Concentration: A moderate increase in concentration can sometimes improve reaction rates.

Problem 2: Diarylation or triarylation of the aniline occurs, leading to complex product mixtures.

Underlying Issue: The arylated aniline product can sometimes be more reactive than the starting aniline, leading to multiple arylations, especially when coupling with ammonia or primary anilines.[14]

Troubleshooting Workflow:

start Over-Arylation Observed ligand Use a Bulkier Ligand (e.g., Josiphos-type) start->ligand Steric hindrance is key equivalents Adjust Stoichiometry (Increase excess of aniline) ligand->equivalents If still problematic temp Lower Reaction Temperature equivalents->temp Fine-tuning outcome Selective Monoarylation temp->outcome

Troubleshooting Steps for Over-Arylation

  • Employ Bulky Ligands: The use of sterically encumbering phosphine ligands can physically block the approach of the larger, already arylated aniline to the palladium center, thus favoring the reaction with the smaller, primary aniline.[15]

  • Control Stoichiometry: Using a slight excess of the aniline nucleophile relative to the aryl halide can favor the monoarylation product.

  • Lower Temperature: Running the reaction at the lowest effective temperature can sometimes improve selectivity.

Experimental Protocols & Data

General Protocol for a Small-Scale Test Reaction

This protocol is intended for initial screening and optimization.

Materials:

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Phosphine ligand (if not using a pre-catalyst, e.g., RuPhos, 2-4 mol%)

  • Aryl halide (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Oven-dried reaction vial with a stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Preparation: In an inert atmosphere glovebox (or using Schlenk line techniques), add the palladium pre-catalyst, aryl halide, aniline derivative, and base to the reaction vial.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Inerting: Seal the vial and, if not in a glovebox, purge with an inert gas for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Comparative Data for Reaction Parameter Selection
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or palladacycle pre-catalysts.[3]Pre-catalysts offer faster activation and more consistent results.[3]
Ligand Type Bulky, electron-rich biaryl monophosphines (e.g., RuPhos, XPhos).[3][7][9]Promotes oxidative addition and reductive elimination, suppressing side reactions.[6]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄.[3]Strong bases are generally more effective, but weaker bases are needed for sensitive substrates.[3]
Solvent Toluene, Dioxane, THF.[7][9]Aprotic solvents with good solubility for the catalyst and reagents.
Temperature 80-110 °C.[3]Sufficient energy to overcome activation barriers, especially for less reactive halides.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for rational troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination is as follows:

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Amine Coordination & Deprotonation (R'NH₂, Base) Ar-Pd(II)-NHR'(L)->Pd(0)L Reductive Elimination (Ar-NHR')

The Buchwald-Hartwig Catalytic Cycle

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[5][6]

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center. A base then removes a proton from the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is released from the palladium, regenerating the active Pd(0) catalyst for the next cycle.[5][6]

By understanding which step is likely being inhibited, researchers can make more informed decisions about how to adjust reaction parameters for optimal results.

References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed amination strategies for aniline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Omega. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2018, July 19). Organic Letters. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2021, July 17). eScholarship. Retrieved from [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391. Retrieved from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics. Retrieved from [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. (2022, April 14). Chemistry – A European Journal. Retrieved from [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. (n.d.). ResearchGate. Retrieved from [Link]

  • The palladium-catalyzed synthesis of organic amines. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. (n.d.). Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). Green Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022, November 11). ACS Catalysis. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022, November 11). ACS Catalysis. Retrieved from [Link]

  • ChemInform Abstract: Effects of Solvent and Base on the Palladium-Catalyzed Amination: PdCl2(Ph3P)2/Ph3P-Catalyzed Selective Arylation of Primary Anilines with Aryl Bromides. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. (2024, May 15). Organic Letters. Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Organic Letters. Retrieved from [Link]

  • Identifying palladium culprits in amine catalysis. (2021, December 2). Nature. Retrieved from [Link]

  • Effect of catalyst input on amination of benzene. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (2014, September 5). Organic Letters. Retrieved from [Link]

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common pitfalls in the characterization of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of Arylpiperazine Compounds

A Note from the Senior Application Scientist: The following guide addresses common pitfalls in the characterization of substituted chloro-anilines containing a methylpiperazine moiety. Due to a scarcity of specific public data on 3-Chloro-2-(4-methylpiperazin-1-yl)aniline , this document will use the closely related and well-documented isomer, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline , as a primary exemplar. The analytical principles, potential impurities, and troubleshooting strategies discussed are highly transferable due to the identical functional groups and are designed to provide robust guidance for researchers working with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My sample of 3-chloro-2/4-(4-methylpiperazin-1-yl)aniline is darkening upon storage. Is this expected and how can I prevent it?

A1: Yes, color change is a common issue with aniline derivatives. These compounds are susceptible to oxidation, especially when exposed to air and light, forming highly colored polymeric impurities. The aniline nitrogen can be easily oxidized, initiating a cascade of reactions.

  • Causality: The primary amino group (-NH2) on the benzene ring is an electron-donating group, which activates the ring and makes it susceptible to oxidation.

  • Prevention:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Use amber vials or store containers in the dark to prevent photo-oxidation.

    • Low Temperature: Store the material at reduced temperatures (e.g., 2-8 °C) to decrease the rate of degradation. For long-term storage, -20 °C is recommended.

    • Form: If possible, storing the compound as a hydrochloride salt can enhance its stability by protonating the basic nitrogen atoms, making them less prone to oxidation[1].

Q2: What are the most critical structural features to confirm during characterization, and which techniques are best suited for them?

A2: For this molecule, you must confirm the integrity of three key regions: the substituted aniline ring, the piperazine ring, and the connectivity between them.

Structural FeaturePrimary TechniqueSecondary TechniqueKey Confirmation Points
Aniline Substitution Pattern 1H & 13C NMR2D NMR (COSY, HSQC)Confirming the ortho, meta, and para relationships of the protons on the aromatic ring. The splitting patterns (e.g., doublets, doublet of doublets) are crucial.
Piperazine Ring Integrity 1H NMRMass SpectrometryObserving the characteristic signals for the two sets of methylene protons (-CH2-) on the piperazine ring and the N-methyl group signal.
Chlorine Presence & Location Mass Spectrometry13C NMRA distinctive M/M+2 isotopic pattern with a ~3:1 ratio in the mass spectrum confirms a single chlorine atom[2]. The 13C chemical shift of the carbon attached to the chlorine will be significantly affected.
Overall Connectivity 2D NMR (HMBC)N/ALong-range correlations between protons on the piperazine ring and carbons on the aniline ring will definitively confirm the C-N bond.

Q3: What are the likely process-related impurities I should be looking for?

A3: Impurities often arise from starting materials or side reactions during synthesis. Common synthetic routes like the Buchwald-Hartwig amination are effective but can introduce specific impurities[1].

  • Unreacted Starting Materials: Look for residual 1,2-dichloro-3-nitrobenzene (or a related di-halogenated precursor) and N-methylpiperazine.

  • Dehalogenated Byproduct: Loss of the chlorine atom can lead to the formation of 2-(4-methylpiperazin-1-yl)aniline.

  • Positional Isomers: If the synthesis starts from a precursor with poor regioselectivity, other isomers (e.g., 4-Chloro-2-(4-methylpiperazin-1-yl)aniline) could be present.

  • Catalyst Residues: Residual palladium from cross-coupling reactions can be present and may require specific analytical methods (like ICP-MS) for quantification if the material is for pharmaceutical use[1].

Troubleshooting Guide by Analytical Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: My aromatic signals in the 1H NMR spectrum are broad and poorly resolved.

  • Possible Cause 1: Paramagnetic Impurities. Trace amounts of metal catalysts (e.g., Palladium) from the synthesis can cause significant line broadening.

  • Solution 1: Purify the sample further. A quick and effective method is to dissolve the sample in a suitable organic solvent and filter it through a small plug of silica gel or activated carbon to bind the metal impurities.

  • Possible Cause 2: Compound Aggregation. At higher concentrations, molecules can stack or aggregate, leading to broader signals.

  • Solution 2: Run the NMR analysis at a lower concentration. If solubility permits, acquiring the spectrum at a slightly elevated temperature can also disrupt aggregation and sharpen signals.

  • Possible Cause 3: pH Effects. The piperazine and aniline nitrogens are basic. The protonation state can be in intermediate exchange, leading to broadening.

  • Solution 3: Add a drop of D2O to the NMR tube to exchange any labile N-H protons, which can sometimes simplify the spectrum. Alternatively, adding a trace amount of an acid (like DCl) or base (like NaOD) can shift the equilibrium to a single protonation state, resulting in sharper signals.

Mass Spectrometry (MS)

Problem: I am struggling to find the molecular ion peak (M+) in my EI-MS spectrum.

  • Possible Cause: Excessive Fragmentation. Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation of the molecular ion, especially in molecules with multiple functional groups. The M+ peak may be very weak or absent.

  • Solution:

    • Use a Softer Ionization Technique: Electrospray Ionization (ESI) or Chemical Ionization (CI) are much gentler methods. For this compound, ESI in positive ion mode is ideal, as the basic nitrogen atoms on the piperazine ring are readily protonated, leading to a strong [M+H]+ signal.

    • Look for Characteristic Fragments: Even in EI-MS, look for logical neutral losses. A common fragmentation for anilines is the loss of HCN (27 Da) from the aromatic ring[3][4]. Fragmentation of the piperazine ring is also expected.

Problem: The isotopic pattern for my molecular ion doesn't look like a clean 3:1 ratio for chlorine.

  • Possible Cause 1: Co-eluting Impurity. Another compound with a similar mass may be co-eluting from your GC or LC column, interfering with the isotopic pattern.

  • Solution 1: Improve your chromatographic separation. Adjust the temperature gradient (GC) or solvent gradient (LC) to better resolve the peak of interest from its neighbors. Check the mass spectrum across the entire peak; the isotopic ratio should be consistent from the beginning to the end of the peak.

  • Possible Cause 2: Presence of Dichloro- Impurities. If a small amount of a dichlorinated byproduct is present, it will have an M/M+2/M+4 pattern that overlaps with your primary compound's M/M+2 pattern, distorting the ratio.

  • Solution 2: Look for the characteristic M+4 peak of a dichlorinated species. Its presence, even at low intensity, confirms this type of impurity. Again, improved chromatography is the best solution.

High-Performance Liquid Chromatography (HPLC)

Problem: My main peak shows significant tailing.

  • Possible Cause: Secondary Interactions with the Stationary Phase. The basic nitrogens in your molecule can interact strongly with residual acidic silanol groups on the surface of standard C18 silica columns. This causes the peak to "tail" as some molecules are retained longer than others.

  • Solution:

    • Use a Low pH Mobile Phase: Add an acid like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the mobile phase[1]. This protonates the basic nitrogens on your molecule and also suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase (e.g., 2 mL in 1000 mL) to preferentially interact with the active silanol sites, effectively shielding your analyte from them[5].

    • Use an End-capped Column: Employ a high-quality, end-capped C18 column. End-capping treats most of the free silanol groups, making the column less active towards basic compounds[5].

Detailed Experimental Protocol: HPLC-UV Purity Analysis

This protocol is designed for determining the purity of this compound and separating it from common process-related impurities.

1. System and Reagents:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Purospher® STAR RP-18 end-capped (5 µm, 250 x 4.6 mm) or equivalent[5].

  • Solvents: HPLC-grade Acetonitrile (ACN) and water.

  • Additives: Trifluoroacetic Acid (TFA), HPLC grade.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent. Ensure the sample is fully dissolved.

5. System Suitability Test (SST):

  • Before running samples, perform at least five replicate injections of the working standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates for the main peak should be >2000, and the tailing factor should be <1.5.

6. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Identify any impurity peaks by comparing their retention times to known standards, if available.

Visualizing Impurity Formation

The following diagram illustrates the Buchwald-Hartwig amination synthesis pathway, a common method for creating the C-N bond in this type of molecule, and highlights potential points for impurity generation.

G cluster_synthesis Synthesis Pathway SM1 1,2-Dichloro-3-nitrobenzene (Starting Material) Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction Reaction1 C-N Coupling SM1->Reaction1 Pd Catalyst, Base (Buchwald-Hartwig) SM2 N-Methylpiperazine (Starting Material) Impurity2 Unreacted SM2 SM2->Impurity2 Incomplete Reaction SM2->Reaction1 Intermediate Reduction of Nitro Group (-NO2 -> -NH2) Product This compound (Target Product) Intermediate->Product Impurity3 Dechlorinated Product Impurity4 Di-substitution Product Reaction1->Intermediate Reaction1->Impurity3 Side Reaction (Hydrodechlorination) Reaction1->Impurity4 Side Reaction (Second Coupling)

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted anilines are foundational scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2][3] The strategic introduction of substituents onto the aniline ring is a critical determinant of molecular function, making the choice of synthetic methodology a pivotal decision in any research and development campaign. This guide provides an in-depth comparison of the principal methods for synthesizing these vital intermediates, moving from venerable classical techniques to state-of-the-art catalytic systems. We will explore the mechanistic underpinnings, practical considerations, and comparative performance of each approach to empower researchers in making informed experimental choices.

Classical Approaches: Foundational and Robust

Reduction of Nitroarenes

The reduction of aromatic nitro compounds is arguably the most traditional and widely practiced method for preparing primary anilines.[1][4][5] Its enduring prevalence is a testament to its reliability, scalability, and the vast commercial availability of diverse nitroaromatic precursors, which are readily synthesized via electrophilic aromatic nitration.[1]

Mechanistic Principle: The transformation involves the formal reduction of the nitro group (-NO₂) to an amino group (-NH₂), a process requiring six electrons and six protons. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, which are progressively reduced to the final amine.

Expertise & Experience: Selecting the Right Reducing Agent The choice of reductant is dictated by the desired selectivity and the presence of other functional groups on the aromatic ring.

  • Catalytic Hydrogenation (H₂/Catalyst): This is a clean and highly efficient method, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[1][4][6] It is often the method of choice for industrial-scale synthesis due to high yields and minimal waste generation.[7][8] However, its broad reactivity can be a double-edged sword; care must be taken as conditions that reduce a nitro group can also reduce alkenes, alkynes, and carbonyls, and can cause dehalogenation of aryl halides.[6][9] Raney Nickel is sometimes preferred over Pd/C when trying to preserve chloro-, bromo-, or iodo-substituents.[6]

  • Metal/Acid Systems (Fe/HCl, Sn/HCl, Zn/AcOH): These "dissolving metal" reductions are robust, cost-effective, and tolerant of many functional groups that are sensitive to catalytic hydrogenation.[1][5][10] The use of iron in acidic media is a classic and mild method.[4][6] Zinc under acidic conditions also provides a gentle means to reduce nitro groups in the presence of other reducible functionalities.[6]

  • Transfer Hydrogenation: Reagents like formic acid or ammonium formate can be used with a catalyst (e.g., Fe or Pd/C) to provide a source of hydrogen in situ, avoiding the need for high-pressure hydrogenation equipment.[11]

  • Chemoselective Reagents (Na₂S, Na₂S₂O₄): Sodium sulfide or sodium hydrosulfite can be particularly useful for selectively reducing one nitro group in a dinitroarene, a feat that is challenging with more powerful reducing systems.[4]

Nitroarene_Reduction Nitroarene Ar-NO₂ Aniline Ar-NH₂ Nitroarene->Aniline Reduction Reagents Reducing Agent (e.g., H₂/Pd, Fe/HCl)

Caption: General workflow for aniline synthesis via nitroarene reduction.

Experimental Protocol: Reduction of 4-Nitrotoluene with Tin and HCl
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-nitrotoluene (13.7 g, 0.1 mol) and granulated tin (35.6 g, 0.3 mol).

  • Reaction: Slowly add 75 mL of concentrated hydrochloric acid (HCl) through the condenser in small portions. The reaction is exothermic and may require occasional cooling in an ice bath to control the rate.

  • Heating: After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1 hour to ensure the reaction goes to completion.

  • Workup: Allow the mixture to cool and then cautiously make it strongly alkaline by adding a 40% sodium hydroxide (NaOH) solution. This will precipitate tin salts and liberate the free amine.

  • Isolation: Steam distill the mixture to isolate the p-toluidine. The distillate, an emulsion of the amine and water, is collected.

  • Purification: Extract the distillate with diethyl ether. Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent by rotary evaporation. The resulting crude p-toluidine can be further purified by distillation or recrystallization.

Nucleophilic Aromatic Substitution (SₙAr)

Direct amination via SₙAr is a powerful method for C-N bond formation but is generally restricted to specific substrate classes.[12]

Mechanistic Principle: This reaction is not a simple Sₙ2 displacement. It proceeds via an addition-elimination mechanism. The nucleophile (an amine) attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group.

Expertise & Experience: The Rules of SₙAr For SₙAr to be successful, two key conditions must be met:

  • Activation: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, positioned ortho and/or para to the leaving group.[13] These groups are essential to stabilize the negative charge of the Meisenheimer intermediate.[13]

  • Leaving Group: A good leaving group, typically a halide (F > Cl > Br > I), must be present on the ring.

The reaction of 2,4-dinitrofluorobenzene with proteins to identify the N-terminal amino acid is a classic application of this principle.[13] While effective for activated substrates, the harsh conditions and limited scope are significant drawbacks.[14]

SNAr_Mechanism cluster_0 SₙAr Pathway Reactants Ar-X + :NHR₂ (EWG on Ar) Intermediate Meisenheimer Complex [Ar(X)(NHR₂)]⁻ Reactants->Intermediate Addition Product Ar-NHR₂ + X⁻ Intermediate->Product Elimination

Caption: The addition-elimination pathway of SₙAr reactions.

Modern Catalytic Methods: Precision and Scope

The limitations of classical methods—harsh conditions and restricted substrate scope—spurred the development of transition-metal-catalyzed C-N cross-coupling reactions. These methods have revolutionized the synthesis of anilines, offering unparalleled efficiency and functional group tolerance.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s by professors Stephen Buchwald and John Hartwig, this reaction has become the gold standard for C-N bond formation.[15][16] It facilitates the coupling of an exceptionally broad range of amines with aryl halides and pseudohalides (triflates, tosylates).[17][18]

Mechanistic Principle: The reaction proceeds via a catalytic cycle involving a palladium complex.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form an amido complex.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired aniline (Ar-NR₂) and regenerating the Pd(0) catalyst.

Expertise & Experience: The Crucial Role of the Ligand The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand bound to the palladium. The ligand's steric bulk and electron-donating properties directly influence the rates of oxidative addition and reductive elimination. The development of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) has been instrumental in creating highly active catalysts that can couple even challenging substrates like aryl chlorides under mild conditions.[17] The use of bidentate ligands like BINAP and DPPF was an early breakthrough that provided reliable access to primary anilines.[15]

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) PdII_ArX LₙPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [LₙPd(II)(Ar)(H₂NR)]⁺X⁻ PdII_ArX->PdII_Amine + H₂NR PdII_Amido LₙPd(II)(Ar)(HNR) PdII_Amine->PdII_Amido - HX (Base) PdII_Amido->Pd0 Product Ar-NHR PdII_Amido->Product Reductive Elimination Reactants Ar-X + H₂NR

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Coupling of 4-Bromotoluene and Aniline
  • Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol % Pd), a suitable biarylphosphine ligand (e.g., XPhos, 40 mg, 0.084 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagents: Under a positive pressure of argon, add 4-bromotoluene (171 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and anhydrous toluene (2 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the N-phenyl-4-methylaniline product.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-promoted C-N bond-forming reaction, predating the palladium-catalyzed methods.[19] Traditionally, it required harsh conditions: stoichiometric amounts of copper powder at very high temperatures (>200 °C) in polar aprotic solvents.[19][20]

Mechanistic Principle: The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species.[20] This is followed by coordination of the amine and subsequent reductive elimination to furnish the product and a Cu(I) halide.[19]

Expertise & Experience: Modernizing a Classic While historically limited by its harsh conditions and poor substrate scope (often restricted to activated aryl halides), modern advancements have revitalized the Ullmann reaction.[19][20] The key innovation has been the development of ligand-accelerated catalysis. The use of bidentate ligands, such as diamines, amino acids (like L-proline), or oxalamides, stabilizes the copper catalyst, allowing the reaction to proceed at much lower temperatures (often below 100 °C) with catalytic amounts of copper (1-10 mol %).[14][20] These modern protocols have expanded the reaction's scope to include less reactive aryl chlorides and a wider variety of amines.[14][20]

Comparative Analysis

The choice of synthetic method depends on a careful evaluation of substrate scope, functional group tolerance, cost, and scalability.

MethodKey AdvantagesKey LimitationsTypical ConditionsCost & Scalability
Nitroarene Reduction Very low cost, highly scalable, wide availability of starting materials.[1][7]Limited functional group tolerance with some reductants (e.g., H₂/Pd).[6]H₂/Pd/C, Fe/HCl, SnCl₂; Room temp to 100 °C.[1][4][9]Excellent for large-scale industrial production.
SₙAr Simple, catalyst-free.Requires strongly activated aryl halides (ortho/para EWGs).[13][19]High temperatures, polar aprotic solvents.Limited scope restricts broad applicability.
Buchwald-Hartwig Extremely broad substrate scope, high functional group tolerance, mild conditions.[15][17]High cost of palladium and specialized phosphine ligands.Pd catalyst, phosphine ligand, base (e.g., NaOtBu); 80-120 °C.[21]Preferred for fine chemical/pharma synthesis; cost can be a barrier to large scale.
Ullmann Condensation Uses inexpensive copper catalyst. Good alternative to Pd for certain substrates.Classical conditions are very harsh. Modern methods require specific ligands.[19][20]CuI, ligand, base (e.g., K₂CO₃, Cs₂CO₃); 90-120 °C (modern).[20][22]Cost-effective; becoming more scalable with modern protocols.

Conclusion

The synthesis of substituted anilines is a mature field that continues to evolve.[1] Classical methods, particularly the reduction of nitroarenes, remain indispensable for their simplicity and cost-effectiveness on an industrial scale. However, for the precision, flexibility, and mildness required in pharmaceutical and discovery chemistry, modern catalytic C-N cross-coupling reactions are unsurpassed. The Buchwald-Hartwig amination, with its vast scope and high functional group tolerance, stands as the premier method for complex aniline synthesis.[17] Concurrently, innovations in copper catalysis are rendering the Ullmann reaction an increasingly attractive and sustainable alternative. The optimal synthetic route will always depend on a careful analysis of the target molecule's structure, required scale, economic constraints, and the specific chemical transformations it must tolerate.

References

  • Ullmann condensation - Grokipedia.
  • A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem.
  • Ullmann Reaction - Organic Chemistry Portal.
  • Ullmann condensation - Wikipedia.
  • Comparing synthesis efficiency of different substituted anilines - Benchchem.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Ullmann Reaction | Thermo Fisher Scientific - US.
  • Reduction of nitro compounds - Wikipedia.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI.
  • Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines - Scribd.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Nitro Reduction - Common Conditions.
  • Chapter 3: Synthetic Methods for Primary Anilines - Books.
  • Reduction of Nitrobenzene to Aniline by CO/H 2 O in the Presence of Palladium Nanoparticles - MDPI.
  • Buchwald–Hartwig amination - Wikipedia.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC - NIH.
  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... - ResearchGate.
  • C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes - ACS Publications.
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1 Affiliations* - ChemRxiv.
  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal.
  • Aniline Review Final - Alternative formats If you require this document in an alternative format, please contact: - University of Bath. Available at:

  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed].
  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters - ACS Publications.
  • Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1 Affiliations* - ChemRxiv.
  • Reactions of Aniline - Chemistry Steps.
  • synthesis of anilines - YouTube.
  • Aniline | Aromatic, Synthesis, Dyeing - Britannica.
  • Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed - NIH.
  • What properties of aniline make it a suitable base for nucleophilic substitution reactions? - Quora.
  • Nucleophilic Aromatic Substitution - NPTEL Archive.
  • A Different Approach to Anilines - GalChimia.

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A Comparative Guide to the Biological Activity of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazinyl-Aniline Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, known for enhancing the pharmacokinetic properties of drug candidates.[1][2][3] Its two nitrogen atoms can increase water solubility and bioavailability.[1][3] When incorporated into an aniline structure, this moiety creates a versatile template for developing targeted therapies. The core compound, 3-Chloro-2-(4-methylpiperazin-1-yl)aniline, and its analogues have shown potential in various therapeutic areas, including oncology and neuropharmacology.[4][5] The chlorine atom and the methylpiperazine group are critical for modulating the biological activity and metabolic stability of these compounds.[4][6]

Comparative Biological Activity: A Multifaceted Analysis

The biological potential of this compound and its analogues is typically assessed through a battery of in vitro assays. This guide will focus on two primary areas of investigation: anticancer and kinase inhibitory activities.

Aniline derivatives, particularly those with halogen substitutions, have been a focal point of cancer research.[7][8] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

  • Role of the Chloro Group: The position and presence of the chlorine atom on the aniline ring significantly influence cytotoxicity.[6] Halogenation can enhance metabolic stability and binding affinity to molecular targets within cancer cells.[9]

  • Impact of the Piperazine Moiety: The piperazine group, and substitutions upon it, are crucial for activity. The introduction of a piperazine ring can significantly improve antitumor activity.[1] Modifications to the piperazine nitrogen, such as the N-methyl group in the parent compound, can fine-tune potency and selectivity.

  • Influence of Additional Substitutions: Analogues with further substitutions on the aniline or piperazine rings exhibit a wide range of cytotoxic potencies. For instance, the addition of trifluoromethyl groups has been shown to enhance cytotoxic effects in some aniline derivatives.[9]

Comparative Cytotoxicity Data:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and representative analogues against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.[7]

CompoundAnalogue ModificationCancer Cell LineIC50 (µM)
Parent Compound This compoundA549 (Lung)Data not available in search results
MCF-7 (Breast)Data not available in search results
Analogue 1 Pyrrolo[2,1-f][10][11][12]triazine hybrid (IK5)A549 (Lung)0.36[13]
MCF-7 (Breast)0.42[13]
MDA-MB-231 (Breast)0.80[13]
Analogue 2 Pyrrolo[2,1-f][10][11][12]triazine hybrid (IK2)MCF-7 (Breast)0.44[13]
Analogue 3 Pyrrolo[2,1-f][10][11][12]triazine hybrid (IK4)A549 (Lung)0.89[13]

Note: Direct experimental data for the parent compound was not available in the provided search results. The analogues represent hybrid molecules incorporating a related 1-(methylpiperidin-4-yl)aniline moiety.

Many piperazinyl-aniline derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular processes.[14][15][16] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

SAR for Kinase Inhibition:

  • ATP-Competitive Binding: The quinoline and isosteric quinazoline scaffolds, often found in kinase inhibitors, are considered "privileged" ATP-site binders.[17]

  • Selectivity: Small modifications to the piperazinyl-aniline core can dramatically alter the kinase selectivity profile. For example, utilizing a bridged piperazine can lower lipophilicity without sacrificing potency against the target kinase, such as PAK1.[15]

  • Solvent Channel Interactions: Modifications directed towards the solvent-accessible channel of the kinase active site can lead to significant gains in selectivity.[15]

Comparative Kinase Inhibition Data:

The table below presents the kinase inhibitory activity of a representative bis-anilino pyrimidine PAK1 inhibitor analogue.

CompoundTarget KinaseIC50 (nM)
Analogue (18) PAK10.33[15]
PAK2Data not available in search results
Src>14-fold selectivity vs. PAK1[15]
PAK4>150-fold selectivity vs. PAK1[15]
KDRData not available in search results
FGFR1Data not available in search results

Note: Compound 18 is presented as a relevant example of a highly selective kinase inhibitor with a related structural motif.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, standardized experimental protocols are essential.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, a compound's cytotoxicity.[9][18]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[18]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.[18]

  • MTT Addition: After the incubation period, the culture medium is replaced with a medium containing MTT. The plate is then incubated for a few hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Biochemical assays are employed to determine the direct inhibitory effect of a compound on a specific kinase.

General Protocol Outline:

  • Assay Components: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The extent of phosphorylation is quantified. Common detection methods include:

    • Radiometric assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.

    • LanthaScreen™ Eu-anti-phosphopeptide antibody technology: A time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[17]

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.

Pharmacokinetic Profile: In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying promising drug candidates.[10][12][19][20]

Key In Vitro ADME Assays: [11]

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the compound's half-life (T₁/₂) and intrinsic clearance (CLint).[13]

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Permeability: Assays like the Caco-2 permeability assay predict intestinal absorption.

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which affects its distribution and availability.

Comparative Metabolic Stability Data:

The following table shows the metabolic stability of pyrrolo[2,1-f][10][11][12]triazine and 1-(methylpiperidin-4-yl)aniline hybrid analogues in human and mouse liver microsomes (HLM and MLM).[13]

CompoundT₁/₂ (HLM, min)T₁/₂ (MLM, min)CLint (HLM, µL/min/mg)CLint (MLM, µL/min/mg)
IK1 62.4058.302224
IK2 109.80114.201312
IK3 49.4036.902838
IK4 75.20238.40186
IK5 396.7092.40315

A higher half-life (T₁/₂) and lower intrinsic clearance (CLint) generally indicate greater metabolic stability.

Visualizing the Path Forward: Workflow and Relationships

To effectively guide drug discovery, it is crucial to visualize the interplay between chemical structure, biological activity, and pharmacokinetic properties.

Drug_Discovery_Workflow cluster_0 Compound Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Optimization Parent_Compound This compound Analogues Structural Analogues Parent_Compound->Analogues SAR-driven modification Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Analogues->Cytotoxicity_Assay Kinase_Assay Kinase Inhibition Assays Analogues->Kinase_Assay ADME_Assays In Vitro ADME (Metabolic Stability, etc.) Analogues->ADME_Assays SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Assay->SAR_Analysis Kinase_Assay->SAR_Analysis ADME_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analogues Iterative Design

Caption: Iterative drug discovery workflow for piperazinyl-aniline analogues.

Conclusion: Charting the Course for Future Research

The comparative analysis of this compound and its analogues reveals a rich and complex structure-activity landscape. The strategic modification of the piperazinyl-aniline scaffold allows for the fine-tuning of biological activity, offering promising avenues for the development of novel therapeutics. Future research should focus on synthesizing and evaluating a broader range of analogues to further elucidate the SAR and to optimize for both potency and a favorable pharmacokinetic profile. A thorough understanding of these relationships is paramount for the rational design of next-generation drug candidates.

References

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Retrieved from [Link]

  • Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • PubMed Central. (2024-12-05). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][10][11][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Retrieved from [Link]

  • ResearchGate. Cytotoxicity of aniline solution. Retrieved from [Link]

  • ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]

  • PubMed Central. Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • PubMed Central. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved from [Link]

  • Bentham Science Publisher. (2024-04-29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PubMed. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Retrieved from [Link]

  • PubMed Central. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Retrieved from [Link]

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • ResearchGate. Structure‐activity relationship of antidepressant activity piperazine derivatives. Retrieved from [Link]

  • MIT Open Access Articles. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Retrieved from [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (2021-02-15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O. Retrieved from [Link]

  • ResearchGate. (2025-08-06). 14. Synthesis and Biological activity of N-Substituted-3-chloro-2-azetidinones | Request PDF. Retrieved from [Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

  • SciSpace. (2021-02-15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024-06-03). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • ResearchGate. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • Ataman Kimya. 3-CHLOROANILINE. Retrieved from [Link]

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Structurally Similar Piperazinyl Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of structurally similar piperazinyl anilines, a class of compounds holding significant interest for researchers, scientists, and drug development professionals. The piperazinyl aniline scaffold is a common motif in medicinal chemistry, and a nuanced understanding of how subtle structural modifications impact spectroscopic signatures is crucial for unambiguous characterization, purity assessment, and structure-activity relationship (SAR) studies. This guide moves beyond a simple recitation of spectral data, offering insights into the causal relationships between molecular structure and spectroscopic output.

This document is structured to provide a comprehensive, yet accessible, overview. We will delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—and explore how minor chemical alterations on the piperazinyl aniline core manifest in their respective spectra. The protocols and data presented herein are designed to be self-validating, empowering you to confidently apply these principles in your own research.

The Chemical Landscape: Our Comparative Cohort

For the purpose of this guide, we will focus on a comparative analysis of three structurally related piperazinyl anilines:

  • 4-(Piperazin-1-yl)aniline (PzA) : The parent compound, providing a baseline spectroscopic signature.

  • 4-(4-Methylpiperazin-1-yl)aniline (Me-PzA) : Introduces a small alkyl substituent on the distal nitrogen of the piperazine ring.[1][2]

  • 1-(4-Chlorophenyl)piperazine (Cl-Pz) : While not an aniline, this compound is included to illustrate the effect of a substituent on the phenyl ring directly attached to the piperazine, a common structural isomer of interest.

The structural similarities and differences among these compounds provide an excellent platform for a comparative spectroscopic investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For piperazinyl anilines, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra of piperazinyl anilines is as follows:

  • Sample Preparation : Dissolve 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts to δ 0.00 ppm.[3]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition :

    • Set the spectral width to encompass the expected proton chemical shifts (typically 0-10 ppm).

    • Employ a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected carbon chemical shifts (typically 0-160 ppm).

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)Piperazine Protons (δ, ppm)Other Protons (δ, ppm)Solvent
PzA ~6.6-6.9 (m, 4H)~2.9-3.1 (m, 8H)~3.5 (br s, 2H, NH₂)DMSO-d₆
Me-PzA ~6.6-6.9 (m, 4H)~2.4-2.6 (t, 4H), ~3.0-3.2 (t, 4H)~2.2 (s, 3H, N-CH₃)DMSO-d₆
Cl-Pz ~6.9 (d, 2H), ~7.2 (d, 2H)~3.1-3.3 (m, 8H)-DMSO-d₆

Expert Insights:

  • Aniline Ring Protons : In PzA and Me-PzA, the electron-donating amino group causes the aromatic protons to be shielded, appearing at a relatively upfield region (~6.6-6.9 ppm). The splitting patterns are often complex due to second-order effects.

  • Piperazine Protons : In the parent PzA, the eight piperazine protons are chemically equivalent and appear as a multiplet. In Me-PzA, the methyl group on one nitrogen breaks this symmetry, leading to two distinct triplets for the two sets of inequivalent methylene groups.[1] The protons on the carbons adjacent to the methylated nitrogen are slightly shielded compared to those in PzA.

  • Substituent Effects : The N-methyl group in Me-PzA gives rise to a characteristic singlet around 2.2 ppm.[1] In Cl-Pz, the electron-withdrawing chlorine atom deshields the aromatic protons, shifting them downfield. The para-substitution pattern results in two distinct doublets.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (δ, ppm)Piperazine Carbons (δ, ppm)Other Carbons (δ, ppm)Solvent
PzA ~114, ~120, ~140, ~145~46, ~50-DMSO-d₆
Me-PzA ~114, ~120, ~140, ~145~46, ~54~48 (N-CH₃)DMSO-d₆
Cl-Pz ~117, ~129, ~125, ~150~48, ~50-DMSO-d₆

Expert Insights:

  • The carbon signals of the aniline ring in PzA and Me-PzA are found at similar chemical shifts.

  • In Me-PzA, the carbons of the piperazine ring adjacent to the methyl group are shifted downfield due to the inductive effect of the alkyl group. The N-methyl carbon itself appears around 48 ppm.

  • For Cl-Pz, the carbon attached to the chlorine atom (ipso-carbon) is significantly deshielded, appearing around 125 ppm, while the para-carbon is also deshielded to around 150 ppm.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms lock_shim Lock & Shim add_tms->lock_shim Insert into Spectrometer acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum lock_shim->acquire_13c process Fourier Transform & Phase Correction acquire_1h->process acquire_13c->process integrate Integration & Peak Picking process->integrate analyze Structure Elucidation integrate->analyze

Caption: A streamlined workflow for NMR analysis of piperazinyl anilines.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation : For solid samples, a small amount of the powder is placed directly onto the ATR crystal. For liquid samples, a single drop is sufficient.

  • Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum : Place the sample on the crystal and acquire the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis : Identify characteristic absorption bands and compare their positions and intensities.

Comparative IR Data
CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=C Stretch (Aromatic) (cm⁻¹)C-N Stretch (cm⁻¹)
PzA ~3400-3200 (two bands)~3050-2800~1620, ~1520~1280
Me-PzA ~3400-3200 (two bands)~3050-2800~1620, ~1520~1280
Cl-Pz None~3050-2800~1600, ~1500~1250

Expert Insights:

  • N-H Stretching : The primary amine group (-NH₂) in PzA and Me-PzA gives rise to two characteristic sharp bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[4][5] The absence of these bands in the spectrum of Cl-Pz is a key differentiating feature.

  • C-H Stretching : All three compounds exhibit C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the piperazine ring (below 3000 cm⁻¹).

  • C=C Aromatic Stretching : The aromatic ring C=C stretching vibrations appear as a pair of bands around 1620 cm⁻¹ and 1520 cm⁻¹.

  • C-N Stretching : The C-N stretching of the aromatic amine in PzA and Me-PzA is typically observed around 1280 cm⁻¹.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation and the presence of auxochromes.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration is in the range of 1-10 µg/mL.

  • Blank Spectrum : Record the spectrum of the pure solvent to be used as a blank.

  • Sample Spectrum : Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax).

Comparative UV-Vis Data
Compoundλmax (nm)Solvent
PzA ~240, ~295Methanol
Me-PzA ~240, ~295Methanol
Cl-Pz ~255Methanol

Expert Insights:

  • The aniline moiety in PzA and Me-PzA results in two characteristic absorption bands. The more intense band around 240 nm is due to a π → π* transition, while the weaker band at longer wavelength (~295 nm) is attributed to an n → π* transition.[6]

  • The presence of the electron-donating piperazinyl group acts as an auxochrome, causing a bathochromic (red) shift compared to unsubstituted aniline.

  • The N-methyl group in Me-PzA has a negligible effect on the λmax compared to PzA.

  • In Cl-Pz, the chromophore is the chlorophenyl group. The chlorine atom acts as an auxochrome, and a single primary absorption band is typically observed.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection : The abundance of each ion is measured, generating a mass spectrum.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
PzA 177134, 106, 85
Me-PzA 191134, 106, 99
Cl-Pz 196/198153/155, 111/113, 85

Expert Insights:

  • Molecular Ion : The molecular ion peak is a key indicator of the compound's molecular weight. Note the isotopic pattern for Cl-Pz (M⁺ and M+2 peaks in an approximate 3:1 ratio) due to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Patterns :

    • A common fragmentation pathway for piperazinyl anilines is the cleavage of the piperazine ring.

    • In PzA and Me-PzA, a significant fragment at m/z 134 corresponds to the loss of a C₂H₅N fragment from the piperazine ring.

    • Me-PzA also shows a characteristic fragment at m/z 99, corresponding to the N-methylpiperazine radical cation.

    • The fragmentation of the piperazine ring itself can lead to a base peak at m/z 85 for PzA and Cl-Pz.

Visualization of a Generic Piperazinyl Aniline Structure

Caption: General structure of a 4-(piperazin-1-yl)aniline derivative.

Conclusion

The spectroscopic analysis of piperazinyl anilines is a multifaceted endeavor where each technique provides a unique piece of the structural puzzle. By systematically comparing the spectra of closely related analogs, we can discern the subtle yet significant impacts of minor structural modifications. This guide has provided a framework for such a comparative analysis, grounded in established experimental protocols and expert interpretation. A thorough, multi-technique approach, as outlined here, is paramount for the unambiguous structural characterization of these important pharmaceutical building blocks.

References

  • ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical... Available from: [Link]

  • Sadighi, A., et al. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. New Journal of Chemistry. Available from: [Link]

  • SpectraBase. 4-[4-(3-Methylbutanoyl)-1-piperazinyl]aniline - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. Available from: [Link]

  • Wessig, P., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available from: [Link]

  • Asian Publication Corporation. Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. Available from: [Link]

  • MDPI. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Available from: [Link]

  • ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available from: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... Available from: [Link]

  • National Institute of Standards and Technology. Piperazine - the NIST WebBook. Available from: [Link]

  • SpectraBase. 4-(4-Methyl-1-piperazinyl)aniline - Optional[1H NMR] - Spectrum. Available from: [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline. Available from: [Link]

  • ResearchGate. The absorption spectrum of aniline. Available from: [Link]

  • YouTube. Introduction to IR Spectroscopy - Amines. Available from: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link]

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A Comparative Guide to the Structural Validation of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline and its derivatives. As critical intermediates in pharmaceutical synthesis, the unambiguous confirmation of their chemical structure and purity is paramount to ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredients (APIs).[1][2] This document offers an in-depth comparison of analytical techniques, supported by experimental data and protocols, to guide researchers and drug development professionals in establishing a robust validation workflow.

The core challenge in analyzing these molecules lies not only in confirming the presence of all constituent parts but also in definitively establishing their connectivity, particularly the substitution pattern on the aniline ring. The potential for regioisomeric impurities—for instance, the formation of a 2-chloro-3-(piperazinyl) isomer during synthesis—necessitates a multi-faceted analytical approach.

The Foundational Role of Synthesis in Structural Validation

Understanding the synthetic route is the first step in any validation process. A common pathway to this scaffold involves a nucleophilic aromatic substitution (SNA_r_) reaction. Knowledge of the starting materials and reaction conditions allows for the prediction of potential impurities, including unreacted precursors, by-products, and, most critically, regioisomers. This foresight is invaluable for developing targeted analytical methods capable of separating and identifying these closely related species.

A Multi-Technique Approach to Characterization

No single technique can provide a complete picture of a molecule's identity and purity. A synergistic workflow, leveraging the strengths of orthogonal methods, is essential for a self-validating system. The relationship between these techniques forms the basis of a comprehensive structural elucidation strategy.

G cluster_0 Initial Synthesis & Work-up cluster_2 Purity & Isomer Separation cluster_3 Definitive Structural Confirmation Crude_Product Crude Synthesized Product MS Mass Spectrometry (MS) Crude_Product->MS Molecular Weight & Halogen Presence NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR Functional Groups & Proton/Carbon Framework HPLC HPLC / UPLC MS->HPLC Confirm mass of peaks NMR->HPLC Guide method development TwoD_NMR 2D NMR (COSY, HMBC, NOESY) HPLC->TwoD_NMR Isolate pure fractions for advanced analysis Xray Single-Crystal X-ray Diffraction (SCXRD) TwoD_NMR->Xray Confirm connectivity before crystallization G cluster_workflow SCXRD Experimental Workflow synthesis synthesis crystal_growth Crystal Growth Slow evaporation, vapor diffusion, etc. synthesis->crystal_growth Provides starting material crystal_selection Crystal Selection & Mounting Select a single, defect-free crystal crystal_growth->crystal_selection Yields single crystals data_collection X-ray Diffraction Collect reflection data on a diffractometer crystal_selection->data_collection Mounted crystal structure_solution Structure Solution & Refinement Build electron density map and refine atomic positions data_collection->structure_solution Diffraction data final_structure {Final Validated Structure | Unambiguous 3D model with bond lengths and angles} structure_solution->final_structure Refined model

Sources

Navigating the Kinase Inhibitor Landscape: An In Vitro Comparative Guide to 3-Chloro-2-(4-methylpiperazin-1-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, particularly in oncology, the 2-(piperazin-1-yl)aniline scaffold has emerged as a privileged structure. Its inherent ability to engage with the ATP-binding pocket of various kinases has made it a focal point for the design of targeted inhibitors. This guide provides a comprehensive in vitro comparison of compounds structurally related to 3-Chloro-2-(4-methylpiperazin-1-yl)aniline, offering insights into their biological activities and the experimental methodologies used to elucidate them. While direct assay data for the eponymous compound remains elusive in publicly accessible literature, a detailed analysis of its close analogs provides a valuable framework for researchers in drug discovery and development.

The strategic placement of a chlorine atom and a methylpiperazine moiety on the aniline ring is a deliberate design choice aimed at modulating physicochemical properties and target engagement. The electron-withdrawing nature of the chlorine atom can influence the pKa of the aniline nitrogen, potentially affecting its interaction with key residues in the kinase hinge region. The 4-methylpiperazine group, a common feature in many kinase inhibitors, often extends into the solvent-exposed region of the ATP-binding site, providing opportunities for additional interactions and improving pharmacokinetic properties.[1]

Comparative Analysis of In Vitro Biological Activity

Compound/AnalogTarget(s)Assay TypeKey Findings (IC50/Kd)Reference
Analog 1: Imidazo[4,5-b]pyridine Derivative Aurora-A, Aurora-B, FLT3Kinase AssayAurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), FLT3 (Kd = 6.2 nM)[2]
Analog 2: 1-(3-Chlorophenyl)piperazin-2-one Derivatives A549 (lung cancer), HT-29 (colon cancer)Cytotoxicity (MTT)Improved cytotoxicity with certain bioisosteric replacements of an imidazole ring.[3]
Analog 3: Symmetrical chlorophenylamino-s-triazine derivatives MCF7 (breast cancer), C26 (colon carcinoma)Cytotoxicity (MTT)Potent cytotoxic activity, with some derivatives surpassing paclitaxel in C26 cells.[4]

This comparative data underscores the potential of the chloro-phenylpiperazine scaffold in targeting key oncogenic kinases and inhibiting cancer cell proliferation. The potent, nanomolar inhibition of Aurora and FLT3 kinases by Analog 1 highlights the promise of this structural motif.[2] Aurora kinases are critical regulators of mitosis, and their overexpression is implicated in numerous cancers.[2] FLT3 is a receptor tyrosine kinase, and its mutations are common drivers in acute myeloid leukemia (AML).[2]

The cytotoxicity data for Analogs 2 and 3 further supports the anticancer potential of this compound class. The ability to modify the core structure to enhance potency against various cancer cell lines, as demonstrated with the 1-(3-chlorophenyl)piperazin-2-one and symmetrical chlorophenylamino-s-triazine derivatives, showcases the versatility of this scaffold for developing new anticancer agents.[3][4]

Key Signaling Pathways and Experimental Workflows

To understand the context of the in vitro assays, it is crucial to visualize the relevant biological pathways and the experimental procedures.

Aurora Kinase Signaling Pathway

Aurora kinases play a pivotal role in cell cycle progression, particularly during mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora A/B Anaphase Anaphase Metaphase->Anaphase Aurora B Apoptosis Apoptosis Metaphase->Apoptosis Mitotic Arrest Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora B G2_M G2/M Transition G2_M->Prophase Aurora A Inhibitor Aurora Kinase Inhibitor Inhibitor->Prophase Inhibitor->Metaphase Inhibitor->G2_M

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound with Kinase Compound_Prep->Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Incubation ATP_Addition Initiate Reaction with ATP Incubation->ATP_Addition Reaction_Incubation Incubate at 37°C ATP_Addition->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Stop_Reaction->Detection_Reagent Signal_Measurement Measure Signal (Luminescence) Detection_Reagent->Signal_Measurement Data_Analysis Calculate % Inhibition Signal_Measurement->Data_Analysis IC50_Curve Generate IC50 Curve Data_Analysis->IC50_Curve

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Experimental Protocols

For robust and reproducible results, adherence to well-defined protocols is paramount. The following are standard methodologies for the in vitro assays discussed.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Target kinase (e.g., Aurora A)

  • Kinase-specific substrate

  • Test compound (e.g., this compound analog)

  • ATP

  • Kinase buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Kinase Reaction Mixture: In each well of the assay plate, add the kinase, substrate, and test compound at the desired concentrations.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate at room temperature for 30 minutes.

  • Signal Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. While direct in vitro data for this specific compound is not yet in the public domain, the analysis of its close structural analogs reveals a high potential for potent inhibition of clinically relevant kinases and significant cytotoxic activity against various cancer cell lines. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own in vitro evaluations of this and other emerging compound series. Further investigation into the structure-activity relationships of this scaffold is warranted to optimize its therapeutic potential.

References

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chem Biol Drug Des, 105(3), e70077. [Link]

  • Saavedra, J. E., Shami, P. J., Wang, L. Y., Davies, K. M., Booth, M. N., Citro, M. L., & Keefer, L. K. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & medicinal chemistry, 17(9), 3423–3429. [Link]

  • Ghasemi, S., Sharifi, A. S., Davaran, S., Danafar, H., Asgari, D., & Shahbazi Mojarrad, J. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(11), 1394-1402. [Link]

  • Ghasemi, S., Sharifi, A. S., Davaran, S., Danafar, H., Asgari, D., & Shahbazi Mojarrad, J. (2013). Synthesis and cytotoxicity evaluation of some novel 1-(3-Chlorophenyl) piperazin-2-one derivatives bearing imidazole bioisosteres. CSIRO Publishing. [Link]

  • (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. [Link]

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design. [Link]

  • Castellano, S., Crespan, E., Cecati, M., Musella, S., Di Dato, G., Sica, F., ... & Maga, G. (2015). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Journal of medicinal chemistry, 58(15), 6257–6272. [Link]

  • Babu, R. (2015). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 7(10), 282-288. [Link]

  • Faisal, A., McHardy, T., Guzi, T. J., Williams, S. L., Berdini, V., Jackson, J. R., ... & Lyons, J. F. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(20), 8755–8773. [Link]

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current organic synthesis. [Link]

Sources

A Comparative Guide to Reaction Efficiency in Suzuki-Miyaura Cross-Coupling: A Focus on Palladium Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The heart of the Suzuki-Miyaura reaction's success lies in the catalyst, with the choice of palladium complex profoundly influencing reaction yields, rates, and overall process efficiency.

This guide provides an in-depth, objective comparison of various palladium-based catalysts for a benchmark Suzuki-Miyaura reaction. As a senior application scientist, the aim is to move beyond a simple recitation of protocols and delve into the causality behind catalyst selection, empowering researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges. Every piece of data and every protocol herein is presented to create a self-validating framework for your experimental design.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) species. This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The efficiency of each step is significantly influenced by the nature of the ligands coordinated to the palladium center.

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is dependent on the nature of the halide (I > Br > Cl) and the electron density of the palladium catalyst.[5]

  • Transmetalation: The organoboron reagent (Ar'-BY2) reacts with the Pd(II) intermediate, in the presence of a base, to form a new Pd(II) species where the halide has been replaced by the second aryl group. The base is crucial for activating the organoboron compound.[6]

  • Reductive Elimination: The two organic groups on the palladium center are coupled to form the desired biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)-Ar'Ln Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand on the palladium catalyst is critical. Electron-rich and bulky ligands, such as certain phosphines and N-heterocyclic carbenes (NHCs), can accelerate the oxidative addition and reductive elimination steps, leading to higher overall reaction efficiency.[7]

Comparative Analysis of Palladium Catalysts

To provide a clear and objective comparison, we will focus on a benchmark reaction: the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid . This reaction is a well-established model for evaluating catalyst performance.

The following table summarizes the performance of various palladium catalysts in this benchmark reaction, compiled from multiple sources. It is important to note that while efforts have been made to select data from comparable studies, minor variations in reaction conditions can influence outcomes.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Phosphine Ligand-Based
Pd(PPh₃)₄3Toluene/H₂OK₂CO₃801285[7]
Pd(OAc)₂ / SPhos11,4-DioxaneK₃PO₄100495[7]
NHC Ligand-Based
PEPPSI-IPr0.5t-AmylOHCs₂CO₃100298[7]
Palladacycle
Herrmann's Catalyst0.1DioxaneK₂CO₃1201>99[1]
Heterogeneous
3% Pd/C3WaterK₃PO₄1000.67100[7]
Discussion of Catalyst Performance
  • Phosphine-Based Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, widely used catalyst. However, for more challenging substrates, catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos often provide higher yields and faster reactions.[7]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective.[7]

  • Palladacycles: These are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They are often highly efficient, leading to excellent yields with low catalyst loadings in short reaction times, making them advantageous for large-scale synthesis.[5]

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the significant advantage of easy separation from the reaction mixture and the potential for recycling.[7] Modern heterogeneous catalysts can exhibit activities comparable to their homogeneous counterparts, especially when nanoparticle technology is employed.

Experimental Protocol for Comparative Catalyst Evaluation

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid. This protocol can be adapted to compare the efficiency of different catalysts under identical conditions.

Materials and Reagents
  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium catalyst of choice (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PEPPSI-IPr)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Deionized water

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer for product characterization

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Combine Reactants Combine aryl halide, boronic acid, and base in flask Add Catalyst Add palladium catalyst and solvent Combine Reactants->Add Catalyst Inert Atmosphere Evacuate and backfill with inert gas Add Catalyst->Inert Atmosphere Heat and Stir Heat to desired temperature and stir for specified time Inert Atmosphere->Heat and Stir Cool Reaction Cool reaction mixture to room temperature Heat and Stir->Cool Reaction Extraction Perform aqueous workup and extract with organic solvent Cool Reaction->Extraction Drying Dry organic layer over anhydrous sulfate Extraction->Drying Solvent Removal Remove solvent under reduced pressure Drying->Solvent Removal Purification Purify crude product by column chromatography Solvent Removal->Purification Characterization Characterize purified product (NMR, MS) Purification->Characterization Calculate Yield Calculate reaction yield Characterization->Calculate Yield

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[8]

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the selected solvent (e.g., 1,4-dioxane/water mixture).[8]

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H and ¹³C NMR spectroscopy and compare the data to literature values.

  • Calculations:

    • Yield (%): (actual yield / theoretical yield) x 100

    • Turnover Number (TON): moles of product / moles of catalyst

    • Turnover Frequency (TOF) (h⁻¹): TON / reaction time (in hours)

Conclusion

The choice of palladium catalyst is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction. This guide has provided a comparative analysis of common palladium catalyst systems, highlighting the superior performance of modern phosphine and NHC-ligated catalysts, as well as palladacycles, in terms of yield, reaction time, and catalyst loading. Heterogeneous catalysts, such as Pd/C, offer the practical advantage of simplified product purification and catalyst recycling.

For researchers aiming for the highest possible yields in the shortest time, palladacycles or highly active Pd-NHC complexes are excellent choices. For process development and large-scale synthesis where catalyst cost and reusability are paramount, heterogeneous catalysts or robust homogeneous systems with high turnover numbers should be considered. The provided experimental protocol offers a standardized method for conducting in-house comparative studies to identify the optimal catalyst for specific applications. By understanding the interplay between the catalyst structure and its performance in the catalytic cycle, scientists can more effectively and efficiently achieve their synthetic goals.

References

  • Royal Society of Chemistry. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Available from: [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • ResearchGate. Recent advances in the Suzuki-Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media | Request PDF. Available from: [Link]

  • ResearchGate. Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic acid... Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Nature. A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Available from: [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available from: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available from: [Link]

  • Chemistry LibreTexts. 12.10: Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]

Sources

assessing the purity of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline by different techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Assessment of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as this compound, a sophisticated aniline and piperazine derivative, a multi-faceted approach to purity assessment is imperative.[1][2][3] This guide provides an in-depth comparison of various analytical techniques, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for uncompromising quality.

The structure of this compound, with its aromatic amine and piperazine moieties, presents unique analytical challenges.[4] Potential impurities can range from starting materials and by-products of synthesis to degradation products and residual solvents.[5][6] Therefore, a single analytical method is seldom sufficient. A comprehensive purity profile requires the strategic application of orthogonal techniques, each providing a unique piece of the puzzle.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatographic methods are fundamental to separating, identifying, and quantifying impurities in complex mixtures.[1][7] The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the quintessential technique for the analysis of non-volatile or thermally labile compounds like this compound.[1][5] Its versatility in terms of stationary phases and mobile phase compositions allows for the separation of a wide range of impurities, including isomers and degradation products.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode for pharmaceutical analysis. A C18 or C8 column is typically employed, offering excellent separation of moderately polar to non-polar compounds based on their hydrophobicity. For our target compound, RP-HPLC can effectively separate it from less polar starting materials or more polar degradation products.

  • Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and for identifying co-eluting impurities. While the piperazine nucleus itself lacks a strong chromophore, the substituted aniline portion of the molecule allows for UV detection.[1]

  • Derivatization: For detecting trace amounts of related piperazine impurities that may lack a suitable chromophore, derivatization can be employed. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can react with secondary amines to form highly UV-active products, significantly enhancing detection sensitivity.[1]

Experimental Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted) is often used to achieve optimal separation of impurities with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 35°C, to ensure reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection: PDA detection, monitoring at a wavelength where the main compound and potential impurities show significant absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • System Suitability: Before sample analysis, perform system suitability tests (e.g., replicate injections of a standard) to ensure the chromatographic system is performing adequately in terms of precision, resolution, and tailing factor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[5][8] In the context of this compound, its primary application would be the detection of residual solvents from the synthesis process.[6][8]

Causality Behind Experimental Choices:

  • Headspace GC: For residual solvent analysis, headspace injection is the preferred technique. It involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC. This minimizes contamination of the GC system with the non-volatile API.

  • Mass Spectrometry (MS) Detection: MS provides definitive identification of the eluted compounds based on their mass-to-charge ratio and fragmentation patterns, creating a unique "fingerprint" for each substance.[8] This is crucial for distinguishing between different solvents that may have similar retention times.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace GC system coupled to a Mass Spectrometer.

  • Column: A column with a polar stationary phase is typically used for good separation of common organic solvents.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to elute solvents with a wide range of boiling points.

  • Headspace Parameters: Optimization of vial temperature, equilibration time, and injection volume is critical for sensitivity and accuracy.

  • MS Parameters: Operate in full scan mode to identify unknown solvents or in selected ion monitoring (SIM) mode for higher sensitivity when targeting specific known solvents.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to facilitate the release of residual solvents.

  • Calibration: Prepare calibration standards of expected residual solvents to quantify their amounts in the sample.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the chemical structure of the main compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for structural elucidation.[9] For purity assessment, both ¹H and ¹³C NMR are essential.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides detailed information about the number of different types of protons, their chemical environment, and their connectivity.[9] Impurities will present as extra signals in the spectrum. The integration of these signals can be used to quantify the level of impurities relative to the main compound, provided the structures of the impurities are known. For this compound, characteristic signals for the aromatic protons and the protons of the methylpiperazine moiety would be expected.[4]

  • ¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it useful for identifying isomeric impurities.

  • Quantitative NMR (qNMR): With the use of an internal standard of known purity, qNMR can be a primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.

Experimental Protocol: NMR Analysis

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Prepare a solution of the sample at a suitable concentration. For qNMR, add a known amount of an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra with appropriate parameters (e.g., number of scans, relaxation delay) to ensure good signal-to-noise and accurate integration.

  • Data Analysis: Process the spectra (phasing, baseline correction, and integration). Compare the observed chemical shifts and coupling constants with the expected values for the target compound. Identify and quantify any impurity signals.

Thermal Analysis: Probing Physical Properties

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the purity of crystalline organic compounds.[10][11] It is based on the principle of melting point depression; impurities lower and broaden the melting point of a pure substance.[12]

Causality Behind Experimental Choices:

  • Van't Hoff Equation: The analysis of the shape of the melting endotherm allows for the calculation of the mole fraction of impurities using the Van't Hoff equation. This provides a measure of the total level of soluble impurities.

  • Limitations: This method is only applicable to crystalline solids and assumes that the impurities are soluble in the melt and insoluble in the solid phase, forming a eutectic system.[13]

Experimental Protocol: DSC Purity Analysis

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and hermetically seal it.

  • Heating Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: Analyze the resulting melting peak to determine the onset of melting and the heat of fusion. Use the instrument's software to calculate the purity based on the shape of the endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14] It is particularly useful for quantifying the amount of volatile components, such as residual solvents and water (loss on drying).[10]

Experimental Protocol: TGA Analysis

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh a sample into a TGA pan.

  • Heating Program: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen) to a temperature above the boiling points of any expected volatiles.

  • Data Analysis: The weight loss observed at different temperatures corresponds to the amount of volatile impurities.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample. It serves as a fundamental check of purity. The experimentally determined elemental composition should match the theoretical values for the pure compound. Discrepancies can indicate the presence of inorganic impurities or residual solvents. Modern techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are used to detect and quantify trace elemental impurities, which can originate from catalysts or manufacturing equipment.[][16][17]

Comparison of Techniques

TechniqueInformation ProvidedTypes of Impurities DetectedAdvantagesLimitations
HPLC-UV/DAD Quantitative and qualitative analysis of non-volatile impurities.Starting materials, by-products, isomers, degradation products.High sensitivity, high resolution, widely applicable.Requires a chromophore for UV detection; thermally labile compounds may degrade.
GC-MS Identification and quantification of volatile impurities.Residual solvents, volatile by-products.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
NMR Structural elucidation and quantification of impurities.Structural isomers, by-products, residual solvents.Provides detailed structural information; can be quantitative.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
DSC Overall purity of crystalline solids.Soluble impurities that depress the melting point.Fast and requires small sample size.Only for crystalline solids; assumes eutectic behavior.
TGA Quantification of volatile content.Residual solvents, water.Simple and accurate for volatile content.Does not identify the specific volatile components.
Elemental Analysis Elemental composition.Inorganic impurities, deviation from theoretical formula.Fundamental check of composition.Does not identify specific organic impurities.

Integrated Purity Assessment Workflow

A robust purity assessment strategy for this compound should be an integrated approach.

Sources

A Researcher's Guide to Comparing the Efficacy of Similar Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the preclinical evaluation of novel compounds is a critical juncture. The ability to rigorously compare the efficacy of structurally similar molecules or different inhibitors of the same target is paramount to selecting lead candidates for further development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro studies for comparing compound efficacy in cancer cell lines. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring a scientifically sound and self-validating approach.

The Strategic Framework: Beyond Simple IC50 Determination

A common pitfall in early-stage drug discovery is an over-reliance on the half-maximal inhibitory concentration (IC50) as the sole determinant of a compound's potential. While IC50 is a crucial metric for potency, it provides a limited snapshot of a compound's biological activity.[1][2][3] A truly effective anti-cancer agent not only inhibits proliferation but ideally induces cancer cell-specific death. Therefore, a multi-parametric approach is essential to build a comprehensive efficacy profile.

Our comparative framework is built on a logical progression of experiments designed to answer key questions:

  • Potency: How effectively does each compound inhibit cell proliferation?

  • Mechanism of Cell Death: Do the compounds induce apoptosis (programmed cell death) or necrosis?

  • Cell Cycle Effects: Do the compounds cause cell cycle arrest at specific phases?

  • Target Engagement: Does the compound bind to its intended molecular target within the cell?

  • Downstream Signaling: How do the compounds modulate the signaling pathways regulated by the target?

  • Combination Effects: Do the compounds exhibit synergistic, additive, or antagonistic effects when combined?

This guide will walk through the experimental design and execution for each of these critical questions.

Foundational Step: Selecting the Right Cellular Model

  • Relevance to the Cancer Type: The cell line should be representative of the cancer type you aim to treat.

  • Target Expression: The cell line should express the molecular target of your compounds at a relevant level. Public databases such as the Cancer Cell Line Encyclopedia (CCLE) and COSMIC can be invaluable for this.[5]

  • Genetic Background: The mutational status of key oncogenes and tumor suppressor genes (e.g., TP53, KRAS, BRAF) can significantly influence drug response.[5]

  • Growth Characteristics: Consider the doubling time and morphology of the cell lines to ensure they are amenable to the planned assays.

For a comparative study, it is often insightful to use a panel of cell lines with varying genetic backgrounds to understand the spectrum of activity and potential biomarkers of response.[5][6]

Quantifying Potency: Cell Viability Assays

The initial step in comparing compounds is to determine their potency in inhibiting cell proliferation or viability. This is typically achieved by generating dose-response curves and calculating the IC50 value.[1][2]

Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a robust and highly sensitive method that measures ATP levels, an indicator of metabolically active, viable cells.[7][8][9][10] Its "add-mix-measure" format simplifies the workflow and is well-suited for high-throughput screening.[7][8][10]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [3][7][8][11][12]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[12] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][12]

  • Data Acquisition: Measure luminescence using a plate reader.[12]

Data Analysis:

  • Subtract the background luminescence (from wells with medium only).

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the log-transformed compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Data Presentation: Comparative IC50 Values
CompoundCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
Compound 10.5 ± 0.081.2 ± 0.1515.7 ± 2.3
Compound 21.8 ± 0.213.5 ± 0.4245.2 ± 5.1
Standard Drug0.8 ± 0.112.1 ± 0.2522.4 ± 3.0

Data are presented as mean ± standard deviation from three independent experiments.

Diagram: Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate attach Allow Cells to Attach (24h) seed->attach dilute Prepare Serial Dilutions of Compounds attach->dilute treat Add Compounds to Cells dilute->treat incubate Incubate (48-72h) treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent lyse Lyse Cells & Stabilize Signal (10 min) add_reagent->lyse read Measure Luminescence lyse->read plot Plot Dose-Response Curve read->plot calculate Calculate IC50 plot->calculate EGFR_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Simplified overview of the EGFR signaling pathway. [13][14][15][16][17]

Evaluating Combination Therapies: Synergy, Additivity, and Antagonism

Combining drugs is a common strategy in cancer treatment. It is therefore valuable to assess whether your compounds work synergistically with other agents.

Recommended Method: Combination Index (CI)

The Combination Index (CI) method, based on the Chou-Talalay method, is a widely accepted approach to quantify drug interactions. [1][18]* CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Calculation of Combination Index (CI) [1][18][19][20] The CI is calculated using the following formula for two drugs:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

Software such as CompuSyn can be used to calculate CI values from dose-response data. [19]

Conclusion

By employing this multi-faceted approach, researchers can move beyond simple IC50 comparisons and build a comprehensive understanding of a compound's efficacy. This in-depth characterization, encompassing potency, mechanism of cell death, cell cycle effects, target engagement, and downstream signaling, provides a robust foundation for selecting the most promising candidates for preclinical and clinical development. Remember that careful experimental design, meticulous execution, and thoughtful data interpretation are the cornerstones of scientific integrity and success in the quest for novel cancer therapeutics.

References

  • ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction?. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). EGFR signaling pathway in breast cancers. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 707, 115–123. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. Retrieved from [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • Ianevski, A., Giri, A. K., & Aittokallio, T. (2020). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Nucleic acids research, 48(W1), W488–W493. [Link]

  • JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]

  • Chandrasekaran, S. N., Ceulemans, H., Boyd, J. D., & Carpenter, A. E. (2021). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Cell chemical biology, 28(5), 735–747.e5. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

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A Comparative Guide to the Validation of a Novel Stability-Indicating RP-HPLC Method for 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

3-Chloro-2-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The purity and impurity profile of such intermediates are critical determinants of the final drug substance's safety and efficacy. Consequently, a robust, reliable, and validated analytical method for its quantification and purity assessment is not merely a regulatory requirement but a cornerstone of quality assurance in the drug development pipeline.

This guide provides an in-depth validation of a newly developed, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will compare its performance characteristics against a more traditional Gas Chromatography (GC) approach, providing the supporting experimental data and procedural rationale essential for researchers, scientists, and drug development professionals. The validation framework is rigorously designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[1][2]

The Analytical Challenge and the Proposed HPLC Solution

The analytical challenge presented by this compound lies in its molecular structure: a polar aniline moiety combined with a basic piperazine ring and a non-polar chlorinated phenyl group. This complex nature can complicate analysis.

  • Traditional Alternative (Gas Chromatography): A GC-based method could be considered. However, the compound's relatively high molecular weight and the presence of basic nitrogen atoms pose significant risks of poor peak shape (tailing) and on-column degradation, especially at the high temperatures required for elution. This often necessitates a derivatization step, which adds time, complexity, and a potential source of analytical error.

  • The Proposed Solution (RP-HPLC): We propose a novel stability-indicating RP-HPLC method with UV detection. This technique is exceptionally well-suited for pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compound polarities at ambient temperatures. The "stability-indicating" aspect means the method can resolve the active analyte from its potential degradation products, a critical feature for stability studies.[3][4]

Method Development: The Rationale Behind the Parameters

The development of a robust analytical procedure is a prerequisite for successful validation.[5] Our choices were guided by established chromatographic principles:

  • Column Chemistry: A C18 stationary phase was selected for its versatility and strong retention of moderately non-polar compounds like our analyte.

  • Mobile Phase: A gradient elution using acetonitrile and a mildly acidic aqueous phase (0.1% formic acid) was chosen. The acetonitrile serves as the strong organic modifier, while the acidic pH suppresses the ionization of the basic piperazine nitrogen, leading to sharper, more symmetrical peaks.

  • Detection: A UV wavelength of 254 nm was selected, as it provides a strong chromophoric response for the aromatic ring system, ensuring high sensitivity.

Validation Protocol: A Framework for Trustworthiness

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2][6] Our validation protocol encompasses the core performance characteristics as mandated by ICH Q2(R2) guidelines.[7][8]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Target Profile (ATP) Opt Optimize HPLC Parameters (Column, Mobile Phase, etc.) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Robust Robustness LOD->Robust Final Validated Method Fit for Purpose Robust->Final G cluster_inputs Defining Parameters Range Validated Range Lin Linearity (R² > 0.999) Lin->Range Acc Accuracy (98-102% Recovery) Acc->Range Prec Precision (%RSD < 2%) Prec->Range

Caption: Relationship between key validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. [4] Protocol:

  • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

Results:

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL These low limits demonstrate the method's high sensitivity.

Performance Comparison: RP-HPLC vs. Gas Chromatography

To provide a clear guide for method selection, the validated performance of our novel RP-HPLC method is compared against the expected performance of a traditional GC-FID method.

Comparative Summary of Analytical Methods

FeatureNovel RP-HPLC Method (Validated) Alternative GC-FID Method (Hypothetical) Advantage of RP-HPLC
Specificity High; stability-indicating, separates degradants.Moderate; risk of thermal degradation on-column.Superior for stability and impurity profiling.
Sample Preparation Simple dissolution in diluent.May require derivatization to improve volatility and peak shape.Faster, simpler workflow with fewer error sources.
Operating Temperature Ambient.High (Injector >250°C, Oven >200°C).Suitable for thermally labile compounds.
Precision (%RSD) < 1.0%Typically 1.0 - 2.5%Higher precision and better reproducibility.
Robustness High; minor changes in pH/organic ratio have minimal effect.Sensitive to column aging, injection port contamination.More reliable for routine quality control.
Applicability Broad; suitable for a wide range of impurities (polar & non-polar).Limited to volatile and thermally stable compounds.More versatile and comprehensive analysis.

Conclusion

The novel RP-HPLC method for the analysis of this compound has been successfully developed and rigorously validated according to ICH guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and sensitive. When compared to a potential GC alternative, the RP-HPLC method offers significant advantages in terms of specificity, simplicity of sample preparation, and suitability for stability testing. This validated method is therefore a superior choice, fit for its intended purpose in a regulated pharmaceutical development and quality control environment.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 3-Chloro-2-(4-methylpiperazin-1-yl)aniline, a substituted aniline derivative, requires meticulous handling and disposal protocols due to its inherent toxicological profile. This guide provides a comprehensive, step-by-step operational plan for its proper disposal, grounded in established safety principles for chlorinated aromatic amines and piperazine compounds. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain strict environmental compliance.

Hazard Identification and Inherent Risks

Understanding the "why" behind safety protocols is critical. The molecular structure of this compound combines two key hazard-conferring moieties: a chlorinated aniline and a substituted piperazine.

  • Chlorinated Aniline Moiety: Anilines are known for their systemic toxicity. Absorption through the skin, inhalation, or ingestion can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, a condition known as methemoglobinemia.[1][2] Symptoms can include cyanosis (blueish skin), headache, dizziness, and nausea, with a characteristic delay of two to four hours before onset.[1] Chlorinated anilines are also recognized as being very toxic to aquatic life with long-lasting effects, making their release into the environment a significant concern.[1][3][4]

  • Piperazine Moiety: The piperazine group is associated with causing severe skin irritation, burns, and serious eye damage.[5][6] It can also act as a sensitizer, potentially causing allergic skin or respiratory reactions.[6]

Therefore, this compound must be handled as a substance that is acutely toxic, a severe irritant, and a significant environmental hazard.

Hazard ClassAnticipated Effects & RationaleKey Precautions
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled, based on data for chloroanilines.[1][3][4]Avoid all direct contact. Use a chemical fume hood. Wear appropriate PPE.
Skin Corrosion/Irritation Expected to be corrosive or a severe irritant due to the piperazine moiety.[5][6]Wear chemical-resistant gloves and a lab coat. Avoid any skin exposure.
Serious Eye Damage High potential for serious eye damage, a known hazard of piperazine derivatives.[5][6]Wear chemical safety goggles and/or a face shield.[7]
Environmental Hazard Very toxic to aquatic life with long-lasting effects, a characteristic of chlorinated aromatics.[1][4]Do not allow the chemical or its containers to enter drains or waterways.[1][3]

Pre-Disposal Operations: Waste Segregation and Storage

Proper disposal begins the moment a material is designated as waste. The primary objective is to prevent accidental exposure and environmental release through secure containment and clear identification.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound".[8]

  • Collect All Contaminated Materials:

    • Place all waste containing the compound into the designated container. This includes:

      • Surplus or non-recyclable quantities of the pure compound.

      • Contaminated consumables such as pipette tips, weighing papers, and gloves.

      • Rinsate from the initial cleaning of glassware (see Section 4 for Decontamination).

      • Inert absorbent materials used to clean up small spills.[1]

  • Practice Proper Waste Segregation:

    • Crucially, do not mix chlorinated waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Improper mixing can lead to dangerous reactions or complicate the final disposal process.

  • Secure Storage:

    • Keep the waste container tightly sealed when not in use to prevent the escape of vapors.[1]

    • Store the container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[8][9]

    • Ensure the storage area has secondary containment to manage potential leaks.

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

Immediate Steps for Spill Containment and Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and evacuate the area. Restrict access to the spill zone.[8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant or in a poorly ventilated space, perform this action only if it can be done without significant personal risk.

  • Don Appropriate PPE: Before attempting cleanup, at a minimum, wear:

    • Chemical safety goggles and a face shield.

    • Two pairs of chemical-resistant gloves (e.g., nitrile).

    • A lab coat or chemical-resistant apron.[8]

    • For larger spills, respiratory protection may be necessary.[1]

  • Contain and Absorb:

    • Prevent the spill from entering drains or sewers.[1][8]

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][2][5] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose:

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8]

    • Use non-sparking tools if the material is a solid powder to avoid generating dust.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Step-by-Step Final Disposal Procedure

The final disposal of this compound must be handled by professionals. Your role is to prepare the waste safely and correctly for pickup.

Workflow for Final Disposal:

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Professional Disposal A Waste Generation (e.g., unused chemical, contaminated gloves) B Segregate Waste Place in a labeled, compatible hazardous waste container. A->B C Store Securely Keep container sealed in a designated, ventilated waste accumulation area. B->C D Arrange for Pickup Contact institution's EHS or a licensed waste contractor. C->D Container Full or Project Complete E Documentation Complete all required waste manifests and paperwork. D->E F Handover Transfer waste to the licensed contractor for final disposal (e.g., incineration). E->F G Regulatory Compliance & Safety Assured F->G

Caption: Workflow for the safe disposal of this compound waste.

  • Ensure Proper Labeling: Before pickup, double-check that the waste container is accurately and legibly labeled with its contents and associated hazards.[8]

  • Contact EHS or a Licensed Contractor: Never attempt to dispose of this chemical through standard trash or sewer systems.[8] Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[8][10][11]

  • Complete Necessary Paperwork: Fill out any required hazardous waste manifests or pickup forms provided by your institution or the contractor. This documentation is a critical part of regulatory compliance.

  • Handover for Final Disposal: Follow the specific instructions provided by the disposal company for a safe handover. The most common and recommended final disposal method is high-temperature incineration at a licensed facility capable of handling hazardous chemical waste.[8][12]

Decontamination of Equipment

Any non-disposable equipment, such as glassware or spatulas, that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any residue. This initial rinsate must be collected and disposed of as hazardous waste.[5]

  • Wash: After the initial solvent rinse, wash the equipment thoroughly with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Dry: Allow the equipment to dry completely before returning it to storage or use.

By adhering to these rigorous procedures, you ensure a safe laboratory environment and fulfill your professional responsibility to protect our shared ecosystem.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 2,6-Dichloroaniline: A Procedural Guide.
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  • Acros Organics. (2025, December 18). Safety Data Sheet: 3-Chloro-2-methylaniline.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-(4-Methylpiperazin-1-yl)aniline.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • ChemicalBook. (2025, September 27). 3-Chloro-2-methylaniline - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline.
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  • TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine.
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  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet: piperazine.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Chloro-2-(4-methylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the synthesis of new chemical entities is a foundational step. With this innovation comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, experience-driven framework for the safe handling of 3-Chloro-2-(4-methylpiperazin-1-yl)aniline, a compound that, while not extensively documented, belongs to a class of chemicals—halogenated aromatic amines—with well-understood hazard profiles. Our procedural recommendations are therefore built upon a robust understanding of these analogous compounds, ensuring a cautious and proactive approach to safety.

Hazard Assessment: Understanding the Risks of Halogenated Aromatic Amines

Anticipated Hazards:

  • Acute Toxicity: Like many aromatic amines, this compound is likely to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Inhalation of vapors or dust can cause respiratory tract irritation.[4][5]

  • Skin and Eye Damage: Direct contact can cause serious eye damage and skin irritation.[4][6][7] Some related compounds may also cause an allergic skin reaction.[4]

  • Long-Term Health Effects: Prolonged or repeated exposure to similar compounds may cause damage to organs.[2][6] Some aromatic amines are also suspected of causing cancer or genetic defects.

  • Environmental Hazards: Many halogenated aromatic compounds are very toxic to aquatic life with long-lasting effects.[1][2] Therefore, release into the environment must be strictly avoided.[1][2][8]

This understanding of potential hazards is the cornerstone of our personal protective equipment (PPE) recommendations. We do not merely suggest equipment; we advocate for a comprehensive safety system that mitigates these risks at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific risks posed by the chemical and the procedures being performed. For this compound, a multi-layered defense is essential.

Core PPE Ensemble
PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before each use.To prevent skin contact and absorption, which is a primary route of exposure for aromatic amines.[1][9] A study on aromatic amine permeation highlights the importance of selecting appropriate glove materials.[10][11]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes of the chemical which can cause serious eye damage.[4][6][9][12][13]
Body Protection A lab coat, supplemented with a chemical-resistant apron or coveralls for larger quantities or splash-prone procedures.To prevent contamination of personal clothing and minimize skin contact.[6][14][15]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory. For situations with potential for aerosol generation or handling of powders outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of potentially toxic dust or vapors.[1][5][13]

dot

Caption: PPE workflow from risk assessment to disposal.

Operational Plan: From Benchtop to Waste Stream

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Designate a specific area for handling the compound.

    • Have an emergency eyewash and safety shower readily accessible.[6]

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling:

    • Always handle this compound within the fume hood to mitigate inhalation risks.

    • Wear the complete PPE ensemble as detailed above.

    • When weighing the solid, do so within the fume hood or in a ventilated balance enclosure.

    • If transferring solutions, use a syringe or cannula to avoid splashes.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after removing gloves.[2][6]

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7][16] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[6][16] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][7][16] Seek immediate medical attention.[1][2]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[5][8] Do not allow the chemical to enter drains.[1][8]

Disposal Plan: Environmental Stewardship

The responsible disposal of this compound and all associated contaminated materials is a critical final step. As a halogenated aromatic amine, it is considered hazardous waste.[1]

dot

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Solid Waste: - Excess Reagent - Contaminated Labware Segregate Segregate Halogenated Waste from Non-Halogenated Streams Solid_Waste->Segregate Liquid_Waste Liquid Waste: - Reaction Quench - Extraction Solvents Liquid_Waste->Segregate PPE_Waste Contaminated PPE: - Gloves, Aprons, etc. PPE_Waste->Segregate Containerize Use Clearly Labeled, Leak-Proof Hazardous Waste Containers Segregate->Containerize Licensed_Disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company Containerize->Licensed_Disposal

Caption: Waste disposal workflow for halogenated compounds.

Disposal Protocol:
  • Segregation: Keep all waste containing this compound separate from other waste streams. Specifically, it should be designated as halogenated organic waste.[17]

  • Containment:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a labeled, leak-proof, and compatible container. Do not mix with incompatible waste materials.

    • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[18]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[18][19] Do not pour any amount down the drain.[19]

By adhering to these comprehensive safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research and the environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.